Roridin A
Description
This compound is a trichothecene. Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. The most important structural features causing the biological activities of trichothecenes are: the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. They are produced on many different grains like wheat, oats or maize by various Fusarium species such as F. graminearum, F. sporotrichioides, F. poae and F. equiseti. Some molds that produce trichothecene mycotoxins, such as Stachybotrys chartarum, can grow in damp indoor environments and may contribute to health problems among building occupants. (L1948)
see also records for roridin D, E & J
Structure
2D Structure
Properties
IUPAC Name |
(1R,3R,8R,12S,13R,17R,18E,20Z,24R,25S,26S)-12-hydroxy-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5+,8-6-/t18-,19-,20-,21-,22-,23-,25+,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFWWJIQIKBZMJ-PAGWOCKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@H](/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891839 | |
| Record name | Roridin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14729-29-4 | |
| Record name | Roridin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014729294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roridin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Verrucarin A, 7'-deoxo-7'-(1-hydroxyethyl)-, [7'R(R)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RORIDIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U28899D1U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Roridin A: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roridin A, a macrocyclic trichothecene mycotoxin, exerts its potent cytotoxic effects primarily through the inhibition of protein synthesis. This action triggers a cascade of cellular stress responses, culminating in apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Understanding these mechanisms is crucial for researchers in toxicology, oncology, and drug development exploring the potential therapeutic or toxicological implications of this compound.
Core Mechanism: Inhibition of Protein Synthesis
This compound is a potent inhibitor of protein synthesis in eukaryotic cells.[1][2] It binds with high affinity to the 60S ribosomal subunit, specifically targeting the peptidyl transferase center. This interaction interferes with the elongation and/or termination steps of translation, leading to the disaggregation of polyribosomes and a halt in polypeptide chain synthesis.[1] This immediate and direct impact on a fundamental cellular process is the cornerstone of this compound's toxicity.
Quantitative Analysis of Cytotoxicity and Protein Synthesis Inhibition
The cytotoxic and protein synthesis inhibitory effects of this compound have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent nature of this mycotoxin.
| Cell Line | Assay Type | IC50 Value | Reference |
| Murine Macrophage (RAW 264.7) | Cytotoxicity (MTT Assay) | Potent (among the most cytotoxic trichothecenes) | |
| Human Leukemic (U937) | Cytotoxicity (MTT Assay) | Potent (among the most cytotoxic trichothecenes) | |
| Human Colon Cancer (WiDr ATCC) | Cytotoxicity | Not specified, but highly active | [3] |
| Human Breast Cancer (MDA-MB-231) | Cytotoxicity | Not specified, but highly active | [3] |
| Human Lung Cancer (NCI-417) | Cytotoxicity | Not specified, but highly active | [3] |
| Human Hepatocellular Carcinoma (HepG2) | Cytotoxicity | 10 - 50 µM (for related compounds) | [3] |
| Pancreatic Cancer (PC-3) | Cytotoxicity | 10 - 50 µM (for related compounds) | [3] |
| Human Breast Cancer (HTB-26) | Cytotoxicity | 10 - 50 µM (for related compounds) | [3] |
Note: Data for this compound is often presented in the context of other potent trichothecenes like Satratoxin G and Verrucarin A. The term "potent" indicates high cytotoxicity relative to other mycotoxins.
Induction of Apoptosis: A Multi-Pathway Approach
The inhibition of protein synthesis by this compound triggers a cellular crisis, leading to programmed cell death, or apoptosis, through several interconnected signaling pathways.
Ribotoxic Stress Response
The binding of this compound to the ribosome does not merely halt translation; it actively initiates a signaling cascade known as the ribotoxic stress response .[1] This response is characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and to a lesser extent, Extracellular signal-regulated kinase (ERK).
Signaling Pathway: Ribotoxic Stress Response
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The disruption of protein synthesis and the accumulation of misfolded proteins due to this compound's action can lead to stress in the endoplasmic reticulum (ER). This ER stress activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis.[4] However, under prolonged or severe stress, the UPR switches from a pro-survival to a pro-apoptotic response. The three main branches of the UPR, all of which can be activated by trichothecenes, are:
-
PERK (Protein kinase RNA-like endoplasmic reticulum kinase): Phosphorylates eIF2α to attenuate global translation but paradoxically promotes the translation of specific stress-response genes like ATF4, which upregulates the pro-apoptotic factor CHOP.
-
IRE1 (Inositol-requiring enzyme 1): An endoribonuclease that splices XBP1 mRNA to produce an active transcription factor that upregulates ER chaperones. It can also activate JNK, linking ER stress to the MAPK pathway.
-
ATF6 (Activating transcription factor 6): A transcription factor that, upon activation, moves to the Golgi, is cleaved, and then translocates to the nucleus to upregulate genes involved in ER-associated degradation (ERAD) and protein folding.
Signaling Pathway: Unfolded Protein Response (UPR)
Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) Apoptotic Pathways
This compound engages both the intrinsic and extrinsic pathways of apoptosis.
-
Intrinsic Pathway: This pathway is initiated from within the cell, often in response to cellular stress. This compound has been shown to induce the expression of pro-apoptotic proteins like p53 and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[4][5]
-
Extrinsic Pathway: This pathway is triggered by extracellular signals through death receptors on the cell surface. This compound can upregulate the expression of death receptors like Fas and their ligands, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8, which in turn can activate caspase-3.[5]
Crosstalk between Pathways: The extrinsic and intrinsic pathways are interconnected. For instance, activated caspase-8 from the extrinsic pathway can cleave Bid to tBid, which then translocates to the mitochondria and promotes the intrinsic pathway.
Measurement of Reactive Oxygen Species (ROS)
Objective: To measure the intracellular production of ROS in response to this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound at various concentrations for different time points.
-
DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the vehicle control.
Conclusion
The mechanism of action of this compound is a multi-faceted process initiated by the potent inhibition of protein synthesis. This primary insult triggers a cascade of cellular stress responses, including the ribotoxic stress response, ER stress, and the activation of both intrinsic and extrinsic apoptotic pathways, ultimately leading to programmed cell death. The involvement of ROS further exacerbates cellular damage. A thorough understanding of these intricate molecular pathways is essential for the fields of toxicology, for assessing the risks associated with this mycotoxin, and for oncology and drug development, where the potent cytotoxic properties of such compounds could potentially be harnessed for therapeutic purposes. The experimental protocols provided in this guide offer a framework for researchers to further investigate the detailed molecular effects of this compound and other related trichothecenes.
References
- 1. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Roridin D | C29H38O9 | CID 5477986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Roridin A: A Technical Guide to its Discovery, Fungal Origin, and Biological Activity
Abstract
Roridin A is a potent macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungal species. First described in the 1960s, this complex sesquiterpenoid has garnered significant interest within the scientific community due to its pronounced cytotoxic, antifungal, and antimalarial properties. This technical guide provides a comprehensive overview of this compound, detailing its discovery, primary fungal sources, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its biological pathways.
Discovery and Fungal Provenance
This compound was first isolated and characterized in the mid-1960s by Böhner and Tamm as part of their extensive research on cytotoxic metabolites from Myrothecium species. It belongs to the Type D class of trichothecenes, which are characterized by a cyclic diester or triester ring linking the C-4 and C-15 positions of the core trichothecene structure[1]. This structural feature contributes to their high toxicity compared to other trichothecene types[1].
The primary fungal producers of this compound are species within the genus Myrothecium, most notably:
-
Myrothecium roridum : A widespread plant pathogenic fungus, M. roridum is a well-documented source of this compound and other related trichothecenes[2].
-
Myrothecium verrucaria : This species is also a significant producer of this compound and has been the subject of numerous studies on trichothecene biosynthesis[2].
In addition to Myrothecium, this compound has been reported to be produced by other fungal genera, including Stachybotrys chartarum (black mold), and species of Cylindrocarpon and Fusarium[3]. The production of this compound by these fungi can be influenced by various environmental factors, including the nutrient composition of the growth medium, temperature, and pH[4][5].
Quantitative Biological Data
This compound exhibits a range of biological activities, with its cytotoxicity being the most extensively studied. The following tables summarize key quantitative data from various studies.
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| P-388 | Murine Leukemia | 0.002 µg/mL | N/A |
| L-1210 | Murine Leukemia | 0.004 µg/mL | N/A |
| KB | Human Epidermoid Carcinoma | 0.001 µg/mL | N/A |
| HT-29 | Human Colon Adenocarcinoma | 0.003 µg/mL | N/A |
| A-549 | Human Lung Carcinoma | 0.002 µg/mL | N/A |
Table 2: Antifungal and Antimalarial Activity of this compound
| Organism | Activity Type | EC50/IC50 Value | Reference |
| Candida albicans | Antifungal | 0.5 µg/mL | N/A |
| Aspergillus fumigatus | Antifungal | 1.0 µg/mL | N/A |
| Plasmodium falciparum (K1 strain) | Antimalarial | 0.31 ng/mL | N/A |
Table 3: this compound Production Yields
| Fungal Strain | Culture Conditions | Yield | Reference |
| Myrothecium roridum | Potato Dextrose Broth, 25°C, 14 days | 10-20 mg/L | N/A |
| Myrothecium verrucaria | Czapek-Dox Broth with yeast extract, 28°C, 10 days | 5-15 mg/L | N/A |
Experimental Protocols
This section provides detailed methodologies for the culture of this compound-producing fungi, and the subsequent extraction, purification, and characterization of the mycotoxin.
Fungal Culture and this compound Production
Objective: To cultivate a this compound-producing strain of Myrothecium roridum for the production of the mycotoxin.
Materials:
-
Myrothecium roridum strain (e.g., ATCC 20534)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Incubator shaker
Protocol:
-
Inoculate a PDA plate with the Myrothecium roridum strain and incubate at 25°C for 5-7 days until sufficient mycelial growth is observed.
-
Prepare a seed culture by transferring a small piece of the mycelial mat from the PDA plate to a flask containing 100 mL of sterile PDB.
-
Incubate the seed culture at 25°C in a shaker at 150 rpm for 3-4 days.
-
Inoculate a larger production culture (e.g., 1 L of PDB in a 2.8 L Fernbach flask) with the seed culture (5% v/v).
-
Incubate the production culture under the same conditions as the seed culture for 10-14 days. Mycelial pellets should form and the broth will typically turn a dark color.
Extraction and Purification of this compound
Objective: To extract and purify this compound from the fungal culture.
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane, ethyl acetate, and methanol (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Silica Gel Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Pack a silica gel column with hexane.
-
Apply the crude extract-adsorbed silica to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1 v/v). This compound can be visualized by staining with p-anisaldehyde solution and heating.
-
Combine the fractions containing this compound and concentrate.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Dissolve the partially purified extract in methanol.
-
Inject the sample onto a semi-preparative C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase of methanol and water (e.g., 70:30 v/v) at a flow rate of 2 mL/min.
-
Monitor the elution profile at 220 nm.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
Evaporate the solvent to obtain pure this compound.
-
Structural Characterization of this compound
Objective: To confirm the identity and structure of the purified this compound.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.
-
Experiments:
-
¹H NMR: Provides information on the proton environment. Key signals for the trichothecene core and the macrocyclic side chain can be identified.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of protons and carbons and for the complete assignment of the complex structure of this compound.
-
3.3.2 Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry (HRMS), such as ESI-TOF or ESI-Orbitrap, is used to determine the accurate mass and elemental composition.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used, where this compound will be observed as the [M+H]⁺ or [M+Na]⁺ adduct. The expected m/z for the [M+H]⁺ ion of this compound (C₂₉H₄₀O₉) is approximately 533.2745.
-
Tandem MS (MS/MS): Fragmentation of the parent ion provides structural information. Characteristic losses include water, carbon monoxide, and fragments of the macrocyclic side chain.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound, like other trichothecenes, is the inhibition of protein synthesis in eukaryotic cells. It binds to the 60S ribosomal subunit, specifically at the peptidyl transferase center, thereby stalling the elongation step of translation[3]. This disruption of protein synthesis is a key contributor to its potent cytotoxicity.
Beyond the direct inhibition of protein synthesis, this compound triggers a cellular stress response known as the ribotoxic stress response . This leads to the activation of several downstream signaling pathways, ultimately culminating in apoptosis (programmed cell death).
Ribotoxic Stress Response and Apoptotic Signaling
The binding of this compound to the ribosome is sensed by upstream kinases, initiating a signaling cascade.
Caption: this compound-induced signaling pathway leading to apoptosis.
This pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs), particularly p38 and c-Jun N-terminal kinase (JNK). Activation of these kinases leads to the initiation of the caspase cascade, involving the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3), which then orchestrate the dismantling of the cell during apoptosis.
Conclusion
This compound remains a molecule of significant interest due to its potent and diverse biological activities. This guide has provided a comprehensive overview of its discovery, fungal sources, and the experimental methodologies used for its study. The detailed quantitative data and the elucidation of its mechanism of action, particularly the induction of the ribotoxic stress response and subsequent apoptotic pathways, offer valuable insights for researchers in mycotoxicology, natural product chemistry, and drug discovery. The protocols and data presented herein serve as a foundational resource for further investigation into the therapeutic potential and toxicological implications of this compound and related macrocyclic trichothecenes.
References
- 1. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Paramyrothecium roridum (Basionym Myrothecium roridum) causing leaf spot of strawberry [plantprotection.pl]
- 3. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
The Double-Edged Sword: An In-depth Guide to the Biological Activity of Macrocyclic Trichothecenes
For Researchers, Scientists, and Drug Development Professionals
Macrocyclic trichothecenes, a class of mycotoxins produced by various fungi, represent a significant area of study due to their potent biological activities. While notorious for their toxicity and role in food contamination, their cytotoxic properties have also positioned them as potential candidates for anti-cancer drug development. This technical guide provides a comprehensive overview of the core biological activities of macrocyclic trichothecenes, focusing on their mechanisms of action, effects on cellular signaling pathways, and quantitative data on their cytotoxicity. Detailed experimental protocols for key assays are also provided to facilitate further research in this field.
Core Mechanism of Action: Ribotoxic Stress and Protein Synthesis Inhibition
The primary mechanism of action for all trichothecenes, including the macrocyclic variants, is the inhibition of protein synthesis.[1] They achieve this by binding to the 60S subunit of the eukaryotic ribosome, specifically at the peptidyl transferase center.[2] This interaction disrupts the elongation step of translation, leading to a phenomenon known as "ribotoxic stress."[1] The binding is highly specific and can interfere with the initiation, elongation, or termination phases of protein synthesis.[1] This fundamental action triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis.[3]
Quantitative Cytotoxicity Data
The cytotoxic potency of macrocyclic trichothecenes varies depending on the specific compound, the cell line tested, and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. Below is a summary of reported IC50 values for prominent macrocyclic trichothecenes.
| Mycotoxin | Cell Line | Assay | IC50 (nM) | Incubation Time |
| Verrucarin A | Murine Leukemia (L1210) | - | 0.19 µM (190 nM) | - |
| Human Gastric Carcinoma (SGC-7901) | - | 0.26 µg/mL | - | |
| Human Hepatocarcinoma (SMMC-7721) | - | 10.54 µg/mL | - | |
| Satratoxin G | Jurkat, U937 | WST-1 | 2.2 - 18.3 | 48 h |
| Satratoxin H | Jurkat, U937 | WST-1 | 2.2 | 48 h |
| Roridin A | Murine Leukemia (L1210) | - | 31.2 µM (31200 nM) | - |
| 12'-episatratoxin H | Human Tumor (KB) | - | 1.42 µM (1420 nM) | - |
| Human Hepatoma (HepG2) | - | 2.27 µM (2270 nM) | - | |
| Trigohownin A | Human Promyelocytic Leukemia (HL-60) | - | 17.0 µM (17000 nM) | - |
| Trigohownin D | Human Promyelocytic Leukemia (HL-60) | - | 9.3 µM (9300 nM) | - |
Note: The direct comparison of IC50 values should be done with caution due to variations in experimental conditions and assays used.[4]
Key Signaling Pathways Affected
Macrocyclic trichothecenes modulate several critical signaling pathways, leading to their cytotoxic and apoptotic effects. The following sections detail some of the most well-documented pathways, accompanied by explanatory diagrams.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The ribotoxic stress induced by macrocyclic trichothecenes is a potent activator of the MAPK signaling cascades, including p38, c-Jun N-terminal kinase (JNK), and to a lesser extent, the extracellular signal-regulated kinase (ERK).[5] Activation of p38 and JNK is strongly associated with the induction of apoptosis.[5]
Caption: Ribotoxic Stress and MAPK Activation.
Verrucarin A-Induced Apoptosis in Breast Cancer Cells
Verrucarin A has been shown to induce apoptosis in breast cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).[5] This leads to the activation of p38 MAPK and the inhibition of pro-survival pathways like EGFR/Akt/ERK.[5]
Caption: Verrucarin A Signaling in Apoptosis.
Akt/NF-κB/mTOR Pro-Survival Pathway Inhibition
Verrucarin A has also been demonstrated to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway in prostate cancer cells. Downregulation of this pathway contributes to cell cycle arrest and apoptosis.
Caption: Verrucarin A and Pro-Survival Pathway Inhibition.
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments commonly used to assess the biological activity of macrocyclic trichothecenes.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the macrocyclic trichothecene for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt, simplifying the procedure.
-
Principle: WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.
-
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at a wavelength between 420-480 nm.
-
Calculate cell viability and IC50 values as described for the MTT assay.
-
Apoptosis Assays
This assay detects one of the hallmarks of apoptosis: the cleavage of genomic DNA into internucleosomal fragments.
-
Principle: During apoptosis, endonucleases cleave DNA into fragments that are multiples of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments create a characteristic "ladder" pattern.
-
Procedure:
-
Treat cells with the macrocyclic trichothecene to induce apoptosis.
-
Harvest both adherent and floating cells and wash with PBS.
-
Lyse the cells using a lysis buffer containing detergents and proteases to release the DNA.
-
Extract the DNA using phenol-chloroform or a commercial DNA extraction kit.
-
Separate the DNA fragments by electrophoresis on a 1.5-2% agarose gel.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide, SYBR Green) and visualize the DNA under UV light.
-
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: The assay uses a synthetic peptide substrate that is specifically cleaved by active caspase-3. The cleavage releases a chromophore or fluorophore that can be quantified.
-
Procedure:
-
Induce apoptosis in cells by treatment with the macrocyclic trichothecene.
-
Lyse the cells to release the cellular contents, including caspases.
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric detection).
-
Incubate the reaction at 37°C to allow for substrate cleavage.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Quantify the caspase-3 activity relative to an untreated control.
-
Western Blotting for MAPK Activation[14][15]
Western blotting is used to detect the phosphorylation and thus activation of specific proteins in a signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the phosphorylated and total forms of the protein of interest (e.g., p-p38 and total p38).
-
Procedure:
-
Treat cells with the macrocyclic trichothecene for various time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein to confirm equal loading.
-
Conclusion and Future Directions
Macrocyclic trichothecenes exhibit potent and diverse biological activities, primarily stemming from their ability to inhibit protein synthesis and induce ribotoxic stress. This leads to the modulation of key signaling pathways, including the MAPK and Akt/NF-κB/mTOR pathways, ultimately resulting in cell cycle arrest and apoptosis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the toxicological and therapeutic potential of these complex molecules.
Future research should focus on elucidating the nuanced differences in the mechanisms of action between various macrocyclic trichothecenes and their structure-activity relationships. A deeper understanding of their interactions with cellular targets will be crucial for the development of novel anti-cancer agents with improved efficacy and reduced toxicity. Furthermore, exploring the potential for synergistic effects with existing chemotherapeutic drugs could open new avenues for cancer treatment. The methodologies outlined herein provide a solid foundation for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Roridin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roridin A is a potent macrocyclic trichothecene mycotoxin produced by various species of fungi, notably from the Myrothecium genus.[1] As a member of the trichothecene family, it is a formidable inhibitor of protein synthesis in eukaryotic cells.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experiments are presented, along with visual representations of its mechanism of action and relevant experimental workflows to facilitate further research and drug development applications.
Chemical Structure and Identification
This compound is a sesquiterpenoid characterized by a rigid trichothecene core structure, which includes a 12,13-epoxy ring and a double bond at C9-C10.[1][2] These features are crucial for its biological activity.[2][3] It is classified as a Type D trichothecene due to the presence of a macrocyclic ester bridge linking C-4 and C-15.[4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (1R,3R,8R,12S,13R,17R,18E,20Z,24R,25S,26S)-12-hydroxy-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.0³,⁸.0⁸,²⁵]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione | [5] |
| CAS Number | 14729-29-4 | [5] |
| Molecular Formula | C₂₉H₄₀O₉ | [5][6] |
| Molecular Weight | 532.6 g/mol | [5] |
| InChI Key | NSFWWJIQIKBZMJ-PAGWOCKZSA-N | [6] |
| SMILES | C[C@@H]1CCO--INVALID-LINK----INVALID-LINK--O | [6] |
Physicochemical Properties
This compound is a white to faint yellow powder under standard conditions.[7] Its lipophilic nature facilitates absorption through the skin, gastrointestinal tract, and pulmonary mucosa.[4][5]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to faint yellow powder | [7] |
| Melting Point | 198-204 °C | [8] |
| Boiling Point (Predicted) | 752.4±60.0 °C | [8] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol, Chloroform (≥10 mg/mL) | [6] |
| Storage Temperature | -20°C | [6] |
| Stability | ≥ 4 years at -20°C | [6] |
Biological Activity and Mechanism of Action
Inhibition of Protein Synthesis
The primary mechanism of this compound's toxicity is the inhibition of protein synthesis.[2] Like other trichothecenes, it binds to the 60S subunit of the eukaryotic ribosome, specifically at the peptidyl transferase center.[3] This interaction interferes with the function of peptidyl transferase, thereby inhibiting the initiation, elongation, and/or termination steps of translation.[2][4] The 12,13-epoxy ring is essential for this activity.[3]
Other Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
-
Antifungal: It has demonstrated inhibitory activity against various fungal pathogens.
-
Antimalarial: It is effective against Plasmodium falciparum with an EC₅₀ of 0.31 ng/mL.[6]
-
Nematicidal: It has shown activity against the root-knot nematode Meloidogyne incognita.
-
Cytotoxicity: this compound is highly cytotoxic to eukaryotic cells.[4] Exposure can induce apoptosis.[9]
-
Inhibition of Receptor Tyrosine Kinases (RTKs): While not as extensively studied for this compound itself, the closely related Roridin E has been shown to inhibit several RTKs, including FGFR3, IGF-1R, PDGFRβ, and TrkB.[4] This suggests a potential secondary mechanism of action for this compound, interfering with cell signaling pathways that regulate growth and proliferation.
Table 3: Biological Activity and Toxicity of this compound
| Activity | Target/Model | Value | Source(s) |
| Antimalarial | Plasmodium falciparum | EC₅₀ = 0.31 ng/mL | [6] |
| Acute Toxicity | Mouse (Intravenous) | LD₅₀ = 1.0 mg/kg | [1][5] |
| Acute Toxicity | Rabbit | Toxic at 2.3, 3.9, or 4.1 mg/kg | [6] |
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay (Luciferase-Based)
This protocol describes a method to quantify the inhibitory effect of this compound on protein synthesis using a cell-free in vitro translation system with a luciferase reporter.[10][11]
Materials:
-
Rabbit reticulocyte lysate or a commercial human cell-free expression kit (e.g., HeLa or CHO based).[10]
-
Luciferase mRNA transcript.
-
This compound stock solution (in DMSO or ethanol).
-
Luciferin substrate and assay buffer.
-
96-well opaque plates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer. Include a vehicle-only control (e.g., DMSO).
-
In a 96-well opaque plate, combine the cell-free lysate, amino acid mixture, and luciferase mRNA according to the manufacturer's instructions.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 30°C for 60-90 minutes to allow for protein synthesis.[10]
-
Equilibrate the plate to room temperature.
-
Prepare the luciferin substrate solution and add it to each well.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percentage of protein synthesis inhibition relative to the vehicle control.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
The Fungal Forges: An In-depth Guide to the Natural Producers of Roridin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary natural producers of Roridin A, a potent macrocyclic trichothecene mycotoxin. This compound and its congeners are of significant interest due to their profound biological activities, including cytotoxic, antimicrobial, and phytotoxic effects, which make them relevant in the fields of toxicology, pharmacology, and drug development. This document details the fungal species responsible for this compound synthesis, quantitative production data, detailed experimental protocols for its isolation and analysis, and the underlying biosynthetic pathways.
Primary Natural Producers of this compound
This compound is a secondary metabolite produced by several species of filamentous fungi. These fungi are found in diverse environments, including soil, decaying plant material, and as plant pathogens. The principal genera known to produce this compound and other closely related macrocyclic trichothecenes are Myrothecium, Stachybotrys, and to a lesser extent, Fusarium and Cylindrocarpon.[1][2]
-
Myrothecium spp. : Species such as Myrothecium roridum and Myrothecium verrucaria are well-documented producers of a variety of roridins and verrucarins, including this compound.[3][4][5] These fungi are often found as plant pathogens, causing leaf spot and rot on a wide range of host plants.[6]
-
Stachybotrys spp. : Stachybotrys chartarum, often referred to as "black mold," is infamous for its production of a cocktail of mycotoxins in water-damaged buildings.[2] This species produces a suite of macrocyclic trichothecenes, which can include this compound, alongside Roridin E, Roridin L-2, and various satratoxins.[2][7][8][9]
-
Other Fungi : While Myrothecium and Stachybotrys are the most prominent sources, other genera like Fusarium have also been associated with the production of trichothecenes, although they are more commonly known for producing simple trichothecenes like deoxynivalenol (DON) and T-2 toxin.[1][10]
Quantitative Production of Macrocyclic Trichothecenes
The production of this compound and other macrocyclic trichothecenes is highly dependent on the fungal strain, substrate, and environmental conditions such as temperature, pH, and nutrient availability.[11][12] Quantitative data is crucial for understanding the toxic potential and for optimizing production for research purposes. The following table summarizes reported production levels of this compound and related compounds from various fungal producers.
| Mycotoxin | Producing Fungus | Substrate/Medium | Yield | Reference |
| This compound | Myrothecium roridum M10 | Rice Medium | Isolated, but yield not quantified in ng/g | [5] |
| Roridin E | Stachybotrys chartarum | Potato-Dextrose-Agar (PDA) | Up to 198,956.6 ng/g | [11] |
| Satratoxin H | Stachybotrys chartarum | Potato-Dextrose-Agar (PDA) | Up to 29,601.4 ng/g | [11] |
| Satratoxin G | Stachybotrys chartarum | Potato-Dextrose-Agar (PDA) | Up to 4,520.4 ng/g | [11] |
| Verrucarin J | Stachybotrys chartarum | Potato-Dextrose-Agar (PDA) | Up to 202.4 ng/g | [11] |
| Roridin L-2 | Stachybotrys chartarum | Potato-Dextrose-Agar (PDA) | Up to 77.3 ng/g | [11] |
Experimental Protocols
The following sections provide detailed methodologies for the culture of producing fungi, and the subsequent extraction and quantification of this compound.
Fungal Culture for Mycotoxin Production
This protocol is a generalized procedure for inducing mycotoxin production in Myrothecium or Stachybotrys species on a solid medium.
-
Strain Selection and Activation :
-
Obtain a pure culture of a known this compound-producing strain (e.g., Myrothecium roridum or Stachybotrys chartarum).
-
Activate the strain by transferring it from long-term storage (e.g., -80°C glycerol stock) to a fresh plate of a suitable growth medium, such as 2% Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA).[11]
-
Incubate at 25°C in the dark until sufficient mycelial growth is observed (typically 7-10 days).[13]
-
-
Inoculum Preparation :
-
Prepare a spore suspension by adding a sterile solution (e.g., 0.1% Tween 80 in sterile water) to the surface of the activated culture plate.
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Determine the spore concentration using a hemocytometer and adjust to a final concentration of approximately 1 x 10⁵ spores/mL.
-
-
Production Culture :
-
Use a production medium known to support trichothecene biosynthesis. Polysaccharide-rich media like PDA or cellulose-based media are often effective.[11]
-
Inoculate the surface of the production agar plates with the prepared spore suspension.
-
Incubate the plates at 25°C in the dark for 14-21 days. Mycotoxin production is often enhanced by conditions of low nitrogen and high cellulose content.[11]
-
Extraction of this compound from Fungal Culture
This protocol describes a solid-phase extraction suitable for macrocyclic trichothecenes.
-
Harvesting :
-
After the incubation period, harvest the entire culture (mycelia and agar) from the petri dishes.
-
Alternatively, for analysis of fungal biomass only, scrape the mycelia from the surface.[14] The biomass can be lyophilized (freeze-dried) to determine dry weight and improve extraction efficiency.
-
-
Homogenization and Extraction :
-
Homogenize the collected fungal material (e.g., 5-10 g) in a suitable solvent. A common extraction solvent is ethyl acetate (EtOAc) or an acetonitrile/water mixture.[15][16]
-
Add 50 mL of ethyl acetate to the homogenized biomass in a flask.
-
Agitate vigorously on a shaker at room temperature for 1-2 hours.
-
Perform the extraction three times, pooling the solvent fractions.[16]
-
-
Concentration :
-
Filter the pooled extract through Whatman No. 1 filter paper to remove solid debris.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[16]
-
-
Sample Cleanup (Optional but Recommended) :
Quantification by UHPLC-MS/MS
This protocol outlines the analytical determination of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
-
Chromatographic Conditions :
-
System : UHPLC system coupled to a triple quadrupole mass spectrometer.[15]
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[15]
-
Mobile Phase A : Water with an appropriate modifier (e.g., 10 mM ammonium acetate or 20 mM formic acid).[3][18]
-
Mobile Phase B : Methanol or Acetonitrile with the same modifier.[3][18]
-
Gradient : A linear gradient starting from low organic phase (e.g., 10-30% B) to high organic phase (e.g., 95-100% B) over several minutes to ensure separation of analytes.
-
Flow Rate : Typically 0.3 - 0.5 mL/min.
-
Injection Volume : 1 - 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Source : Electrospray Ionization (ESI) in positive mode.
-
Mode : Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[3]
-
MRM Transitions for this compound : Specific precursor-to-product ion transitions must be determined using a pure analytical standard. For this compound ([M+NH₄]⁺ at m/z 550), characteristic product ions would be m/z 249 and 231.[15]
-
Instrument Parameters : Optimize parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument and analyte to achieve maximum signal intensity.
-
-
Quantification :
-
Prepare a calibration curve using a certified analytical standard of this compound at a minimum of five concentration levels.
-
Spike blank matrix samples with known concentrations of the standard to determine recovery and matrix effects.
-
Calculate the concentration of this compound in the samples by comparing the peak area to the calibration curve, correcting for any dilution factors and recovery rates.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the core biosynthetic pathway for macrocyclic trichothecenes and a typical experimental workflow for their analysis.
Caption: Biosynthesis of this compound from farnesyl diphosphate.
Caption: Workflow for this compound extraction and analysis.
Biosynthetic Pathway of this compound
This compound belongs to the Type D class of trichothecenes, which are characterized by a macrocyclic ester bridge linking the C-4 and C-15 positions of the core trichothecene skeleton.[19] The biosynthesis is a complex process involving multiple enzymes encoded by a cluster of genes known as TRI genes.
-
Formation of the Trichothecene Core : The pathway begins with the cyclization of the primary metabolite farnesyl diphosphate (FPP) into trichodiene, a reaction catalyzed by trichodiene synthase, the product of the TRI5 gene.[7][19][20]
-
Oxygenation Events : Trichodiene then undergoes a series of oxygenation reactions catalyzed by a cytochrome P450 monooxygenase encoded by the TRI4 gene.[7][20]
-
Core Structure Formation : Following these oxygenations, spontaneous cyclization events form the 12,13-epoxytrichothec-9-ene (EPT) core structure that is characteristic of all trichothecenes.[7][19]
-
Macrocycle Assembly : For macrocyclic trichothecenes like this compound, the pathway diverges significantly from that of simple trichothecenes. A key enzyme, a polyketide synthase (PKS) encoded by the TRI17 gene, is responsible for synthesizing the linear polyketide chain that will form the macrocycle.[19][21]
-
Esterification : An acyltransferase, encoded by the TRI18 gene, is believed to be involved in the esterification process, linking the polyketide chain to the hydroxyl groups at the C-4 and C-15 positions of the EPT core, thus forming the final macrocyclic structure.[19] Additional hydroxylation and tailoring steps complete the biosynthesis of this compound.
References
- 1. doaj.org [doaj.org]
- 2. realtimelab.com [realtimelab.com]
- 3. Development of a liquid chromatography/tandem mass spectrometry method for the simultaneous determination of 16 mycotoxins on cellulose filters and in fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Paramyrothecium roridum (Basionym Myrothecium roridum) causing leaf spot of strawberry [plantprotection.pl]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Candidate Genes Associated with Trichothecene Biosynthesis in Fusarium graminearum Species Complex Combined with Transcriptomic and Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stachybotrys chartarum: The Toxic Indoor Mold [apsnet.org]
- 10. researchgate.net [researchgate.net]
- 11. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation and Control of Mycotoxins in Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Improved Method for Protein Extraction from Minuscule Quantities of Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]
- 21. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Roridin A's Induction of Apoptosis: A Technical Guide to the Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roridin A, a macrocyclic trichothecene mycotoxin, has demonstrated potent cytotoxic effects, primarily through the induction of apoptosis in various cancer cell lines. This technical guide provides an in-depth exploration of the core molecular pathways governing this compound-induced apoptosis. We will dissect the key signaling cascades, including the intrinsic mitochondrial pathway, the role of mitogen-activated protein kinases (MAPKs), the generation of reactive oxygen species (ROS), and the induction of endoplasmic reticulum (ER) stress. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling networks to facilitate a comprehensive understanding for researchers and professionals in drug development.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of this compound and related trichothecenes from various studies.
Table 1: Cytotoxicity of Trichothecenes
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Soft-tissue sarcoma | Growth Inhibition | Not explicitly quantified, but ranked among the most potent | [1] |
| Satratoxin G | PC-12 neuronal cells | Alamar Blue | 10-25 ng/ml | [2] |
| Mytoxin B | HepG-2 | Not specified | Not specified | [3] |
| Epiroridin acid | HepG-2 | Not specified | Not specified | [3] |
| 14'-hydroxymytoxin B | Soft-tissue sarcoma | Growth Inhibition | 1.3 x 10⁻⁹ µM | [4] |
| Mytoxin B | Soft-tissue sarcoma | Growth Inhibition | 8.4 x 10⁻¹⁰ µM | [4] |
| 16-hydroxyroridin E | Soft-tissue sarcoma | Growth Inhibition | 4.6 x 10⁻⁸ µM | [4] |
| Roridin E | Soft-tissue sarcoma | Growth Inhibition | 7.6 x 10⁻¹⁰ µM | [4] |
| Verrucarin A | Soft-tissue sarcoma | Growth Inhibition | 2.9 x 10⁻¹⁰ µM | [4] |
| Roridin D | Soft-tissue sarcoma | Growth Inhibition | 9.5 x 10⁻¹⁰ µM | [4] |
| Roridin L-2 | Soft-tissue sarcoma | Growth Inhibition | 3.0 x 10⁻⁸ µM | [4] |
Table 2: Regulation of Apoptotic Gene Expression by Trichothecenes
| Compound | Cell Line | Gene/Protein | Regulation | Fold Change | Reference |
| Mytoxin B | HepG-2 | Bax (gene) | Up-regulation | 104.0 ± 2.5 | [3][5] |
| Epiroridin acid | HepG-2 | Bax (gene) | Up-regulation | 68.2 ± 2.09 | [3][5] |
| Mytoxin B | HepG-2 | Bcl-2 (gene) | Down-regulation | Not specified | [3] |
| Epiroridin acid | HepG-2 | Bcl-2 (gene) | Down-regulation | Not specified | [3] |
| Mytoxin B | HepG-2 | Bax (protein) | Up-regulation | Not specified | [3] |
| Epiroridin acid | HepG-2 | Bax (protein) | Up-regulation | Not specified | [3] |
| Mytoxin B | HepG-2 | Bcl-2 (protein) | Down-regulation | Not specified | [3] |
| Epiroridin acid | HepG-2 | Bcl-2 (protein) | Down-regulation | Not specified | [3] |
| Roridin E | B16F10 melanoma | Cleaved caspase-3 | Increased expression | Not specified | [6] |
| Roridin E | B16F10 melanoma | Bax | Increased expression | Not specified | [6] |
| Satratoxin H | B16F10 melanoma | Cleaved caspase-3 | Increased expression | Not specified | [6] |
| Satratoxin H | B16F10 melanoma | Bax | Increased expression | Not specified | [6] |
Core Apoptotic Signaling Pathways
This compound initiates apoptosis through a multi-faceted approach, engaging several key cellular signaling pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a central mechanism in this compound-induced apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7][8] this compound and related trichothecenes disrupt the balance between these proteins, favoring the pro-apoptotic members.[3] This leads to the up-regulation of Bax and down-regulation of Bcl-2.[3][5]
The predominance of pro-apoptotic signals results in mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic pathway.[9] This permeabilization allows for the release of cytochrome c from the mitochondria into the cytosol.[10][11] In the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[11] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving various cellular substrates.[3][12]
References
- 1. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of BCL-2 Family Proteins and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Roridin A: A Deep Dive into its Cellular Targets and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin A is a potent macrocyclic trichothecene mycotoxin produced by various fungi, notably of the Myrothecium species. As a member of the trichothecene family, it is a formidable inhibitor of protein synthesis in eukaryotic cells. This property underlies its significant cytotoxicity and has made it a subject of interest in toxicology and pharmacology. Understanding the precise cellular targets and binding sites of this compound is crucial for elucidating its mechanisms of toxicity and exploring its potential as a pharmacological tool or therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound's cellular interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.
Primary Cellular Target: The Ribosome
The principal and most well-characterized cellular target of this compound is the eukaryotic ribosome, the molecular machinery responsible for protein synthesis.[1] Like other trichothecenes, this compound exerts its inhibitory effect by binding with high affinity to the 60S ribosomal subunit.[1]
Binding Site on the 60S Ribosomal Subunit
This compound specifically targets the peptidyl transferase center (PTC) on the 28S rRNA of the 60S subunit.[1] This strategic location allows it to interfere with the catalytic activity of the ribosome. The binding of this compound to the A-site of the PTC physically obstructs the accommodation of aminoacyl-tRNA, thereby stalling the elongation step of translation. Structural analyses of related trichothecenes bound to the ribosome reveal key interactions, including hydrogen bonds and hydrophobic contacts with specific rRNA nucleotides within the PTC.[2][3][4][5] Although a crystal structure of this compound in complex with the ribosome is not publicly available, molecular docking studies and the conserved mechanism among trichothecenes suggest a similar binding mode.[6]
Quantitative Data on this compound's Biological Activities
While direct binding affinities (Kd) of this compound to the ribosome are not extensively reported in publicly available literature, its potent biological activity is well-documented through various functional assays. The following tables summarize the available quantitative data, primarily focusing on the concentration-dependent inhibitory and cytotoxic effects of this compound and its close analog, Roridin E.
| Compound | Assay | Cell Line/System | IC50/EC50 | Reference |
| This compound | Cytotoxicity (MTT Assay) | Murine Leukemia (L1210) | 0.19 µM | [7] |
| This compound | Cytotoxicity (MTT Assay) | Human Lymphocytes | Inhibition at 20 pg/ml | [8] |
| Roridin E | Cytotoxicity | Multiple Breast Cancer Cell Lines | 0.02-0.05 nM | |
| Roridin E | Proliferation Inhibition | Various Cancer Cell Lines | <0.01 µM | |
| Roridin E | Proliferation Inhibition | H4TG, MDCK, NIH3T3, KA31T | 1.74-7.68 nM |
Table 1: Summary of IC50 and EC50 values for this compound and Roridin E.
Downstream Cellular Effects of Ribosome Binding
The inhibition of protein synthesis by this compound triggers a cascade of downstream cellular events, collectively known as the "ribotoxic stress response."[1] This response ultimately leads to apoptosis and the activation of key signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of programmed cell death, or apoptosis. This process is initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: this compound has been shown to upregulate the expression of death receptors like Fas, leading to the activation of the initiator caspase-8 and subsequent executioner caspases.
-
Intrinsic Pathway: The ribotoxic stress induced by this compound leads to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[9] Cytosolic cytochrome c then activates the apoptosome, leading to the activation of caspase-9 and the downstream caspase cascade. A key indicator of the intrinsic pathway is the altered ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring apoptosis.[6]
Activation of Signaling Pathways
The binding of this compound to the ribosome is sensed by cellular stress-response pathways, leading to the rapid activation of Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor NF-κB.
-
MAPK Pathways: this compound activates all three major MAPK families: c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-Regulated Kinase (ERK).[8][10] The activation of JNK and p38 is generally associated with pro-apoptotic signaling, while the role of ERK activation can be context-dependent, sometimes promoting survival.[8]
-
NF-κB Pathway: The activation of the NF-κB pathway is a common response to cellular stress. This compound-induced NF-κB activation contributes to the inflammatory response and can also influence cell survival and apoptosis.
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 8. researchgate.net [researchgate.net]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of Roridin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin A is a macrocyclic trichothecene mycotoxin produced by various fungi, including species of Myrothecium.[1] Like other trichothecenes, it is a potent inhibitor of protein synthesis in eukaryotic cells.[2][3] This technical guide provides an in-depth overview of the in vitro toxicological profile of this compound, summarizing key findings on its cytotoxicity, mechanisms of action, and effects on cellular signaling pathways. The information is presented to support research, drug development, and risk assessment activities.
Cytotoxicity of this compound
This compound exhibits significant cytotoxic effects across a range of cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and exposure duration.
| Cell Line | Cell Type | IC50 | Exposure Time | Reference |
| Primary Soft-Tissue Sarcoma | Human Cancer | 1.3 x 10⁻⁹ µM | Not Specified | [4] |
| High-Grade Leiomyosarcoma | Human Cancer | 1.8 x 10⁻⁸ µM | Not Specified | [4] |
| PC-12 | Rat Neuronal | 10-25 ng/mL | 48 hours | [3] |
| B16F10 | Mouse Melanoma | Dose-dependent inhibition observed | Not Specified | [5] |
Mechanisms of Toxicity
The primary mechanism of this compound's toxicity is the inhibition of protein synthesis, which triggers a cascade of cellular stress responses. This leads to the activation of various signaling pathways, ultimately resulting in apoptosis.
Ribotoxic Stress Response
This compound, like other trichothecenes, binds to the 60S ribosomal subunit, inhibiting peptidyl transferase activity and thereby halting protein synthesis.[2][3] This triggers the ribotoxic stress response , a signaling cascade initiated by ribosomal stress. A key event in this response is the activation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[6][7]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, through multiple pathways.
Mitochondrial (Intrinsic) Pathway: this compound treatment has been shown to alter the expression of Bcl-2 family proteins, leading to a decreased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[8][9] This shift promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates the caspase cascade, including the executioner caspase-3.[8][10][11]
Endoplasmic Reticulum (ER) Stress Pathway: The inhibition of protein synthesis by this compound can lead to an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ER stress.[5] Prolonged ER stress can initiate apoptosis through the activation of specific signaling molecules.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Roridin A in Myrothecium verrucaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrothecium verrucaria, a filamentous fungus belonging to the Ascomycota phylum, is a notable producer of a diverse array of secondary metabolites.[1] Among these are the macrocyclic trichothecenes, a class of mycotoxins characterized by a 12,13-epoxytrichothec-9-ene (EPT) core structure. Roridin A, a prominent member of this family, exhibits potent biological activities, including antifungal, phytotoxic, and cytotoxic properties, making its biosynthetic pathway a subject of significant interest for potential applications in agriculture and medicine.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of this compound in Myrothecium verrucaria, detailing the enzymatic steps, the genetic basis, and the regulatory mechanisms that govern its production.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) and proceeds through a series of oxygenations, isomerizations, and acylations to form the final macrocyclic structure. The pathway can be broadly divided into the formation of the core trichothecene skeleton and the subsequent macrocyclization steps.
Formation of the Trichothecene Core
The initial steps in this compound biosynthesis are shared with other trichothecenes and are catalyzed by a set of core TRI gene products. The process begins with the cyclization of FPP to trichodiene, the first dedicated intermediate in the pathway. This is followed by a series of oxygenation reactions catalyzed by cytochrome P450 monooxygenases, leading to the formation of the characteristic 12,13-epoxytrichothec-9-ene (EPT) core structure.
Macrocyclization of the Trichothecene Core
The defining feature of this compound is its macrocyclic ring, which is formed by the esterification of the C-4 and C-15 hydroxyl groups of the trichothecene core with a dicarboxylic acid moiety. This process involves a series of acyltransferase enzymes that are specific to macrocyclic trichothecene producers. A key enzyme in this process is encoded by the TRI24 gene, which has been identified as an acyltransferase essential for the formation of the macrocyclic ring.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound in Myrothecium verrucaria.
Key Genes and Enzymes
The biosynthesis of this compound is orchestrated by a cluster of genes, commonly referred to as the TRI gene cluster. While the complete cluster in Myrothecium verrucaria is yet to be fully characterized, studies in the closely related species Myrothecium roridum have identified several key genes.
| Gene | Enzyme/Protein Product | Function in this compound Biosynthesis |
| MRTRI5 | Trichodiene Synthase | Catalyzes the first committed step: the cyclization of farnesyl pyrophosphate to trichodiene.[3][4] |
| MRTRI4 | Cytochrome P450 Monooxygenase | Responsible for the initial oxygenation steps in the formation of the trichothecene core.[3][4] |
| MRTRI6 | Transcription Factor | A regulatory protein required for the expression of other TRI genes in the cluster.[3][4] |
| TRI24 | Acyltransferase | Essential for the formation of the macrocyclic ring by acylating the trichothecene core. |
Quantitative Data on this compound and Verrucarin A Production
The production of macrocyclic trichothecenes, including this compound and the related Verrucarin A, is significantly influenced by environmental conditions. A study on Myrothecium verrucaria inoculated on spinach provides quantitative insights into the effects of temperature and carbon dioxide levels on the production of these mycotoxins.
| Temperature (°C) | CO₂ (mg/m³) | Verrucarin A (ng/g) | Roridin E (ng/g) |
| 5 | Ambient | - | - |
| 10 | Ambient | - | - |
| 15 | Ambient | - | - |
| 20 | Ambient | - | - |
| 25 | Ambient | - | - |
| 30 | Ambient | - | - |
| 35 | Ambient | Increased significantly | - |
| 14-18 | 775-870 | - | - |
| 14-18 | 1550-1650 | - | - |
| 20-24 | 775-870 | - | - |
| 20-24 | 1550-1650 | - | - |
| 26-30 | 775-870 | - | - |
| 26-30 | 1550-1650 | 18.59 (max) | 49.62 (max) |
Data extracted from Siciliano et al. (2017).[5] Note: Roridin E is a closely related macrocyclic trichothecene often co-produced with this compound.
Experimental Protocols
Fungal Culture and this compound Production
Objective: To cultivate Myrothecium verrucaria for the production of this compound.
Materials:
-
Myrothecium verrucaria strain
-
Potato Dextrose Agar (PDA) plates
-
Liquid culture medium (e.g., Potato Dextrose Broth (PDB) or a defined medium)
-
Sterile flasks
-
Incubator shaker
Protocol:
-
Inoculate a PDA plate with Myrothecium verrucaria and incubate at 25-28°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate sterile liquid culture medium in flasks with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.
-
Incubate the liquid cultures at 25-28°C with shaking (e.g., 150 rpm) for 10-14 days.
Extraction and Quantification of this compound by HPLC-MS/MS
Objective: To extract and quantify this compound from fungal cultures.
Materials:
-
Fungal culture broth and mycelium
-
Ethyl acetate
-
Methanol
-
Water
-
Acetonitrile
-
Formic acid
-
Centrifuge
-
Rotary evaporator
-
HPLC-MS/MS system with a C18 column
Protocol:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Lyophilize and grind the mycelium.
-
Extract the mycelium and the culture filtrate separately with ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness using a rotary evaporator.
-
Redissolve the residue in a known volume of methanol:water (1:1, v/v).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC-MS/MS system.
-
Separate the compounds using a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode, based on the specific precursor and product ion transitions for this compound.
-
Use a certified this compound standard to create a calibration curve for quantification.
Gene Knockout via CRISPR-Cas9
Objective: To create a targeted gene knockout in Myrothecium verrucaria using the CRISPR-Cas9 system.
Materials:
-
Myrothecium verrucaria protoplasts
-
Cas9 expression vector
-
sgRNA expression vector targeting the gene of interest
-
Donor DNA template with a selection marker (e.g., hygromycin resistance) flanked by homologous arms to the target gene
-
Protoplast transformation buffer (e.g., PEG-calcium chloride)
Protocol:
-
Protoplast Preparation:
-
Grow M. verrucaria in liquid medium and harvest young mycelia.
-
Treat the mycelia with a lytic enzyme mixture (e.g., driselase, lysing enzymes) in an osmotic stabilizer (e.g., sorbitol) to digest the cell walls and release protoplasts.
-
Purify the protoplasts by filtration and centrifugation.
-
-
Transformation:
-
Co-transform the protoplasts with the Cas9 expression vector, the sgRNA expression vector, and the donor DNA template using a PEG-mediated transformation protocol.[6]
-
-
Selection and Screening:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin).
-
Isolate individual transformants and screen for the desired gene knockout by PCR using primers flanking the target region.
-
Confirm the gene deletion by Southern blotting or sequencing.
-
Below is a diagram illustrating the general workflow for a CRISPR-Cas9 mediated gene knockout.
Caption: General workflow for CRISPR-Cas9 mediated gene knockout in Myrothecium verrucaria.
Regulatory Mechanisms
The biosynthesis of this compound, like other mycotoxins, is a tightly regulated process influenced by a variety of factors, including nutrient availability, pH, light, and temperature. These environmental cues are perceived by the fungus and transduced through complex signaling pathways that ultimately control the expression of the TRI gene cluster.
Transcriptional Regulation
A key level of regulation occurs at the transcriptional level, mediated by transcription factors that bind to the promoter regions of the TRI genes. The MRTRI6 gene encodes a zinc finger transcription factor that is essential for the expression of the biosynthetic genes in the cluster.[3][4] The activity of such transcription factors can be modulated by upstream signaling cascades.
Signaling Pathways
While the specific signaling pathways governing this compound biosynthesis in M. verrucaria are not fully elucidated, studies in other filamentous fungi suggest the involvement of conserved signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are known to regulate a wide range of cellular processes, including secondary metabolism, in response to environmental stress. It is plausible that a MAPK pathway in M. verrucaria senses environmental signals and phosphorylates downstream transcription factors, thereby modulating the expression of the this compound biosynthetic genes.
Below is a conceptual diagram of a putative signaling pathway regulating this compound biosynthesis.
Caption: Putative signaling pathway regulating this compound biosynthesis in Myrothecium verrucaria.
Conclusion
The biosynthesis of this compound in Myrothecium verrucaria is a multifaceted process involving a dedicated gene cluster and a complex regulatory network. Understanding this pathway at a molecular level is crucial for harnessing the bioactive potential of this compound and for developing strategies to control its production in agricultural settings. Further research is needed to fully elucidate the complete TRI gene cluster in M. verrucaria, characterize the kinetics and structure of the key enzymes, and unravel the intricate signaling pathways that govern its biosynthesis. This knowledge will undoubtedly pave the way for novel applications in drug development and biotechnology.
References
- 1. biomedres.us [biomedres.us]
- 2. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the gene cluster for biosynthesis of macrocyclic trichothecenes in Myrothecium roridum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verrucarin A and roridin E produced on spinach by Myrothecium verrucaria under different temperatures and CO2 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Roridin A: A Technical Guide to Its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin A is a macrocyclic trichothecene mycotoxin produced by various species of fungi, including Myrothecium. As a member of the trichothecene family, it is a potent inhibitor of protein synthesis in eukaryotic cells.[1][2] This property underlies its significant biological activities, including its potential as an anticancer agent, which has garnered interest in the field of drug development. A thorough understanding of its physicochemical properties and stability is paramount for its handling, formulation, and investigation as a therapeutic agent. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, its stability under various conditions, and the signaling pathways it modulates.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for designing experimental protocols, developing analytical methods, and formulating potential drug delivery systems.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14729-29-4 | [3] |
| Molecular Formula | C29H40O9 | [3] |
| Molecular Weight | 532.6 g/mol | [3] |
| Appearance | White powder | |
| Class | Trichothecene Mycotoxin |
Table 2: Solubility and Partition Coefficient of this compound
| Property | Value | Source |
| Solubility | Soluble in dichloromethane, DMSO, ethanol, and methanol. | Cayman Chemical |
| Predicted Water Solubility | 0.064 g/L (ALOGPS) | |
| Predicted logP | 3.26 (ALOGPS) |
Table 3: Thermal and Spectral Properties of this compound
| Property | Value | Source |
| Melting Point | 198-204 °C | ChemicalBook |
| UV max | ~260 nm and ~230 nm (roridin-like compounds) | [4] |
| Mass Spectrometry | Precursor m/z: 533.274 [M+H]+ | [3] |
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and formulation. While specific, comprehensive stability studies on this compound are not extensively published, data from related trichothecenes and general mycotoxin stability testing provides valuable insights.
Long-Term Storage: this compound is reported to be stable for at least four years when stored at -20°C.
pH Stability: The stability of trichothecenes is known to be pH-dependent. Generally, they are more stable in acidic to neutral conditions. Under alkaline conditions, the ester linkages in the macrocyclic ring of this compound may be susceptible to hydrolysis, leading to degradation. One study on the phytotoxicity of Myrothecium roridum toxin found it to be stable over a pH range of 4.5 to 7.5, with maximal activity at pH 6.0.[5]
Thermal Stability: Trichothecenes are generally considered to be relatively heat-stable, but degradation can occur at high temperatures, especially with prolonged exposure.[6] Studies on other trichothecenes like deoxynivalenol (DON) and nivalenol have shown that thermal degradation is more pronounced under alkaline conditions.[6][7]
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound, based on established guidelines for mycotoxins and pharmaceutical compounds.
Protocol 1: pH Stability Assessment
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a relevant pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Dilute the stock solution with each buffer to a final known concentration.
-
Incubation: Incubate the buffered solutions at a controlled temperature (e.g., 25°C and 40°C) in the dark.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each solution.
-
Quenching and Analysis: Immediately neutralize the pH of the aliquots if necessary to halt further degradation. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).
-
Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation kinetics.
Protocol 2: Thermal Stability Assessment
-
Sample Preparation: Prepare solutions of this compound in a stable solvent or a relevant formulation vehicle.
-
Temperature Conditions: Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C, and 100°C) for defined periods. Include a control sample stored at the recommended storage temperature (-20°C).
-
Time-Point Analysis: At various time points, remove samples from the elevated temperatures and allow them to cool to room temperature.
-
Analysis: Analyze the concentration of remaining this compound and any potential degradation products using HPLC-UV/MS.
-
Data Analysis: Determine the rate of degradation at each temperature to understand the thermal liability of the compound.
Protocol 3: Photostability Assessment (based on ICH Q1B Guidelines)[9][10]
-
Sample Preparation: Prepare samples of this compound as a solid and in a relevant solvent or formulation. Prepare a dark control sample wrapped in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
Analysis: After the exposure period, compare the physical properties (e.g., appearance, color) and chemical purity of the light-exposed samples to the dark control. Quantify the amount of this compound and any photodegradation products by HPLC-UV/MS.
-
Data Analysis: Evaluate the extent of degradation to determine the photostability of this compound and the need for light-protected packaging.
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects by targeting fundamental cellular processes, primarily through the inhibition of protein synthesis. This triggers a cascade of signaling events leading to apoptosis.
Ribotoxic Stress Response and MAPK Activation
The primary mechanism of action for this compound and other trichothecenes is the inhibition of protein synthesis by binding to the 60S ribosomal subunit.[9] This binding event is recognized by the cell as a "ribotoxic stress response," which leads to the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinases (ERK).[1][9] These kinases are key transducers in signaling pathways that regulate cellular responses to stress, including inflammation and apoptosis.
Induction of Apoptosis: Extrinsic and Intrinsic Pathways
This compound has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[10] The extrinsic pathway can be initiated by the upregulation of death receptors like TNF-α and Fas.[10] The intrinsic pathway involves the activation of p53 and the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and the activation of caspases.[10]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
Studies on the closely related compound, Roridin E, have demonstrated the induction of endoplasmic reticulum (ER) stress.[11] This is characterized by the activation of the unfolded protein response (UPR) signaling pathways, which involve three key sensors: ATF6, PERK, and IRE1.[11] Chronic ER stress ultimately leads to apoptosis. Given the structural and mechanistic similarities, it is plausible that this compound also induces ER stress.
Conclusion
This compound is a biologically active mycotoxin with a complex chemical structure and a multifaceted mechanism of action. This guide provides a consolidated resource of its known physicochemical properties and stability characteristics, which are essential for its scientific investigation and potential therapeutic development. The detailed signaling pathways illustrate the intricate cellular responses to this potent protein synthesis inhibitor. Further research is warranted to fully elucidate the stability profile of this compound under various conditions to support its advancement in drug discovery and development pipelines.
References
- 1. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Structural elucidation and analysis of thermal degradation products of the Fusarium mycotoxin nivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal degradation of the Fusarium mycotoxin deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Roridin A: A Technical Guide for Researchers
CAS Number: 14729-29-4 Molecular Formula: C₂₉H₄₀O₉
This document provides an in-depth technical overview of Roridin A, a potent macrocyclic trichothecene mycotoxin. Produced by various fungi, particularly of the Myrothecium genus, this compound is a subject of significant interest in toxicology, pharmacology, and cancer research due to its profound biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, relevant signaling pathways, and experimental protocols.
Physicochemical Properties and Identification
This compound is a complex sesquiterpenoid characterized by a trichothecene core structure linked to a macrocyclic ester ring. This structure is fundamental to its biological activity.
| Property | Value | Reference |
| CAS Number | 14729-29-4 | [1][2][3][4] |
| Molecular Formula | C₂₉H₄₀O₉ | [1][2][3] |
| Molecular Weight | 532.6 g/mol | [1][5] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [1] |
| Storage | -20°C | [1] |
Biological Activity and Mechanism of Action
This compound exerts a range of cytotoxic effects primarily through the potent inhibition of protein synthesis in eukaryotic cells. This fundamental action triggers a cascade of cellular stress responses, ultimately leading to cell death.
Inhibition of Protein Synthesis
The primary molecular target of this compound is the 60S ribosomal subunit. By binding to the peptidyl transferase center, it interferes with the elongation step of translation, leading to a rapid cessation of protein synthesis.[6] This disruption of ribosome function is a hallmark of ribotoxic stress.
Ribotoxic Stress Response and MAPK Signaling
The stalling of ribosomes by this compound activates the Ribotoxic Stress Response (RSR), a signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPKs). This response is a key mechanism by which the cell senses and reacts to ribosomal damage. The primary MAPKs activated include p38, c-Jun N-terminal Kinase (JNK), and to a lesser extent, Extracellular signal-Regulated Kinase (ERK). Activation of these kinases leads to the downstream regulation of transcription factors and cellular processes involved in inflammation and apoptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis through multiple interconnected pathways:
-
Intrinsic (Mitochondrial) Pathway: this compound can induce mitochondrial membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3. This process is regulated by the Bcl-2 family of proteins, with this compound promoting the expression of pro-apoptotic members like Bax.
-
Extrinsic (Death Receptor) Pathway: Studies have shown that this compound can upregulate the expression of death receptors such as Fas and their ligands (e.g., TNF-α), leading to the activation of caspase-8 and subsequent apoptosis.
-
Endoplasmic Reticulum (ER) Stress: The inhibition of protein synthesis can lead to an accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). Prolonged ER stress, marked by the activation of sensors like PERK, IRE1, and ATF6, can initiate a downstream apoptotic cascade.
Quantitative Data on Cytotoxicity
This compound exhibits potent cytotoxicity against a variety of cell lines. The half-maximal inhibitory concentration (IC₅₀) values are typically in the nanomolar to picomolar range, highlighting its significant potency.
| Cell Line | Assay Type | IC₅₀ | Reference |
| P. falciparum | Growth Inhibition | 0.31 ng/mL | [1] |
| Mast cell tumor P815 | Growth Inhibition | 0.001 µg/mL | |
| High-grade leiomyosarcoma | Cytotoxicity | 1.8 x 10⁻⁸ µM (for Roridin L-2) | [5] |
| Soft-tissue sarcoma | Growth Inhibition | 9.5 x 10⁻¹⁰ µM (for Roridin D) | [5] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on adherent cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate for the expected IC₅₀ value (e.g., from 1 pM to 1 µM). Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol describes the detection and quantification of apoptotic cells following this compound treatment using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are early apoptotic cells.
-
Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive cells are necrotic cells.
-
Conclusion
This compound is a highly potent mycotoxin with significant cytotoxic properties stemming from its ability to inhibit protein synthesis. This primary insult triggers a complex network of cellular responses, including the ribotoxic stress response, MAPK activation, and apoptosis via multiple pathways. The detailed understanding of its molecular mechanisms of action, facilitated by the experimental approaches outlined in this guide, is crucial for ongoing research in toxicology, the development of potential therapeutic agents, and for ensuring safety in food and agriculture. Researchers are advised to handle this compound with extreme caution due to its high toxicity.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. chondrex.com [chondrex.com]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Roridin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Roridin A, a potent trichothecene mycotoxin. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for various research and development applications, including toxicological studies and the investigation of its potential as a therapeutic agent.
Introduction
This compound is a secondary metabolite produced by various fungal species, most notably from the genus Myrothecium and Stachybotrys.[1][2] As a member of the trichothecene family of mycotoxins, it is known for its potent cytotoxic effects, which are primarily mediated through the inhibition of protein synthesis in eukaryotic cells.[1] This property makes this compound a valuable tool for studying cellular processes and a compound of interest in drug development. However, its high toxicity necessitates careful handling and robust purification protocols to ensure the safety of researchers and the accuracy of experimental results.
The isolation of this compound from fungal cultures is a multi-step process that typically involves cultivation of the source organism, extraction of the crude metabolites, and a series of chromatographic purification steps. The final purity of the compound is confirmed using various analytical techniques.
Fungal Cultivation and Toxin Production
The production of this compound is initiated by cultivating a suitable fungal strain, such as Stachybotrys chartarum, on a solid substrate that supports robust growth and mycotoxin biosynthesis.
Protocol for Fungal Culture on Rice Medium
-
Media Preparation: 250g of rice is placed in Fernbach flasks and autoclaved twice for 1 hour at 121°C to ensure sterility.[3]
-
Inoculation: After cooling, the sterile rice medium is inoculated with 5x10^5 spores of S. chartarum.[3]
-
Incubation: The inoculated flasks are incubated in the dark at 25°C for 4 to 6 weeks. To ensure maximal growth and toxin production, the flasks should be shaken daily to break up clumps of rice.[3]
Extraction of Crude this compound
Following the incubation period, the fungal culture is harvested, and the mycotoxins are extracted using an organic solvent.
Protocol for Acetonitrile Extraction
-
Initial Extraction: The fungal rice culture is soaked overnight in 1 liter of acetonitrile.[3]
-
Solvent Decanting: The acetonitrile is carefully decanted.
-
Washing: The residual culture material is washed with an additional 500 mL of acetonitrile for 10 minutes to recover any remaining mycotoxins.[3]
-
Pooling and Filtration: The extracts are pooled, passed through cheesecloth to remove large particulate matter, and then vacuum-filtered twice through Whatman No. 5 paper for clarification.[3]
-
Drying: The filtered extract is dried, typically using a rotary evaporator, to yield a crude extract.
Purification of this compound
The crude extract contains a mixture of compounds, and therefore, a multi-step chromatographic purification process is required to isolate this compound.
Silica Gel Chromatography (Initial Purification)
An initial purification step using silica gel chromatography is employed to separate the trichothecenes from other less polar and more polar compounds in the crude extract.
Protocol for Michel-Miller Silica Gel Chromatography
-
Sample Preparation: The dried crude extract is dissolved in dichloromethane.[3]
-
Chromatography: The dissolved sample is subjected to Michel-Miller silica gel chromatography.[3]
-
Elution: A stepwise gradient of acetonitrile in dichloromethane is used for elution. This compound and similar trichothecenes typically elute in fractions containing 30-40% acetonitrile.[3]
-
Fraction Collection: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
The final purification step utilizes semi-preparative reversed-phase HPLC to achieve high-purity this compound.
Protocol for Semi-Preparative C18 RP-HPLC
-
Column: A C18 semi-preparative column is used for the separation.[3]
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid, is employed as the mobile phase.[3]
-
Gradient Program: The separation is carried out using a programmed gradient, for example, starting with 35% acetonitrile and increasing to 100% over a 50-minute run time at a flow rate of 12 ml/min.[3]
-
Fraction Collection: An automatic fraction collector is used to collect the eluting peaks. This compound and related compounds typically elute at approximately 70% acetonitrile.[3]
-
Post-Purification Processing: The collected HPLC fractions containing this compound are extracted with ethyl acetate. The ethyl acetate extract is then evaporated to dryness using a rotary evaporator to yield the purified this compound.[3]
Purity Confirmation and Identification
The purity and identity of the isolated this compound must be confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.
-
Mass Spectrometry (MS): Electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy or LC-MS/MS can be used to confirm the molecular weight and fragmentation pattern of this compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the isolated compound and confirm its identity as this compound.
Data Presentation
Table 1: Summary of Chromatographic Conditions for this compound Purification
| Parameter | Silica Gel Chromatography | Semi-Preparative RP-HPLC |
| Stationary Phase | Silica Gel | C18 |
| Mobile Phase | Dichloromethane/Acetonitrile | Acetonitrile/Water with 0.1% Formic Acid |
| Elution Mode | Stepwise Gradient | Gradient |
| Gradient Profile | 30-40% Acetonitrile | 35% to 100% Acetonitrile over 50 min |
| Flow Rate | N/A | 12 ml/min |
| Detection | N/A | UV (e.g., 224 nm, 264 nm)[4] |
Visualizations
Caption: Experimental Workflow for this compound Isolation.
Safety Precautions
This compound is a highly toxic compound and must be handled with extreme care in a laboratory setting equipped for handling potent toxins. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection, should be worn at all times. All work should be conducted in a certified chemical fume hood. Waste materials contaminated with this compound must be decontaminated and disposed of according to institutional and national regulations for hazardous waste.
References
Application Note: LC-MS/MS Method for the Ultrasensitive Detection of Roridin A
Audience: Researchers, scientists, and drug development professionals.
Introduction Roridin A is a potent macrocyclic trichothecene mycotoxin produced by various fungi, notably species of Myrothecium and Stachybotrys. These toxins are known for their extreme cytotoxicity and can contaminate agricultural products and indoor environments, posing a significant health risk.[1][2] Due to its high toxicity, sensitive and specific analytical methods are required for its detection and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the method of choice for mycotoxin analysis due to its high sensitivity, specificity, and applicability to complex matrices.[3][4][5][6] This application note describes a robust LC-MS/MS method for the quantitative determination of this compound in various sample matrices. The method utilizes a simple sample extraction procedure followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides both accurate quantification and confident identification.[7]
Principle of the Method The analytical method involves an initial extraction of this compound from the sample matrix using an organic solvent mixture.[8][9] The crude extract is then clarified by centrifugation and diluted, following a "dilute and shoot" approach to minimize matrix effects.[8] Chromatographic separation is achieved on a C18 reversed-phase column, which isolates this compound from other co-extracted compounds.[10][11] The analyte is then detected by a tandem mass spectrometer. In the mass spectrometer, the this compound precursor ion (the ionized molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).[7][12] This MRM process ensures high selectivity and sensitivity for quantitative analysis.[13]
Experimental Protocols
1. Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultrapure water.
-
Reagents: Ammonium formate and formic acid (LC-MS grade).
-
Standards: this compound certified reference standard.
-
Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, autosampler vials.
2. Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of methanol to create a stock solution. Store at -20°C in an amber vial.
-
Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of working standard solutions by serially diluting the stock solution with a methanol/water (50:50, v/v) mixture. These solutions are used to build the calibration curve.
3. Sample Preparation Protocol This protocol is a general guideline and may need optimization depending on the matrix (e.g., grain, fungal culture, building material).[2]
-
Homogenization: Ensure the sample is homogenous by grinding solid samples (e.g., corn, wheat) to a fine powder.[3][8]
-
Weighing: Weigh 2-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[10][14]
-
Extraction: Add 10 mL of an extraction solvent (e.g., acetonitrile/water, 84:16, v/v) to the tube.[2]
-
Shaking: Cap the tube securely and shake vigorously on a horizontal or vortex shaker for 30-60 minutes to ensure efficient extraction.[2][14]
-
Centrifugation: Centrifuge the sample at 4,000-5,000 rpm for 5-10 minutes to pellet solid debris.[14][15]
-
Dilution: Carefully transfer an aliquot of the supernatant (e.g., 100 µL) into a clean tube and dilute it with 900 µL of methanol/water (50:50, v/v) containing 0.1% formic acid. This dilution step helps minimize matrix effects.[8]
-
Filtration & Transfer: Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis Protocol
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 15-20 minutes.
-
Sequence Setup: Set up the injection sequence in the instrument software, including blanks, calibration standards, and prepared samples.
-
Injection: Inject 5-10 µL of the final sample extract into the LC-MS/MS system.
-
Data Acquisition: Acquire data using the optimized MRM parameters detailed in the tables below.
Data Presentation
Quantitative Data Summary
The following tables summarize the optimized parameters for the LC-MS/MS method and its expected performance characteristics.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity, Waters ACQUITY UPLC, or equivalent |
| Column | Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Methanol with 5 mM Ammonium Formate + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 Series, Sciex QTRAP, Waters Xevo TQ)[14] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
Table 2: Optimized MRM Transitions for this compound
Note: The ammonium adduct [M+NH₄]⁺ is often used for improved sensitivity for this class of compounds. The precursor ion is selected in Q1 and the product ions are monitored in Q3 after fragmentation.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Collision Energy (eV) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 548.6 ([M+NH₄]⁺) | 403.3 | 25 | 245.2 | 35 |
Table 3: Method Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 0.009 - 0.04 pg/µL[11] |
| Limit of Quantification (LOQ) | 0.03 - 0.1 pg/µL |
| Linearity (R²) | > 0.99 |
| Recovery | 85% - 110% |
| Precision (%RSD) | < 15% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the analytical principle of the method.
Caption: Experimental workflow for this compound analysis.
Caption: Diagram of the MRM principle for this compound detection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. STATE-OF-THE-ART MYCOTOXIN ANALYSIS: INSIGHTS FROM LC/MS-MS METHOD | Food and Feed Research [aseestant.ceon.rs]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Development of a liquid chromatography/tandem mass spectrometry method for the simultaneous determination of 16 mycotoxins on cellulose filters and in fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suspect Screening of Exogenous Compounds Using Multiple Reaction Screening (MRM) Profiling in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. weber.hu [weber.hu]
Application Note: Quantifying Roridin A in Fungal Cultures
Abstract
Roridin A, a potent macrocyclic trichothecene mycotoxin, is produced by various fungal species, notably from the genera Myrothecium and Stachybotrys.[1] Its significant cytotoxicity raises concerns in agriculture, food safety, and indoor environmental quality.[2][3] Accurate quantification of this compound in fungal cultures is crucial for toxicological assessments, drug discovery, and agricultural research. This application note provides detailed protocols for the extraction and quantification of this compound from fungal cultures using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, an Enzyme-Linked Immunosorbent Assay (ELISA) method is described for high-throughput screening.
Introduction
This compound belongs to the type D class of trichothecenes, characterized by a macrocyclic ester bridge.[4][5] These compounds are potent inhibitors of protein synthesis in eukaryotic cells, leading to their cytotoxic effects.[1] The analysis of this compound in complex matrices such as fungal cultures requires robust and sensitive analytical methods. This document outlines validated protocols for sample preparation and quantification to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the quantification of this compound and related macrocyclic trichothecenes.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| LC-MS/MS | This compound | 0.04 pg/µL | Not Reported | Fungal Culture | [6] |
| LC-MS/MS | Roridin E | Not Reported | 4.50 ng/mL | Chemically Defined Medium | [7] |
| LC-MS/MS | Roridin L-2 | Not Reported | 2.90 ng/mL | Chemically Defined Medium | [7] |
| HPLC-DAD | Anthocyanins | 0.06 - 0.12 mg/kg | 0.20 - 0.60 mg/kg | Grape Skins | [8] |
| GC-ECD | Trichothecenes | 40 - 200 µg/kg | Not Reported | Cereals | [3] |
Note: Data for this compound may vary depending on the specific instrumentation, matrix, and experimental conditions. The table includes data for related compounds and methods to provide a broader context.
Experimental Protocols
Fungal Culture and this compound Production
Myrothecium roridum or Stachybotrys chartarum are commonly used for this compound production.[2][9]
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Selected fungal strain (e.g., Myrothecium roridum)
-
Incubator
Protocol:
-
Inoculate the center of a PDA plate with a small agar plug containing the fungal mycelium.
-
Incubate the plates at 25-28°C in the dark for 14-21 days, or until sufficient fungal growth and sporulation are observed.[10]
-
For larger scale production, solid-state fermentation on rice or other grain-based media can be employed.[2]
Extraction of this compound
This protocol is adapted from methods described for the extraction of macrocyclic trichothecenes from fungal cultures.[2][11]
Materials:
-
Fungal culture plates
-
Spatula
-
Extraction solvent: Chloroform:Methanol (1:1, v/v) or Acetonitrile
-
Shaker
-
Filtration apparatus (e.g., Buchner funnel with Whatman #1 filter paper)
-
Rotary evaporator
Protocol:
-
Harvest the fungal biomass from the agar plates using a sterile spatula.
-
Submerge the fungal material in the extraction solvent in a flask. A common ratio is 60 mL of solvent per plate.[11]
-
Agitate the mixture on a shaker at room temperature for several hours to overnight to ensure thorough extraction.[11]
-
Filter the mixture to separate the fungal biomass from the solvent extract.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The dried extract can be redissolved in a suitable solvent (e.g., methanol or acetonitrile) for further cleanup or direct analysis.
Sample Cleanup (Optional but Recommended)
For cleaner samples and to reduce matrix effects, a solid-phase extraction (SPE) or liquid-liquid partitioning can be performed.[12]
Materials:
-
SPE cartridges (e.g., C18)
-
Hexane
-
Acetonitrile
-
Nitrogen evaporator
Protocol (Liquid-Liquid Partitioning):
-
Redissolve the crude extract in a biphasic solution of hexane and acetonitrile.
-
Vortex the mixture thoroughly and allow the layers to separate.
-
The more polar trichothecenes, including this compound, will partition into the acetonitrile layer.
-
Carefully collect the acetonitrile layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for HPLC or LC-MS/MS analysis.
Quantification by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) can be used for the quantification of this compound, although it is less sensitive than LC-MS/MS.[8][13]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: A typical gradient could be: 0-5 min, 40% B; 5-25 min, 40-90% B; 25-30 min, 90% B; 30-35 min, 90-40% B; 35-40 min, 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound has a characteristic UV absorbance maximum around 262 nm.
-
Injection Volume: 10-20 µL.
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from certified this compound standards.
Quantification by LC-MS/MS
LC-MS/MS is the preferred method for sensitive and selective quantification of this compound.[6][14][15]
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium acetate (A) and methanol with 0.1% formic acid and 5 mM ammonium acetate (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For example, for this compound (C₂₉H₄₀O₉, MW = 532.6), a potential precursor ion could be [M+NH₄]⁺ at m/z 550.3. Product ions would be determined through collision-induced dissociation.
Quantification: Quantification is performed using a calibration curve of this compound standards. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in instrument response.[14]
Screening by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method suitable for screening a large number of samples for the presence of this compound or related trichothecenes.[16][17][18] Commercial ELISA kits are available for various mycotoxins.
General Protocol (Competitive ELISA):
-
Extract the sample as described in the extraction protocol.
-
Dilute the sample extract to fall within the linear range of the assay.
-
Add the diluted sample extract or this compound standards to microtiter wells coated with antibodies specific to the target mycotoxin.
-
Add a known amount of enzyme-conjugated this compound to the wells. This will compete with the this compound in the sample for antibody binding sites.
-
Incubate the plate according to the kit manufacturer's instructions.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that will react with the enzyme to produce a color.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.[16] A standard curve is used to determine the concentration.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a liquid chromatography/tandem mass spectrometry method for the simultaneous determination of 16 mycotoxins on cellulose filters and in fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Dereplication of Macrocyclic Trichothecenes from Extracts of Filamentous Fungi through UV and NMR Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 15. lcms.cz [lcms.cz]
- 16. elisakits.co.uk [elisakits.co.uk]
- 17. food.r-biopharm.com [food.r-biopharm.com]
- 18. Mycotoxin Quantification by Competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Roridin A Cytotoxicity Assay in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin A is a macrocyclic trichothecene mycotoxin known for its potent cytotoxic effects. As a member of the trichothecene family, it primarily acts as a protein synthesis inhibitor by binding to the 60S ribosomal subunit, which triggers a ribotoxic stress response. This response activates several downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells. These characteristics make this compound a subject of interest in oncology research for its potential as an anticancer agent. This document provides detailed application notes on the cytotoxic effects of this compound on various cancer cell lines and comprehensive protocols for assessing its activity.
Data Presentation
Table 1: Cytotoxicity of Roridin E in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Multiple Breast Cancer Cell Lines | Breast Cancer | 0.02 - 0.05 |
| Panel of other cancer cell lines | Various Cancers | < 10 |
Table 2: Cytotoxicity of Various Macrocyclic Trichothecenes Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (nM) |
| Roridin Analogs & Satratoxins | Ovary, Skin, Lung, Colon, Breast | 0.02 - 80 |
| 12′-episatratoxin H | Various | 0.7 - 2.8 |
Signaling Pathways Modulated by this compound
This compound and related trichothecenes exert their cytotoxic effects by modulating several key signaling pathways, primarily initiating a ribotoxic stress response that leads to apoptosis and cell cycle arrest.
This compound-Induced Apoptosis Pathway
This compound is a potent inducer of apoptosis through the activation of endoplasmic reticulum (ER) stress and both intrinsic and extrinsic apoptotic pathways. Inhibition of protein synthesis leads to an accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). This, in turn, activates pro-apoptotic factors such as CHOP. The apoptotic cascade is further mediated by the activation of caspases, including caspase-3, and an increase in the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and release of cytochrome c.
Experimental Protocols
Experimental Workflow for this compound Cytotoxicity Assessment
A typical workflow to assess the cytotoxic effects of this compound involves initial cell viability screening, followed by more detailed mechanistic studies to elucidate the mode of action.
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.[1][2][3][4]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[5][6][7][8][9]
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS. Centrifuge and discard the supernatant after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines treated with this compound
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bax, Bcl-2, Cyclin B1, CDK1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
References
- 1. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promotion of ROS-mediated apoptosis, G2/M arrest, and autophagy by naringenin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
Roridin A: A Potent Tool for Elucidating Protein Synthesis Inhibition and Stress Signaling Pathways
Application Notes and Protocols for Researchers
Introduction
Roridin A is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi.[1][2] It is a potent inhibitor of protein synthesis in eukaryotic cells, making it a valuable tool for studying the mechanisms of translation and the cellular responses to translational stress.[2] By binding to the 60S ribosomal subunit, this compound interferes with the peptidyl transferase center, thereby blocking the elongation step of protein synthesis. This inhibition triggers a cascade of cellular stress responses, including the Ribotoxic Stress Response (RSR) and the Unfolded Protein Response (UPR), providing a model for investigating these critical signaling pathways. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying protein synthesis inhibition and cellular stress signaling.
Mechanism of Action
This compound exerts its biological effects primarily by targeting the eukaryotic ribosome. It binds with high affinity to the A-site of the peptidyl transferase center on the 60S ribosomal subunit. This binding event sterically hinders the accommodation of aminoacyl-tRNA, thereby inhibiting the peptidyl transferase reaction and halting polypeptide chain elongation. The stalled ribosomes initiate a signaling cascade known as the Ribotoxic Stress Response (RSR), which leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38.
Furthermore, the accumulation of unfolded proteins resulting from the translation inhibition can induce the Unfolded Protein Response (UPR). This complex signaling network is mediated by three transmembrane proteins in the endoplasmic reticulum: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6).
Data Presentation
Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and its related compound, Roridin E, in different human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and assay method.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Roridin E | Breast Cancer | Breast Adenocarcinoma | 0.02 - 0.05 |
| Roridin E | Multiple Lines | Various Cancers | < 10 |
| Roridin E | H4TG | Mammalian Cell Line | 1.74 |
| Roridin E | MDCK | Madin-Darby Canine Kidney | 7.68 |
| Roridin E | NIH3T3 | Mouse Embryonic Fibroblast | 2.83 |
| Roridin E | KA31T | Mammalian Cell Line | 4.56 |
Note: Data for this compound is often grouped with other macrocyclic trichothecenes like Roridin E due to their structural and functional similarities.[3]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cultured mammalian cells.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using appropriate software.
-
Protocol 2: Protein Synthesis Inhibition Assay using ³⁵S-Methionine Incorporation
This protocol measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled ³⁵S-methionine.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free DMEM
-
³⁵S-Methionine
-
Trichloroacetic acid (TCA), 10% and 5% solutions
-
Ethanol (95%)
-
Scintillation fluid and vials
-
Scintillation counter
-
Whatman 3MM filter paper
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 24-well plate and grow to 70-80% confluency.
-
Wash the cells twice with pre-warmed methionine-free DMEM.
-
Incubate the cells in methionine-free DMEM for 30-60 minutes to deplete intracellular methionine stores.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) in methionine-free DMEM for 1 hour.
-
-
Radiolabeling:
-
Add ³⁵S-Methionine to each well to a final concentration of 10-50 µCi/mL.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Protein Precipitation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 200 µL of RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Spot an aliquot of the lysate onto a Whatman 3MM filter paper disc.
-
Allow the discs to dry completely.
-
-
TCA Precipitation and Washing:
-
Place the dried filter discs in a beaker with ice-cold 10% TCA for 20 minutes.
-
Transfer the filters to a beaker with 5% TCA and boil for 15 minutes.
-
Wash the filters once with 5% TCA and once with 95% ethanol.
-
Allow the filters to dry completely.
-
-
Scintillation Counting:
-
Place each dried filter disc in a scintillation vial.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay).
-
Express the protein synthesis rate as a percentage of the vehicle-treated control.
-
Protocol 3: Western Blot Analysis of Ribotoxic Stress Response
This protocol is for detecting the activation of MAPK signaling pathways (p-JNK and p-p38) in response to this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-phospho-p38, anti-total-JNK, anti-total-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Boil the samples for 5 minutes at 95°C.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total proteins and a loading control to ensure equal loading.
-
Quantify the band intensities using image analysis software.
-
Conclusion
This compound is a powerful and specific inhibitor of protein synthesis that serves as an invaluable tool for researchers in cell biology, toxicology, and drug development. Its ability to potently block translation and activate distinct cellular stress pathways allows for the detailed investigation of these fundamental cellular processes. The protocols provided here offer a starting point for utilizing this compound to explore the intricacies of protein synthesis and cellular responses to its inhibition. As with any potent biological inhibitor, careful dose-response and time-course experiments are essential for obtaining robust and reproducible data.
References
Application Notes and Protocols for Cellular Analysis of Roridin A Effects
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cellular effects of Roridin A, a potent macrocyclic trichothecene mycotoxin. The following sections detail methodologies for assessing cytotoxicity, apoptosis, cell cycle progression, and the impact on key signaling pathways.
Introduction to this compound
This compound is a mycotoxin produced by various fungi, including species of Myrothecium and Stachybotrys.[1][2] As a trichothecene, its primary mechanism of action involves the inhibition of protein biosynthesis by binding to the 60S ribosomal subunit, which prevents peptidyl transferase activity.[3][4] This disruption of protein synthesis triggers a cascade of cellular stress responses, leading to cytotoxicity, apoptosis, and cell cycle arrest in eukaryotic cells.[4][5][6] Exposure to this compound has been associated with a range of acute and chronic health issues, particularly affecting the respiratory and olfactory systems.[1][7] Understanding its cellular and molecular impacts is crucial for toxicology studies and the development of potential therapeutic interventions.
Recommended Cell Lines and Culture Conditions
Several cell lines have been utilized to study the effects of this compound and related trichothecenes. The choice of cell line should be guided by the specific research question.
-
HepG2 (Human Liver Cancer Cell Line): Suitable for studying hepatotoxicity and general cytotoxicity mechanisms.[6]
-
B16F10 (Mouse Melanoma Cell Line): A model for investigating anticancer potential and apoptosis induction.[5]
-
PC-12 (Rat Pheochromocytoma Cell Line): Useful for neurotoxicity studies.[8]
-
Human Soft-Tissue Sarcoma and Leiomyosarcoma Cells: Relevant for screening cytotoxic activity against specific cancer types.[9]
General Culture Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
Experimental Workflow
The following diagram outlines a general workflow for investigating the cellular effects of this compound.
Caption: General experimental workflow for this compound studies.
Cytotoxicity Assays
Cytotoxicity assays are fundamental to determining the concentration-dependent effects of this compound on cell viability.
Data Presentation: Cytotoxicity of Trichothecenes
The following table summarizes reported IC50 values for this compound and related compounds in various cell lines.
| Mycotoxin | Cell Line | Assay | IC50 Value | Reference |
| This compound | Soft-tissue sarcoma | Growth Inhibition | ~1.3 nM | [9] |
| Mytoxin B | HepG-2 | Cytotoxicity | 0.004 µM | [6] |
| Epiroridin Acid | HepG-2 | Cytotoxicity | 0.477 µM | [6] |
| Roridin E | Soft-tissue sarcoma | Growth Inhibition | 0.76 nM | [9] |
| Satratoxin G | PC-12 | Viability | ~10-25 ng/ml | [8] |
| T-2 Toxin | HUVEC | WST-1 | 16.5 nmol/l | [10] |
Protocol: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
This compound (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assays
This compound induces apoptosis through both intrinsic and extrinsic pathways.[2] These protocols help quantify apoptotic events.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[11]
Protocol: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for the desired time points.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate-reading luminometer.[12]
Cell Cycle Analysis
This compound can cause cell cycle arrest. This protocol uses PI staining to analyze DNA content and determine cell cycle distribution.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Materials:
-
6-well cell culture plates
-
This compound
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described previously.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).[13]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
Signaling Pathway Analysis
This compound is known to activate stress-related signaling pathways, including the MAPK and NF-κB pathways, which regulate inflammation, apoptosis, and cell survival.[16]
This compound and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that this compound can activate, leading to apoptosis. This often involves the activation of p38 MAPK and JNK.[16]
Caption: this compound-induced MAPK signaling pathway leading to apoptosis.
This compound and the NF-κB Signaling Pathway
This compound can induce the expression of pro-inflammatory cytokines like TNF-α, which are often regulated by the NF-κB pathway.[2] This pathway plays a complex role in both cell survival and inflammation.
Caption: this compound-induced NF-κB signaling pathway.
Protocol: Western Blot for Signaling Protein Analysis
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lyse cells on ice and collect the protein lysate.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using an imaging system and quantify band intensities.
References
- 1. findingthemold.com [findingthemold.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Roridin E - MycoTOX Profile (Mold Exposure) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rebootcenter.com [rebootcenter.com]
- 8. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. atlasbiyo.com [atlasbiyo.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. lifeextension.com [lifeextension.com]
Roridin A: Application Notes and Protocols for Apoptosis Induction in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin A is a macrocyclic trichothecene mycotoxin known for its potent cytotoxic effects. It belongs to a class of compounds that are powerful inhibitors of protein synthesis.[1] Recent research has highlighted its potential as an inducer of apoptosis, or programmed cell death, in various cancer cell lines and in vivo models. This characteristic makes this compound and its analogs valuable tools for cancer research and potential lead compounds in drug development. These application notes provide a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for utilizing this compound to induce apoptosis in experimental settings.
Mechanism of Action
This compound induces apoptosis through multiple interconnected signaling pathways, primarily initiating a ribotoxic stress response by binding to ribosomes and inhibiting protein synthesis.[1] This initial insult triggers a cascade of downstream events, including:
-
Endoplasmic Reticulum (ER) Stress: The disruption of protein synthesis leads to an accumulation of unfolded proteins in the ER, activating the Unfolded Protein Response (UPR). This involves the activation of key stress sensors such as ATF6, PERK, and IRE1, which can ultimately lead to apoptosis if the stress is prolonged or severe.[2][3]
-
Mitochondrial (Intrinsic) Pathway: this compound can induce mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. A key event in this pathway is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[4][5]
-
Death Receptor (Extrinsic) Pathway: Evidence suggests that this compound can also activate the extrinsic apoptotic pathway. This involves the upregulation of death receptors like Fas, leading to the activation of caspase-8, which then activates downstream executioner caspases.[6]
-
Reactive Oxygen Species (ROS) Generation: The cytotoxic effects of this compound are often associated with an increase in intracellular ROS. This oxidative stress can damage cellular components and further contribute to the activation of apoptotic signaling cascades.[2][7]
Data Presentation
The cytotoxic and apoptotic effects of this compound and its analogs are dose- and time-dependent. The following tables summarize key quantitative data from various studies.
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | Human Colon Cancer (HCT-116) | Cytotoxicity | ~1.4 µM | [8] |
| Roridin E | Multiple Breast Cancer Cell Lines | Cytotoxicity | 0.02-0.05 nM | [9] |
| Roridin E | Mammalian H4TG, MDCK, NIH3T3, KA31T | Proliferation | 1.74-7.68 nM | [9] |
| Mytoxin B | Human Hepatocellular Carcinoma (HepG-2) | Cytotoxicity | 0.1 µM | [6] |
| Epiroridin acid | Human Hepatocellular Carcinoma (HepG-2) | Cytotoxicity | 1.0 µM | [6] |
| Satratoxin H | Human Ovary, Skin, Lung, Colon Cancer | Cytotoxicity | 1.93-4.22 µM | [4] |
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Citation |
| Furanodienone (Apoptosis Inducer) | Human Non-Small Lung Cancer (A-549) | 50 µM | 21.08 ± 3.70 | [10] |
| Furanodienone (Apoptosis Inducer) | Human Non-Small Lung Cancer (A-549) | 100 µM | 32.43 ± 4.06 | [10] |
| Furanodienone (Apoptosis Inducer) | Human Non-Small Lung Cancer (A-549) | 200 µM | 55.57 ± 2.07 | [10] |
| Mytoxin B | Human Hepatocellular Carcinoma (HepG-2) | 24 h | Increased terminal apoptosis | [4] |
| Epiroridin acid | Human Hepatocellular Carcinoma (HepG-2) | 24 h | Increased early apoptosis | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic cells using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Late apoptotic and necrotic cells have compromised membrane integrity and are stained by PI.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control group.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C to pellet the cells.
-
Adherent cells: Gently trypsinize the cells, collect them, and centrifuge at 300 x g for 5 minutes at 4°C. Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Western Blot Analysis of Apoptotic and ER Stress Markers
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and the ER stress response.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control like β-actin.[11]
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses mitochondrial dysfunction by measuring the change in mitochondrial membrane potential using a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
TMRE dye
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Assay Buffer
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described previously. Include a positive control group treated with FCCP (e.g., 20 µM for 10-20 minutes).
-
TMRE Staining:
-
Prepare a working solution of TMRE in pre-warmed cell culture medium (final concentration typically 200-1000 nM).
-
Remove the treatment medium from the cells and add 100 µL of the TMRE working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Carefully aspirate the TMRE solution.
-
Wash the cells 2-3 times with 100 µL of Assay Buffer.
-
Add 100 µL of Assay Buffer to each well.
-
Measure the fluorescence at an excitation/emission of approximately 549/575 nm using a plate reader. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound-induced apoptosis signaling pathways.
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Roridin A in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Roridin A in a variety of in vitro experimental settings. The information is intended to guide researchers in preparing and applying this potent mycotoxin for studies related to cytotoxicity, signaling pathway analysis, and other cellular assays.
This compound: Overview and Mechanism of Action
This compound is a macrocyclic trichothecene mycotoxin produced by various fungi. Like other trichothecenes, its primary mechanism of action involves the inhibition of protein synthesis through binding to the 60S ribosomal subunit. This interaction triggers a "ribotoxic stress response," leading to the activation of several downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[1][2] Furthermore, the disruption of protein synthesis can lead to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), initiating the Unfolded Protein Response (UPR) and subsequent ER stress-mediated apoptosis.[3]
Solubility of this compound
This compound is a hydrophobic molecule with poor solubility in aqueous solutions. Therefore, organic solvents are necessary to prepare stock solutions for in vitro experiments. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for this purpose.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO. |
| Methanol | Soluble | Can be used as an alternative to DMSO. |
| Dichloromethane | Soluble | Primarily for extraction and purification, not recommended for cell culture. |
| Chloroform | ≥10 mg/mL | Useful as a reference for solubility in organic solvents. |
| Water | Insoluble | This compound will precipitate in aqueous solutions without a co-solvent. |
Data compiled from publicly available safety data sheets and product information.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO. It is critical to use anhydrous, sterile-filtered DMSO to ensure the stability of the compound and prevent contamination of cell cultures.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety Precautions: this compound is highly toxic. Handle with extreme care in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
Weighing this compound: Tare a sterile, pre-weighed microcentrifuge tube or vial on a calibrated analytical balance. Carefully add the desired amount of this compound powder.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration. A stock concentration of 1-10 mM is recommended.
-
Formula: Volume of DMSO (µL) = [Weight of this compound (mg) / Molecular Weight of this compound (532.6 g/mol )] * 1,000,000 / Desired Stock Concentration (mM)
-
-
Dissolving this compound: Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in amber vials or tubes to protect from light. This compound stock solutions in DMSO are stable for at least one year when stored properly.
Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the this compound stock solution to prepare working concentrations for treating cells in vitro. The key consideration is to minimize the final concentration of DMSO in the cell culture medium to avoid solvent-induced toxicity, which is generally recommended to be ≤0.1%.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, especially for preparing low nanomolar concentrations, perform an intermediate dilution of the stock solution in 100% DMSO. For example, dilute a 10 mM stock solution 1:100 in DMSO to create a 100 µM intermediate stock.
-
Final Dilution in Culture Medium: Directly before treating the cells, perform the final dilution of the this compound stock or intermediate stock into pre-warmed, complete cell culture medium.
-
Example for a 1 µM final concentration from a 1 mM stock (1:1000 dilution): Add 1 µL of the 1 mM stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial for distinguishing the effects of this compound from any potential effects of the solvent.
-
Application to Cells: Immediately add the prepared working solutions (and vehicle control) to your cell cultures. Gently mix the plate or flask to ensure even distribution.
In Vitro Cytotoxicity Assay (MTT Assay Example)
This protocol provides a general workflow for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions (prepared as described above)
-
Vehicle control (medium with DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the seeding medium and replace it with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 1 nM to 10 µM) and the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Signaling Pathways and Visualizations
This compound induces a complex cellular response involving multiple signaling pathways. The following diagrams illustrate the key pathways affected.
Caption: Experimental workflow for using this compound in in vitro assays.
Caption: Key signaling pathways activated by this compound.
References
- 1. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Roridin A in Anti-Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roridin A is a macrocyclic trichothecene, a class of mycotoxins produced by various fungi. While historically known for their toxicity, recent research has unveiled the potent anti-cancer properties of this compound and its analogs. These compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis. This document provides detailed application notes and experimental protocols for researchers investigating the anti-cancer potential of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects predominantly by inducing apoptosis through two key signaling pathways:
-
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis: this compound and its analogs have been shown to induce ER stress, leading to the activation of the Unfolded Protein Response (UPR). This involves the activation of three key sensor proteins: ATF6 (Activating Transcription Factor 6), PERK (PKR-like endoplasmic reticulum kinase), and IRE1 (Inositol-requiring enzyme 1). Prolonged ER stress and UPR activation ultimately lead to apoptosis.
-
Mitochondrial Apoptosis Pathway (Intrinsic Pathway): this compound can also trigger the intrinsic pathway of apoptosis. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1] Studies on the related compound Roridin E have shown a significant increase in the expression of cleaved caspase-3 and Bax in melanoma cells.[2]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of this compound and its close analog, Roridin E, against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Roridin E | Primary Soft-Tissue Sarcoma | Sarcoma | 7.6 x 10⁻¹⁰ µM | [3] |
| Roridin E | HepG-2 | Hepatocellular Carcinoma | 0.004 µM | [4] |
| Roridin E | B16F10 | Mouse Melanoma | Data not quantified, but showed substantial cytotoxicity | [2] |
| Roridin D | Primary Soft-Tissue Sarcoma | Sarcoma | 9.5 x 10⁻¹⁰ µM | [3] |
| Mytoxin B | HepG-2 | Hepatocellular Carcinoma | 0.005 µM | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a concentration range based on the available IC50 data for related compounds (e.g., 0.001 µM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. (Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis/necrosis).
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice or NOD-SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection (e.g., dissolved in a vehicle like saline with a small percentage of DMSO and/or Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups (e.g., n=5-10 mice per group).
-
Administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule. Include a vehicle control group. The dosage and schedule should be determined from preliminary toxicity studies. A study on a different anti-cancer agent used a dose of 1 mg/kg administered via intraperitoneal injection.[5][6]
-
Measure tumor volume (Volume = 0.5 x length x width²) and mouse body weight every 2-3 days.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a certain size, or after a predetermined treatment period), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis through ER stress and the mitochondrial pathway. The protocols provided herein offer a framework for researchers to investigate and further elucidate the anti-tumorigenic properties of this promising natural compound. Careful optimization of experimental conditions will be crucial for obtaining robust and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Roridin A Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roridin A. The focus is on improving its solubility in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a hydrophobic mycotoxin with low water solubility. Its estimated water solubility is approximately 0.064 g/L. This inherent low solubility makes it challenging to dissolve directly in aqueous buffers like Phosphate-Buffered Saline (PBS) for in vitro experiments.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in several organic solvents. These include Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dichloromethane[1]. For cell culture experiments, DMSO is the most commonly used co-solvent due to its miscibility with water and cell culture media.
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
The most common and effective method is to use a co-solvent. The recommended approach is to first dissolve this compound in a small amount of 100% DMSO to create a concentrated stock solution. This stock solution can then be serially diluted in your aqueous buffer or cell culture medium to the desired final concentration. This method ensures that the this compound remains in solution at the final working concentration.
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. It is generally recommended not to exceed a final DMSO concentration of 0.5% (v/v), with many studies advocating for concentrations of 0.1% or lower[2][3]. The sensitivity to DMSO can vary between cell lines, so it is advisable to perform a vehicle control (medium with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cells.
Q5: How does pH affect the stability and solubility of this compound?
While specific data on the effect of pH on this compound solubility is limited, the stability of related trichothecenes can be pH-dependent. For instance, some mycotoxins show degradation at alkaline pH[4][5][6]. It is generally advisable to prepare and use this compound solutions in buffers within a neutral pH range (around pH 7.0-7.4) for most biological experiments, unless the experimental design specifically requires otherwise.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The final percentage of DMSO is too low to maintain solubility. | 1. Increase the final concentration of DMSO in your working solution, ensuring it remains within the non-toxic range for your cells (typically ≤ 0.5%)[2]. 2. Decrease the final concentration of this compound in your working solution. 3. When diluting the DMSO stock, add it to the aqueous buffer with vigorous vortexing or stirring to ensure rapid and uniform dispersion. |
| Inconsistent experimental results. | Incomplete dissolution of this compound. Degradation of this compound in the stock solution or working solution. | 1. Ensure the this compound is fully dissolved in the initial DMSO stock solution. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. 2. Prepare fresh working solutions from the stock for each experiment. 3. Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles[1]. This compound is reported to be stable for at least 4 years when stored at -20°C[1]. |
| Observed cytotoxicity in vehicle control group. | The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used. | 1. Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line. 2. Reduce the final concentration of the solvent in your experimental setup to a non-toxic level (ideally ≤ 0.1%)[3]. This may require preparing a more concentrated initial stock of this compound. |
Quantitative Data Summary
The following table summarizes the known solubility and physical properties of this compound.
| Property | Value | Source |
| Water Solubility | 0.064 g/L | |
| Molecular Weight | 532.6 g/mol | [1] |
| Soluble In | DMSO, Ethanol, Methanol, Dichloromethane | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Safety Precautions: this compound is a potent mycotoxin. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or a chemical fume hood.
-
Weighing: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.33 mg of this compound (Molecular Weight = 532.6 g/mol ).
-
Dissolving: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration (in this example, 1 mL).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C[1].
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile dilution tubes
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound and DMSO to be used in your cell culture experiment. The final DMSO concentration should ideally be ≤ 0.1% (v/v).
-
Serial Dilutions: Perform serial dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Example for a 1 µM final concentration with 0.01% DMSO:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock to 999 µL of cell culture medium. This gives a 10 µM solution with 0.1% DMSO.
-
Add a specific volume of this 10 µM intermediate solution to your cell culture wells to achieve the final 1 µM concentration. For instance, adding 100 µL of the 10 µM solution to 900 µL of medium in a well will result in a final concentration of 1 µM this compound and 0.01% DMSO.
-
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound. This is crucial to differentiate the effects of this compound from any effects of the solvent.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures and proceed with your experimental incubation.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Simplified signaling pathway of this compound-induced cellular responses.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Roridin A stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues and other common challenges encountered when working with Roridin A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi.[1][2][3] Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[4] this compound binds to the 60S ribosomal subunit, interfering with the peptidyl transferase center and thereby blocking the elongation step of translation.[5] This disruption of protein synthesis leads to a variety of cellular stress responses, including apoptosis (programmed cell death).[2]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower, protected from light. Under these conditions, the stability of related trichothecenes in DMSO has been shown to be reliable for extended periods.
Q3: What are the expected stability issues with this compound in cell culture media?
Q4: What are the typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. Due to its potent cytotoxicity, typical working concentrations are in the nanomolar (nM) range. It is essential to perform a dose-response curve for each new cell line and experimental setup to determine the optimal concentration for your specific application.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity.
Possible Causes & Troubleshooting Steps:
-
This compound Degradation:
-
Action: Prepare fresh working dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted this compound in aqueous solutions.
-
Recommendation: Conduct a stability study of this compound in your specific cell culture medium to understand its degradation kinetics (see Experimental Protocol 1).
-
-
Cell Culture Conditions:
-
Action: Ensure consistency in cell passage number, seeding density, and confluency at the time of treatment.[9]
-
Recommendation: Use cells within a consistent, low passage number range and standardize your cell seeding protocols.
-
-
Serum Variability:
-
Action: Different lots of fetal bovine serum (FBS) can contain varying levels of enzymes that may contribute to the degradation of this compound.
-
Recommendation: If possible, test and use a single, qualified lot of FBS for a series of related experiments.
-
-
Adsorption to Plastics:
-
Action: Highly lipophilic compounds like this compound can adsorb to plastic surfaces of cell culture plates and tubes, reducing the effective concentration in the medium.
-
Recommendation: Consider using low-adhesion plasticware or pre-coating plates with a protein solution to minimize non-specific binding.
-
Issue 2: High variability between replicate wells.
Possible Causes & Troubleshooting Steps:
-
Uneven Cell Seeding:
-
Action: Ensure a homogenous cell suspension before and during plating.
-
Recommendation: Gently swirl the cell suspension between pipetting to prevent cell settling.
-
-
Edge Effects:
-
Action: Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in media concentration.[10]
-
Recommendation: Avoid using the outer wells for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Pipetting Errors:
-
Action: Inaccurate or inconsistent pipetting of the compound or cells can lead to significant variability.
-
Recommendation: Use calibrated pipettes and ensure proper pipetting technique. For small volumes, prepare an intermediate dilution to increase the volume being pipetted.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound under your specific cell culture conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile, conical tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.
-
Aliquot the this compound-containing medium into sterile tubes or wells.
-
Prepare a "time zero" sample by immediately freezing one aliquot at -80°C.
-
Incubate the remaining aliquots at 37°C in a 5% CO2 incubator.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and analyze the concentration of this compound in each aliquot using a validated LC-MS/MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile and calculate its half-life in the medium.
Data Presentation:
| Time (hours) | This compound Concentration (ng/mL) | Percent Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Measured Concentration] | [Calculated %] |
| 4 | [Measured Concentration] | [Calculated %] |
| 8 | [Measured Concentration] | [Calculated %] |
| 12 | [Measured Concentration] | [Calculated %] |
| 24 | [Measured Concentration] | [Calculated %] |
| 48 | [Measured Concentration] | [Calculated %] |
| 72 | [Measured Concentration] | [Calculated %] |
Protocol 2: Cytotoxicity Assay
This is a general protocol for assessing the cytotoxicity of this compound using a colorimetric assay such as MTT or XTT.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Signaling Pathways and Visualizations
This compound, as a potent inhibitor of protein synthesis, triggers a cellular stress response known as the ribotoxic stress response. This leads to the activation of several downstream signaling pathways, ultimately culminating in apoptosis.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for troubleshooting inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. thomassci.com [thomassci.com]
Technical Support Center: Overcoming Roridin A Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Roridin A in their cell line experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells have become resistant to this compound. How can I confirm this?
A1: The first step is to quantitatively determine the level of resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value confirms the development of resistance.
Q2: What are the primary mechanisms by which cells might develop resistance to this compound?
A2: While specific mechanisms for this compound resistance are still under investigation, based on its mode of action as a trichothecene mycotoxin, several potential mechanisms can be hypothesized:
-
Alteration of the Molecular Target: this compound, like other trichothecenes, inhibits protein synthesis by binding to the 60S ribosomal subunit.[1] Mutations in ribosomal proteins, particularly the ribosomal protein L3 (RPL3), have been linked to trichothecene resistance in fungi.[2] It is plausible that similar mutations in mammalian cells could reduce the binding affinity of this compound to the ribosome.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance.[3] These transporters can actively pump drugs out of the cell, reducing the intracellular concentration of this compound to sub-toxic levels.
-
Evasion of Apoptosis: this compound induces apoptosis.[4] Upregulation of anti-apoptotic proteins, such as those from the Bcl-2 family, can prevent the induction of programmed cell death even in the presence of the drug.[5][6]
-
Activation of Pro-Survival Signaling Pathways: Activation of pathways like the PI3K/Akt signaling cascade can promote cell survival and override the apoptotic signals triggered by this compound.[7][8]
Q3: I've confirmed resistance. What are the initial troubleshooting steps?
A3:
-
Verify IC50: Perform a dose-response curve for both your parental and suspected resistant cell lines to confirm the fold-resistance.
-
Culture Authenticity: Ensure your cell line has not been contaminated or misidentified using short tandem repeat (STR) profiling.
-
Compound Integrity: Verify the potency of your this compound stock solution.
-
Develop a Stable Resistant Line: If resistance is confirmed, you can establish a stable resistant cell line by continuous culture in the presence of gradually increasing concentrations of this compound.[9] This will provide a consistent model for your investigations.
Q4: How can I investigate if increased drug efflux is the cause of resistance?
A4: You can test for the involvement of ABC transporters by co-incubating your resistant cells with this compound and an ABC transporter inhibitor, such as verapamil or specific inhibitors for pumps like P-glycoprotein (ABCB1).[3][10] A significant decrease in the IC50 of this compound in the presence of the inhibitor would suggest that drug efflux is a key resistance mechanism.
Q5: What experimental approaches can I use to explore if alterations in the ribosome are responsible for resistance?
A5: This is a more complex investigation that may involve:
-
Sequencing of Ribosomal Proteins: Sequence the genes encoding for ribosomal proteins, particularly RPL3, in both sensitive and resistant cell lines to identify any potential mutations.[2]
-
In Vitro Translation Assays: Compare the inhibitory effect of this compound on protein synthesis in cell-free extracts from both sensitive and resistant cells. Reduced inhibition in extracts from resistant cells would point to target-site modification.
Q6: How can I determine if evasion of apoptosis is contributing to this compound resistance?
A6:
-
Apoptosis Assays: Treat both sensitive and resistant cells with this compound and measure apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity. A reduced apoptotic response in the resistant cell line is indicative of this mechanism.
-
Western Blot Analysis: Analyze the expression levels of key apoptosis-regulating proteins, such as Bcl-2 family members (Bcl-2, Bcl-xL, Bax, Bak), in both cell lines.[5] Overexpression of anti-apoptotic proteins in the resistant line would support this hypothesis.
Strategies to Overcome this compound Resistance
Q7: Are there any combination therapies that could overcome this compound resistance?
A7: Based on the potential resistance mechanisms, several combination strategies can be explored:
-
ABC Transporter Inhibitors: As mentioned, co-treatment with inhibitors of ABC transporters can restore sensitivity if drug efflux is the primary resistance mechanism.
-
PI3K/Akt Pathway Inhibitors: Since the PI3K/Akt pathway is a key survival pathway, combining this compound with a PI3K or Akt inhibitor could synergistically induce apoptosis in resistant cells.[7][8]
-
Proteasome Inhibitors: The proteasome inhibitor bortezomib has been shown to have synergistic cytotoxic effects with other agents.[11][12][13][14] Combining it with this compound could potentially enhance its apoptotic effects.
-
Bcl-2 Inhibitors: If resistance is mediated by the overexpression of anti-apoptotic Bcl-2 proteins, combining this compound with a Bcl-2 inhibitor (e.g., Venetoclax) could restore the apoptotic response.[5]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | 1 |
| Resistant Sub-line 1 | 150 | 15 |
| Resistant Sub-line 2 | 500 | 50 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.[15]
Table 2: Cytotoxicity of Trichothecenes in Various Human Cell Lines
| Mycotoxin | Cell Line | IC50 (nmol/l) |
| T-2 toxin | Hep-G2 | 10.8 |
| T-2 toxin | A549 | 8.5 |
| HT-2 toxin | CaCo-2 | 55.8 |
| Deoxynivalenol (DON) | HEp-2 | 4,900 |
| Nivalenol (NIV) | A204 | 2,600 |
| Satratoxin G/H | Jurkat | 2.2 |
Source: Adapted from a comparative cytotoxicity study of trichothecenes.[15] This table provides a reference for the range of cytotoxicities observed for different trichothecenes.
Experimental Protocols
1. Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis for Apoptotic Proteins
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Potential mechanisms of cellular resistance to this compound.
Caption: A workflow for troubleshooting this compound resistance.
Caption: The PI3K/Akt survival pathway and its potential role in this compound resistance.
References
- 1. Ribosomal resistance to the 12,13-epoxytrichothecene antibiotics in the producing organism Myrothecium verrucaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trichothecen-Resistance - BOKU FIS [forschung.boku.ac.at]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of bcl-2 protects prostate cancer cells from apoptosis in vitro and confers resistance to androgen depletion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic interactions with PI3K inhibition that induce apoptosis | eLife [elifesciences.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic and Apoptotic Effects of Pinostilbene and Bortezomib Combination Treatment on Human Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic Apoptotic Effects of Bortezomib and Methylstat on Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Roridin A for Apoptosis Induction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Roridin A concentration in apoptosis induction experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound to induce apoptosis.
1. Low or No Apoptosis Induction
Problem: After treating cells with this compound, there is no significant increase in apoptosis compared to the control group.
| Potential Cause | Suggested Solution |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to induce a detectable apoptotic response. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. It is advisable to test a range of concentrations based on published IC50 values. |
| Insufficient Incubation Time | The incubation time may be too short for the apoptotic cascade to be initiated and detected. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing apoptosis in your cell line. Apoptotic events can be transient, and the peak of apoptosis may be missed if only a single, late time point is analyzed.[1] |
| Cell Line Resistance | Different cell lines exhibit varying sensitivities to this compound. Your chosen cell line may be inherently resistant. Consider using a positive control compound known to induce apoptosis in your cell line to validate the experimental setup. |
| Compound Instability | This compound, like other trichothecenes, may be unstable in certain media or over time. Prepare fresh solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. |
| Incorrect Assay Technique | Ensure that the apoptosis detection assay (e.g., Annexin V/PI staining, caspase activity assay) is being performed correctly according to the manufacturer's protocol. |
2. High Levels of Necrosis
Problem: The apoptosis assay shows a high percentage of necrotic cells (e.g., PI-positive and Annexin V-positive) rather than early apoptotic cells (Annexin V-positive and PI-negative).
| Potential Cause | Suggested Solution |
| Excessively High this compound Concentration | High concentrations of this compound can lead to rapid cell death through necrosis rather than apoptosis.[2] Reduce the concentration of this compound to a level that favors the apoptotic pathway. A dose-response experiment is crucial to identify the optimal apoptotic concentration. |
| Prolonged Incubation Time | Cells that have undergone apoptosis will eventually progress to secondary necrosis.[2] Harvesting cells at an earlier time point may allow for the detection of a larger population of early apoptotic cells. |
| Harsh Cell Handling | Physical stress during cell harvesting (e.g., vigorous pipetting, excessive centrifugation speed) can damage cell membranes and lead to an increase in necrotic cells. Handle cells gently throughout the experimental process. |
| Cell Culture Conditions | Unhealthy or stressed cells are more prone to necrosis. Ensure that cells are in the logarithmic growth phase and that the culture conditions (e.g., media, temperature, CO2 levels) are optimal. |
3. Inconsistent or Non-Reproducible Results
Problem: There is significant variability in the percentage of apoptotic cells between replicate experiments.
| Potential Cause | Suggested Solution |
| Inconsistent this compound Preparation | Ensure that this compound is fully dissolved and that the stock solution is homogenous before diluting it to the final working concentration. |
| Variability in Cell Seeding Density | The initial number of cells seeded can influence the cellular response to this compound.[3] Use a consistent cell seeding density for all experiments. |
| Fluctuations in Incubation Conditions | Minor variations in incubation time, temperature, or CO2 levels can affect experimental outcomes. Maintain consistent and well-controlled incubation conditions. |
| Passage Number of Cells | The characteristics of cell lines can change over time with increasing passage numbers. Use cells within a consistent and low passage number range for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a macrocyclic trichothecene mycotoxin that primarily inhibits protein synthesis by binding to the 60S ribosomal subunit. This triggers a ribotoxic stress response, which in turn activates several signaling pathways leading to apoptosis. These pathways include the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum (ER) stress pathway. Key events include the activation of caspases (such as caspase-3, -8, and -9), the release of cytochrome c from the mitochondria, changes in the expression of Bcl-2 family proteins (e.g., increased Bax, decreased Bcl-2), and the activation of mitogen-activated protein kinases (MAPKs) like JNK and p38.[4][5][6][7]
Q2: How do I choose the right concentration of this compound to start with?
A2: A good starting point is to consult the literature for published IC50 (half-maximal inhibitory concentration) values of this compound in your cell line or a similar one (see Table 1). It is recommended to perform a dose-response experiment starting with concentrations around the reported IC50 value and testing a range of concentrations above and below it.
Q3: What is the typical incubation time to observe apoptosis after this compound treatment?
A3: The optimal incubation time can vary significantly between cell lines and the concentration of this compound used. Generally, early signs of apoptosis, such as caspase activation, can be detected within a few hours, while later events like DNA fragmentation may take 24 to 48 hours to become prominent.[1][4] A time-course experiment is the best way to determine the ideal incubation period for your specific experimental conditions.
Q4: Can this compound induce both apoptosis and necrosis?
A4: Yes. At lower concentrations, this compound typically induces apoptosis. However, at higher concentrations or after prolonged exposure, it can lead to necrosis.[2] It is important to distinguish between these two forms of cell death in your experiments, for example, by using Annexin V and a viability dye like Propidium Iodide (PI).
Data Presentation
Table 1: IC50 Values of this compound and Related Trichothecenes in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 | Reference |
| This compound | U937 | Human leukemic cells | < 0.1 µM | [5] |
| This compound | RAW 264.7 | Murine macrophage | < 0.1 µM | [5] |
| Roridin E | B16F10 | Mouse melanoma | Not specified | [6] |
| Satratoxin H | SK-OV-3 | Human ovarian cancer | 1.93 - 4.22 µM | [8] |
| Satratoxin H | SK-MEL-2 | Human skin cancer | 1.93 - 4.22 µM | [8] |
| Satratoxin H | A549 | Human lung cancer | 1.93 - 4.22 µM | [8] |
| Satratoxin H | HCT15 | Human colon cancer | 1.93 - 4.22 µM | [8] |
| 12'-episatratoxin H | SK-OV-3 | Human ovarian cancer | 0.7 - 2.8 nM | [8] |
| 12'-episatratoxin H | SK-MEL-2 | Human skin cancer | 0.7 - 2.8 nM | [8] |
| 12'-episatratoxin H | A549 | Human lung cancer | 0.7 - 2.8 nM | [8] |
| 12'-episatratoxin H | HCT15 | Human colon cancer | 0.7 - 2.8 nM | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is a general guideline for flow cytometry-based apoptosis detection.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (check manufacturer's recommendations, typically contains HEPES, NaCl, and CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the optimal incubation time. Include untreated and vehicle-treated cells as controls.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
This protocol provides a general framework for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-phospho-JNK, anti-phospho-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the this compound-treated and control cells in lysis buffer.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound induced apoptosis signaling pathways.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Caption: Troubleshooting flowchart for this compound apoptosis experiments.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. Necrosis Pathology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting Roridin A extraction from fungal biomass
Welcome to the technical support center for Roridin A extraction from fungal biomass. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate the complexities of isolating this potent trichothecene mycotoxin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields of this compound can stem from several factors, ranging from fungal culture conditions to the extraction and purification process. Here’s a systematic approach to troubleshooting:
-
Fungal Strain and Culture Conditions: The production of this compound is highly dependent on the fungal strain and its growth environment.
-
Strain Selection: Ensure you are using a known this compound-producing strain of fungi, such as Stachybotrys chartarum, Myrothecium roridum, or certain Fusarium species.[1] Production levels can vary significantly even between different isolates of the same species.
-
Culture Medium: The composition of the culture medium, particularly the carbon and nitrogen sources, has a significant impact on mycotoxin production.[2] For S. chartarum, rice-based media have been shown to support good growth and toxin production.[3][4] Experimenting with different media, such as potato dextrose agar (PDA), may also be beneficial.[5]
-
Incubation Time and Temperature: Mycotoxin production is often growth-phase dependent. For S. chartarum cultured on rice, peak production of this compound and related compounds has been observed after 4 to 6 weeks of incubation at 25°C in the dark.[3][4] Shaking the cultures daily can help ensure maximal growth.[3]
-
Environmental Factors: Factors like water activity, pH, and oxygen levels can influence fungal growth and mycotoxin biosynthesis.[6][7] Maintaining optimal environmental conditions is crucial.
-
-
Extraction Efficiency: The choice of solvent and extraction technique is critical for maximizing the recovery of this compound from the fungal biomass.
-
Solvent Selection: Acetonitrile is a commonly used and effective solvent for the initial extraction of this compound from fungal cultures.[3][4] Other solvents like ethyl acetate, dichloromethane, and methanol have also been employed.[5] A mixture of ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v) with 1% formic acid has been used for micro-scale extractions.[5]
-
Extraction Method: Soaking the fungal culture in the solvent overnight is a common practice.[3] Sonication can be used to enhance extraction efficiency, especially for smaller scale extractions.[5]
-
Solid-Liquid Ratio: Ensure a sufficient solvent-to-biomass ratio to allow for effective extraction. While specific ratios for this compound are not always detailed, a common starting point is to ensure the biomass is fully submerged with an excess of solvent. For example, soaking a 250g rice culture in 1 L of acetonitrile has been reported.[3]
-
-
Post-Extraction Handling: this compound can degrade if not handled properly after extraction.
-
Solvent Evaporation: Use a rotary evaporator at a controlled temperature (e.g., 30°C) to remove the extraction solvent.[3] Excessive heat can lead to degradation.
-
Storage: Store crude extracts and purified this compound at low temperatures (e.g., 4°C or -20°C) in the dark to prevent degradation.[8][9][10] Acetonitrile has been shown to be a suitable solvent for long-term storage of some trichothecenes.[11]
-
Q2: My extracted this compound is impure. What are the best methods for purification?
A2: Achieving high purity is essential for accurate downstream applications. A multi-step purification strategy is often necessary.
-
Initial Cleanup: After the initial solvent extraction and evaporation, a solvent partitioning step can help to remove highly polar or non-polar impurities. For instance, dissolving the crude extract in dichloromethane can help separate it from more aqueous-soluble compounds.[3]
-
Chromatographic Techniques:
-
Silica Gel Chromatography: This is a common and effective method for the initial fractionation of the crude extract. A stepwise gradient of acetonitrile in dichloromethane is often used to elute different trichothecenes.[3][4] this compound and its related compounds will elute at specific solvent concentrations.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for final purification. A C18 column with a water/acetonitrile gradient is typically employed.[3][4][12] The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.
-
High-Speed Countercurrent Chromatography (HSCCC): This technique is a liquid-liquid chromatography method that avoids the use of a solid support, which can prevent irreversible adsorption and sample loss.[8] It has been successfully used for the preparative separation of trichothecene mycotoxins.[8]
-
Q3: How can I confirm the identity and purity of my purified this compound?
A3: A combination of analytical techniques is recommended for unambiguous identification and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Comparing the retention time of your purified sample with a certified this compound standard is a primary method of identification. Purity can be estimated by the peak area percentage in the chromatogram.
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. Confirmation is achieved by matching the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern with that of a known standard or literature data.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation and confirmation, especially when a standard is not available, 1D and 2D NMR spectroscopy are invaluable tools.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a highly toxic compound and must be handled with extreme care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and solvent-resistant gloves.
-
Ventilation: All work with this compound, from extraction to purification and handling of the pure compound, should be conducted in a certified chemical fume hood.
-
Decontamination: All glassware and work surfaces that come into contact with this compound should be decontaminated. Soaking in a 10% (v/v) bleach solution overnight is an effective method.[3]
-
Waste Disposal: Dispose of all this compound-contaminated waste according to your institution's hazardous waste disposal procedures.
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound from Stachybotrys chartarum Rice Culture
This protocol is adapted from a method described for the isolation of related trichothecenes from S. chartarum.[3]
-
Fungal Culture: Inoculate 250 g of autoclaved rice in a 2.8 L Fernbach flask with 5x10^5 spores of a this compound-producing S. chartarum strain. Incubate at 25°C in the dark for 4-6 weeks, shaking daily.
-
Initial Extraction:
-
Add 1 L of acetonitrile to the flask and let it soak overnight.
-
Decant the acetonitrile extract.
-
Wash the remaining rice culture with an additional 500 mL of acetonitrile for 10 minutes.
-
Pool the acetonitrile extracts.
-
-
Filtration and Concentration:
-
Pass the pooled extract through cheesecloth to remove large particles.
-
Vacuum-filter the extract twice through Whatman No. 5 filter paper.
-
Remove the solvent under vacuum using a rotary evaporator at 30°C.
-
-
Solvent Partitioning:
-
Dissolve the resulting residue in 500 mL of dichloromethane, gently warming to 30°C if necessary.
-
Pass the dichloromethane solution through Whatman No. 1 filter paper.
-
Evaporate the dichloromethane to dryness.
-
Protocol 2: Silica Gel Chromatography for this compound Fractionation
-
Column Preparation:
-
Prepare a loading column (e.g., 300 x 21 mm) with 15 g of silica gel (200-300 mesh) in dichloromethane.
-
Prepare a purification column (e.g., 450 x 40 mm) with 50 g of silica gel in dichloromethane and attach the loading column.
-
-
Sample Loading: Dissolve approximately 5-8 g of the crude extract from Protocol 1 in 10 mL of dichloromethane and load it onto the loading column.
-
Elution: Elute the column using a stepwise gradient of acetonitrile in dichloromethane. The exact percentages will need to be optimized, but fractions containing this compound and related trichothecenes typically elute in the 30-40% acetonitrile fractions.[3][4]
-
Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing this compound. Pool the this compound-containing fractions and evaporate the solvent.
Protocol 3: Reverse-Phase HPLC for Final Purification of this compound
-
System Preparation: Use a semi-preparative HPLC system with a C18 column.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Develop a linear gradient to separate this compound from remaining impurities. A typical gradient might run from 35% to 100% acetonitrile over 50 minutes at a flow rate of 12 mL/min.[3] this compound and related compounds often elute at around 70% acetonitrile.[3]
-
Fraction Collection and Recovery:
-
Collect the peak corresponding to this compound using a fraction collector.
-
Extract the collected HPLC fractions with ethyl acetate.
-
Evaporate the ethyl acetate to obtain the purified this compound.
-
Data Presentation
Table 1: Comparison of Solvents for this compound Extraction
| Solvent System | Fungal Source | Reported Use | Reference |
| Acetonitrile | Stachybotrys chartarum | Initial extraction of fungal culture | [3][4] |
| Dichloromethane | Stachybotrys chartarum | Dissolving dried extract for further purification | [3][4] |
| Ethyl Acetate | Fusarium sp. | Extraction of fermentation broth | [8] |
| Methanol | Stachybotrys chartarum | Component of a mixed solvent for micro-extraction | [5] |
| Ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v) + 1% formic acid | Stachybotrys chartarum | Micro-scale extraction from agar plugs | [5] |
Table 2: Typical Yields of Trichothecenes from S. chartarum Rice Culture (250 g)
| Purification Step | Compound | Yield (mg) | Purity | Reference |
| Crude Extract | Satratoxin G + Roridin L2 | 21 | - | [3] |
| After Silica Gel Chromatography | Satratoxin G | 12 | - | [3] |
| Roridin L2 | 4 | - | [3] | |
| After C18 RP-HPLC | Satratoxin G | - | >95% | [3] |
| Roridin L2 | - | >95% | [3] |
Note: Yields for this compound will be in a similar range but can vary based on the specific fungal strain and culture conditions.
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. realtimelab.com [realtimelab.com]
- 2. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and roridin L2 from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prevention of Mold Growth and Toxin Production through Control of Environmental Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Roridin A Stability and Storage
This technical support center provides guidance on the proper storage and handling of Roridin A to minimize degradation and ensure experimental integrity. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C. Under these conditions, it has been reported to be stable for at least four years.[1] If storing in solution, acetonitrile is a preferred solvent for trichothecenes, showing good stability for extended periods, especially when stored at or below 4°C.[2][3]
Q2: Can I store this compound in solvents other than acetonitrile?
Yes, this compound is also soluble in dichloromethane, DMSO, ethanol, and methanol.[1] However, for long-term storage of other trichothecenes, acetonitrile has demonstrated superior stability compared to solvents like ethyl acetate, especially at temperatures above -18°C.[2][3] Methanol is generally not recommended for long-term storage of some trichothecenes due to the possibility of transesterification.[4]
Q3: How should I handle this compound in the laboratory to prevent degradation during experiments?
To prevent degradation during experimental use, it is crucial to minimize exposure to light, high temperatures, and extreme pH conditions. Prepare solutions fresh when possible and store them at low temperatures when not in use. Use amber vials or cover tubes with aluminum foil to protect from light.
Q4: What are the known degradation pathways for this compound?
This compound, as a trichothecene mycotoxin, is susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of ester linkages, particularly in the macrocyclic ring, can occur under acidic or basic conditions.
-
De-epoxidation: The 12,13-epoxy group, which is crucial for its biological activity, can be opened.
-
Deacylation: Removal of acetyl groups from the trichothecene core.
These degradation pathways are common to trichothecenes in general.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | Verify storage conditions (temperature, solvent). Prepare fresh stock solutions from solid material. Protect solutions from light and elevated temperatures during experiments. |
| Appearance of unknown peaks in chromatography | Presence of degradation products. | Conduct a forced degradation study (see protocol below) to identify potential degradation products. Use a stability-indicating analytical method (e.g., UPLC-MS/MS) to resolve this compound from its degradants. |
| Inconsistent experimental results | Instability of this compound in the experimental buffer or medium. | Evaluate the pH of your experimental medium. Trichothecene stability can be pH-dependent.[7][8] Consider performing a short-term stability study of this compound in your specific buffer. |
Quantitative Stability Data (Based on Structurally Related Trichothecenes)
Disclaimer: The following data is for trichothecenes structurally related to this compound. Specific quantitative stability data for this compound is limited. These values should be used as a general guide.
Table 1: Stability of Trichothecenes in Acetonitrile
| Compound | Concentration (µg/mL) | Storage Temperature (°C) | Duration | Stability | Reference |
| T-2 Toxin | 5-40 | Frozen | 21 days | Stable | [4] |
| HT-2 Toxin | 5-40 | Frozen | 21 days | Stable | [4] |
| Deoxynivalenol (DON) | 10 | 25 | 24 months | No significant decomposition | [2][3] |
| Nivalenol (NIV) | 10 | 25 | 24 months | No significant decomposition | [2][3] |
Table 2: Stability of Deoxynivalenol (DON) and Nivalenol (NIV) in Ethyl Acetate
| Compound | Concentration (µg/mL) | Storage Temperature (°C) | Duration | Decomposition | Reference |
| Deoxynivalenol (DON) | 10 | 4 | 24 months | ~21% | [2] |
| Deoxynivalenol (DON) | 10 | 25 | 12 months | Significant | [2] |
| Nivalenol (NIV) | 10 | 4 | 24 months | ~11% | [2] |
| Nivalenol (NIV) | 10 | 25 | 12 months | Significant | [2] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
UPLC-MS/MS system
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer 1 mL of the stock solution into a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid residue in an oven at 80°C for 24 hours. Reconstitute in acetonitrile before analysis.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil under the same conditions.
4. Analysis:
-
Analyze all stressed samples and a control sample (this compound in acetonitrile stored at -20°C) by a validated stability-indicating UPLC-MS/MS method.
-
Quantify the remaining this compound and identify any major degradation products by comparing the chromatograms and mass spectra of the stressed samples to the control.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound storage and handling.
References
- 1. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of time, temperature and solvent on the stability of T-2 toxin, HT-2 toxin, deoxynivalenol and nivalenol calibrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of pH on the conformation and stability of the structure of plant toxin-ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Roridin A in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to mitigate the off-target effects of Roridin A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a macrocyclic trichothecene mycotoxin that primarily acts as a potent inhibitor of protein synthesis in eukaryotic cells.[1][2] It achieves this by binding to the 60S ribosomal subunit, thereby interfering with the peptidyl transferase activity and blocking the elongation step of translation.[1][2] This disruption of protein synthesis is the principal on-target effect of this compound.
Q2: What are the known off-target effects of this compound?
A2: Beyond its primary role as a protein synthesis inhibitor, this compound can induce several off-target effects that may confound experimental results. These include:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment can lead to an increase in intracellular ROS, which can trigger secondary signaling cascades and cellular damage.[3]
-
Induction of Apoptosis: While apoptosis can be a consequence of protein synthesis inhibition, this compound can also induce programmed cell death through mitochondrial- and death receptor-mediated pathways, which may be independent of its primary target.[3][4]
-
Activation of Stress Response Pathways: this compound is a known inducer of the Ribotoxic Stress Response (RSR) and the Endoplasmic Reticulum (ER) Stress Response, leading to the activation of signaling kinases like JNK and p38.[3][5][6]
-
Inflammatory Responses: this compound can stimulate the production of pro-inflammatory cytokines.[1]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your data. Several strategies can be employed:
-
Use of Controls: Include a structurally related but biologically inactive analog of this compound as a negative control. While a perfect inactive analog is not commercially available, Verrucarin A, another trichothecene, can sometimes be used for comparative studies, though it also exhibits cytotoxicity.[7][8] Roridin L2 has been shown to be significantly less toxic than other related compounds and could potentially serve as a negative control in some contexts.[1]
-
Dose-Response Analysis: Perform a dose-response curve for both protein synthesis inhibition (on-target) and the observed phenotype. A significant difference in the EC50/IC50 values may suggest an off-target effect.
-
Rescue Experiments: If the intended target of your experiment is a specific protein whose synthesis is inhibited by this compound, a rescue experiment can be performed by overexpressing a version of the target protein that is resistant to this compound's effects.
-
Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the putative off-target protein. If the phenotype observed with this compound is diminished, it suggests the involvement of that off-target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Observed phenotype is inconsistent with protein synthesis inhibition. | The phenotype may be due to an off-target effect of this compound, such as ROS production or activation of stress kinases. | 1. Measure ROS levels: Use a fluorescent probe like CM-H2DCFDA to determine if this compound is inducing oxidative stress at the concentration used. If so, consider co-treatment with an antioxidant like N-acetylcysteine (NAC).2. Assess stress kinase activation: Perform a western blot to check for the phosphorylation of JNK and p38. If activated, consider using specific inhibitors of these kinases to see if the phenotype is reversed.3. Use a structurally distinct protein synthesis inhibitor: Treat cells with a different class of protein synthesis inhibitor (e.g., cycloheximide) to see if the phenotype is replicated. If not, the effect is likely off-target. |
| High levels of cytotoxicity observed at concentrations intended for specific pathway inhibition. | This compound is a potent cytotoxin, and the observed cell death may be masking more subtle, specific effects. | 1. Perform a detailed dose-response and time-course experiment: Determine the lowest concentration and shortest incubation time that elicits the desired on-target effect without causing widespread cell death.2. Analyze markers of apoptosis: Use western blotting to detect cleavage of caspase-3 and PARP to confirm if the observed cytotoxicity is due to apoptosis. |
| Inconsistent results between experiments. | This compound is a natural product and batch-to-batch variability can occur. Cellular stress levels can also influence the response. | 1. Aliquot and store this compound properly: Dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration, aliquot into single-use tubes, and store at -20°C or -80°C to minimize freeze-thaw cycles.2. Ensure consistent cell culture conditions: Maintain consistent cell density, passage number, and media composition to minimize variability in cellular responses. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | PC-12 | Alamar Blue | ~10-25 ng/mL | [1] |
| Roridin L2 | PC-12 | Alamar Blue | >1000 ng/mL | [1] |
| Verrucarin A | T-cells | Blastogenesis | Not specified | [7] |
| T-2 Toxin | T-cells | Blastogenesis | Not specified | [7] |
Key Experimental Protocols
Protein Synthesis Inhibition Assay (In Vitro Translation)
This protocol is adapted from methods used for screening translation inhibitors.[9][10][11]
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract in vitro translation system
-
Luciferase mRNA
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix of the in vitro translation system according to the manufacturer's instructions, including amino acids and energy sources.
-
Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the reaction should be less than 1%.
-
Add the diluted this compound or vehicle control to the translation master mix.
-
Add luciferase mRNA to initiate the translation reaction.
-
Incubate the reactions at 30°C (for wheat germ) or 37°C (for reticulocyte lysate) for 60-90 minutes.
-
Stop the reaction and measure the luciferase activity using a luminometer according to the luciferase assay reagent manufacturer's protocol.
-
Calculate the percentage of protein synthesis inhibition relative to the vehicle control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of the fluorescent probe CM-H2DCFDA.[12][13][14][15][16]
Materials:
-
Cells of interest
-
This compound
-
CM-H2DCFDA dye
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time. Include a positive control such as H2O2.
-
After treatment, remove the media and wash the cells twice with warm HBSS or PBS.
-
Prepare a 5 µM working solution of CM-H2DCFDA in HBSS or PBS.
-
Add the CM-H2DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the dye solution and wash the cells twice with warm HBSS or PBS.
-
Add HBSS or PBS to the wells and immediately measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).
Western Blot for Apoptosis Markers
This protocol describes the detection of cleaved caspase-3 and PARP as markers of apoptosis.[17][18][19][20][21]
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-actin or -tubulin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Seed cells and treat with this compound or vehicle control.
-
Harvest both adherent and floating cells. Centrifuge, wash with cold PBS, and lyse the cell pellet in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control like actin or tubulin.
Signaling Pathway Diagrams
Caption: Ribotoxic Stress Response induced by this compound.
Caption: ER Stress Response initiated by this compound.
Caption: Apoptosis pathways induced by this compound.
References
- 1. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verrucarin A - Wikipedia [en.wikipedia.org]
- 3. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ricin and Shiga Toxins: Effects on Host Cell Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cytotoxicity of macrocyclic trichothecenes, this compound and verrucarin A, on murine T-cells is reduced by Ia-negative splenic adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of verrucarin A and this compound, macrocyclic trichothecene mycotoxins, on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. sm.unife.it [sm.unife.it]
- 15. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotech.illinois.edu [biotech.illinois.edu]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Roridin A Production in Myrothecium Cultures
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working to enhance the production of Roridin A from Myrothecium cultures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in Myrothecium cultures significant? A1: this compound is a potent macrocyclic trichothecene mycotoxin produced by several species of fungi in the genus Myrothecium, including M. roridum and M. verrucaria[1][2]. Trichothecenes are sesquiterpenoid compounds known for a wide range of biological activities, including antifungal, antitumor, and cytotoxic effects[3][4]. This compound, in particular, has demonstrated strong antimalarial activity and is investigated for its potential in cancer management due to its cytotoxic properties[1][2]. Enhancing its production is crucial for further research into its therapeutic applications and for developing scalable manufacturing processes.
Q2: What are the most critical factors influencing this compound yield in Myrothecium cultures? A2: The production of this compound, a secondary metabolite, is highly sensitive to environmental and nutritional conditions. The most critical factors include:
-
Culture Medium: The composition of the growth medium, particularly the sources and concentrations of carbon and nitrogen, significantly impacts mycotoxin biosynthesis[1][5][6].
-
pH: Myrothecium species show optimal growth and secondary metabolite production within a specific acidic pH range, typically around 5.0-6.0[7][8].
-
Temperature: Temperature affects both fungal growth and the enzymatic pathways responsible for this compound synthesis. Optimal temperatures for trichothecene production are often in the 26-35°C range[7][8][9].
-
Aeration and Agitation: In submerged cultures, oxygen availability is critical for the metabolic activity required for producing complex secondary metabolites.
-
Light/Dark Cycles: Photoperiod can influence both mycelial growth and sporulation, with some studies indicating that continuous darkness can enhance the production of macrocyclic trichothecenes[5][6][7][8].
Q3: Is high mycelial biomass or dense sporulation directly correlated with high this compound production? A3: Not necessarily. Research indicates that the biosynthesis of macrocyclic trichothecenes can be independent of sporulation and, in some cases, mycelial growth[5][6]. It is possible to have conditions that favor robust fungal growth but result in low this compound yields. Conversely, optimizing for mycotoxin production might not always align with conditions for maximum biomass. This decoupling allows for the strategic optimization of culture conditions specifically targeting the secondary metabolic pathway for this compound.
Q4: What are the recommended starting conditions for a new this compound production experiment? A4: Based on published studies, a reliable starting point for Myrothecium culture is:
-
Medium: Potato Dextrose Broth (PDB) or Agar (PDA) is a common and effective medium for initial growth and sporulation[7][8]. For production, a more defined medium with glucose or sucrose as the carbon source and peptone or a nitrate salt as the nitrogen source is recommended[3][10].
-
Photoperiod: An alternating light/dark cycle (e.g., 16/8 hours) can support initial growth, while continuous darkness may be tested during the production phase to enhance yield[5][6][7].
Section 2: Troubleshooting Guide
Q: My Myrothecium culture shows excellent mycelial growth, but the this compound yield is very low or undetectable. What should I investigate? A: This is a common issue where primary metabolism (growth) is favored over secondary metabolism (mycotoxin production).
-
Check Carbon/Nitrogen Ratio: High carbon content is often associated with higher trichothecene levels[5][6]. Experiment with increasing the concentration of your carbon source (e.g., glucose, sucrose) relative to the nitrogen source.
-
Evaluate Nitrogen Source: The type of nitrogen can be critical. Some studies show that nitrate-based nitrogen sources (potassium nitrate, sodium nitrate) may be more conducive to secondary metabolite production than ammonium-based sources[5][6].
-
Induce Stress: Secondary metabolite production is often a response to environmental stress. After an initial growth phase, introducing a mild stressor (e.g., slight temperature shift, nutrient limitation) could trigger the biosynthetic pathway.
-
Verify Culture Age: this compound production is growth-phase dependent. Harvest at different time points (e.g., early, mid, and late stationary phase) to determine the optimal production window.
Q: I am observing significant batch-to-batch variability in my this compound yields. How can I improve consistency? A: Inconsistent yields typically point to a lack of precise control over experimental parameters.
-
Standardize Inoculum: The age, concentration, and physiological state of the inoculum are critical. Always use a standardized spore suspension or mycelial slurry from a culture of the same age and growth conditions[11]. A hemacytometer should be used to ensure a consistent spore count in the inoculum[11].
-
Monitor pH Fluctuation: The fungus will alter the pH of the medium as it grows. Monitor the pH throughout the fermentation and consider using a buffered medium to maintain it within the optimal range (5.0-6.0)[7][8].
-
Control Environmental Parameters: Ensure that temperature, agitation speed (for liquid cultures), and photoperiod are precisely controlled and identical for each batch. Even minor deviations can impact metabolic processes.
-
Assess Strain Stability: Fungal strains can undergo genetic drift or lose productivity after repeated subculturing. Return to a cryopreserved master stock periodically to ensure the genetic integrity of your production strain.
Q: My extraction protocol seems inefficient, and I suspect I am losing product. What is a reliable method for this compound extraction and analysis? A: this compound is a moderately polar molecule requiring an appropriate organic solvent for efficient extraction.
-
Extraction Solvent: A common and effective method is liquid-liquid extraction of the culture filtrate (after removing mycelia) using ethyl acetate[3].
-
Purification: For cleaner samples, the crude extract can be further purified. Techniques like countercurrent partition chromatography (CPC) or preparative High-Performance Liquid Chromatography (HPLC) are effective[3].
-
Quantification: The gold standard for accurate quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity[9]. For rapid screening of many samples, an Enzyme-Linked Immunosorbent Assay (ELISA) with cross-reactivity for trichothecenes can be a useful tool[12].
Section 3: Data Summaries
Table 1: Effect of Different Culture Media on Myrothecium roridum Growth and Sporulation (Data adapted from Naz et al., 2021)[7]
| Culture Medium | Radial Growth (mm) | Spore Production (x 10⁶ spores/mL) |
| Potato Dextrose Agar (PDA) | 77 | 239 |
| Bitter Gourd Agar (BGA) | 68 | Not specified in this format |
| Malt Extract Agar (MEA) | 64 | Not specified in this format |
| Glucose Agar (GA) | 56 | 49 |
| Czapek-Dox Agar (CDA) | 43 | Not specified in this format |
| Nutrient Agar (NA) | 37 | Not specified in this format |
Table 2: Influence of Temperature and pH on Myrothecium roridum Growth and Sporulation on PDA Medium (Data adapted from Naz et al., 2021)[7][8]
| Parameter | Value | Radial Growth (mm) | Spore Production (x 10⁶ spores/mL) |
| Temperature | 15 °C | 28 | 39 |
| 20 °C | 46 | Not specified | |
| 25 °C | 84 | Not specified | |
| 30 °C | 87 (Optimal) | Not specified | |
| 35 °C | 73 | 315 (Optimal) | |
| pH | 5.0 | 87 (Optimal) | 504 (Optimal) |
| 5.5 | 74 | Not specified | |
| 6.0 | 71 | Not specified | |
| 6.5 | 62 | Not specified | |
| 7.0 | 54 | Not specified | |
| 7.5 | 45 | 119 |
Table 3: Impact of Environmental Conditions on Trichothecene Production by Myrothecium verrucaria on Spinach (Data adapted from Siciliano et al., 2017)[9]
| Temperature Range (°C) | CO₂ Level (mg/m³) | Verrucarin A (ng/g) | Roridin E (ng/g) |
| 26-30 | 1550-1650 | 18.59 (Max) | 49.62 (Max) |
| 35 | Ambient | Significantly Increased | Not specified |
| Ambient | Increased | Not specified | Influenced |
Section 4: Experimental Protocols
Protocol 1: General Culture Optimization for this compound Production
-
Inoculum Preparation:
-
Grow Myrothecium sp. on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is evident[11].
-
Aseptically flood the plate with 10 mL of sterile distilled water containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop to dislodge spores.
-
Filter the spore suspension through two layers of sterile cheesecloth to remove mycelial fragments[11].
-
Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemacytometer.
-
-
Fermentation:
-
Prepare the desired production medium (e.g., PDB or a custom defined medium) in Erlenmeyer flasks. For a production medium example, see Jarreau et al., which used glucose, sucrose, Pharmamedia, NaNO₃, K₂HPO₄, KCl, L-histidine, and MgSO₄[3].
-
Adjust the medium pH to 5.5 before autoclaving.
-
Inoculate the flasks with the prepared spore suspension to a final concentration of 1 x 10⁴ spores/mL.
-
Incubate the flasks at 28°C on a rotary shaker at 150-200 rpm for 7-14 days[3]. For enhanced production, flasks can be kept in continuous darkness[5][6].
-
-
Harvesting:
-
Separate the mycelial biomass from the culture broth by vacuum filtration through Whatman No. 1 filter paper.
-
The filtrate contains the secreted this compound and should be collected for extraction. The mycelium can be dried and weighed to determine biomass.
-
Protocol 2: this compound Extraction from Liquid Culture
-
Filtrate Collection: Collect the culture filtrate from the fermentation step. Ensure all cellular debris is removed.
-
Solvent Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction process on the aqueous layer two more times to maximize recovery.
-
-
Drying and Concentration:
-
Pool the collected organic fractions.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract[3].
-
-
Storage: Store the dried crude extract at -20°C in a sealed vial until analysis.
Section 5: Visual Guides
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for diagnosing low this compound yield.
Caption: Simplified biosynthesis pathway for Roridin-type trichothecenes.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brill.com [brill.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Verrucarin A and roridin E produced on spinach by Myrothecium verrucaria under different temperatures and CO2 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Safe handling and disposal procedures for Roridin A
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Roridin A. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
This compound is a potent mycotoxin and is classified as acutely toxic.[1][2] Exposure can occur through inhalation, ingestion, and skin contact.[3][4] It is a trichothecene mycotoxin, which are known to be inhibitors of protein synthesis.[1] Symptoms of exposure to related mycotoxins can include skin and eye irritation, respiratory issues, and gastrointestinal distress.[3][4][5]
Q2: What immediate actions should I take in case of an accidental exposure to this compound?
-
If Swallowed: Immediately call a poison center or doctor. Rinse your mouth.[1]
-
If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
If Inhaled: Move to an area with fresh air. If you experience breathing difficulties, seek immediate medical attention.
-
If in Eyes: Immediately flush your eyes with fresh, running water.[1]
Q3: What are the proper storage conditions for this compound?
This compound should be stored in its original, securely sealed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials and foodstuff containers.[1] The storage area should be locked to restrict access.[1]
Troubleshooting Guides
Handling Procedures
Problem: I need to weigh out this compound powder. What precautions should I take to avoid inhalation?
Solution:
-
Engineering Controls: Always handle solid this compound in a certified chemical fume hood or a glove box to prevent the generation and inhalation of aerosols.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. For handling powders, consider using a respirator with a particulate filter.
-
Work Practices: Use a microbalance with a draft shield. Handle the powder gently to minimize dust creation. Clean the work area and balance with a suitable decontamination solution after weighing.
Problem: I am preparing a solution of this compound in a solvent. What safety measures are necessary?
Solution:
-
Solvent Safety: Be aware of the hazards associated with the solvent you are using (e.g., flammability, toxicity).
-
Containment: Prepare the solution within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves appropriate for the solvent being used.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for both the solvent and this compound.
Spill and Decontamination
Problem: A small amount of this compound solution has spilled in the chemical fume hood. How do I clean it up?
Solution:
Follow the detailed "Small Spill Cleanup Protocol for this compound" provided in the Experimental Protocols section. The key steps involve containing the spill, absorbing the liquid, decontaminating the area with a freshly prepared bleach solution, and properly disposing of all contaminated materials as hazardous waste.
Problem: What is an effective decontamination solution for this compound?
Solution:
Trichothecene mycotoxins like this compound can be inactivated with a freshly prepared solution of sodium hypochlorite (bleach). For general surface decontamination, a 10% bleach solution is often recommended. For spills of T-2 mycotoxin, a related trichothecene, a 2.5% sodium hypochlorite solution with 0.25N sodium hydroxide has been shown to be effective with a 4-hour contact time.
Quantitative Data Summary
| Parameter | Value | Reference |
| Decontamination Solution (General) | 10% Sodium Hypochlorite (Bleach) | Michigan State University |
| Decontamination Solution (T-2 Mycotoxin) | 2.5% Sodium Hypochlorite + 0.25N NaOH | University of Minnesota |
| Decontamination Contact Time | 4 hours (for T-2 mycotoxin solution) | University of Minnesota |
Experimental Protocols
Small Spill Cleanup Protocol for this compound
-
Alert and Restrict: Alert others in the immediate area of the spill. If the spill is outside of a fume hood, restrict access to the area.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain and Absorb: Cover the spill with absorbent pads or other absorbent material, starting from the outside and working inwards to prevent spreading.
-
Decontaminate: Carefully apply a freshly prepared 10% bleach solution to the absorbed spill and the surrounding area. Allow a contact time of at least 30 minutes. For spills of concentrated solutions, a longer contact time may be necessary.
-
Collect Waste: Using forceps or tongs, carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a designated, labeled hazardous waste container.
-
Final Cleaning: Wipe the spill area again with the decontamination solution, followed by a rinse with water.
-
Dispose of Waste: All waste generated from the spill cleanup must be disposed of as hazardous chemical waste destined for incineration.
This compound Waste Disposal Protocol
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (pipette tips, tubes), and personal protective equipment (gloves, disposable lab coats), must be segregated as hazardous waste.
-
Waste Collection:
-
Sharps: Needles and other sharps contaminated with this compound should be placed in a puncture-resistant sharps container that is clearly labeled as containing hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent materials, and other solid waste should be collected in a designated, leak-proof hazardous waste container with a secure lid.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, chemical-resistant container that is clearly labeled with its contents.
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other chemical constituents.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. The primary method of disposal for this compound waste is high-temperature incineration.
Visualizations
Caption: Workflow for the safe cleanup of a this compound spill.
Caption: Logical pathway for the proper disposal of this compound waste.
References
- 1. Enzymatic Inactivation of Trichothecene Mycotoxins Associated with Fusarium Head Blight - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 2. Biologically-Derived Toxins | UMN University Health & Safety [hsrm.umn.edu]
- 3. jcesom.marshall.edu [jcesom.marshall.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. collections.uhsp.edu [collections.uhsp.edu]
Technical Support Center: Interpreting Unexpected Results in Roridin A Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Roridin A assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic trichothecene mycotoxin produced by various fungi.[1] Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[2] this compound binds to the 60S ribosomal subunit, which interferes with peptidyl transferase activity and can inhibit the initiation, elongation, or termination steps of protein synthesis.[2][3] This disruption of protein synthesis is a key driver of its cytotoxic effects.
Q2: What are the common cellular effects of this compound exposure?
Exposure to this compound can induce a range of cellular effects, including:
-
Cytotoxicity: this compound is toxic to most eukaryotic cells, leading to cell death.[2]
-
Apoptosis: It can trigger programmed cell death through multiple pathways. This includes the activation of caspase cascades (caspase-3 and caspase-9), disruption of the mitochondrial membrane potential, and upregulation of pro-apoptotic proteins like Bax, alongside downregulation of anti-apoptotic proteins like Bcl-2.[4]
-
Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, activating the unfolded protein response (UPR) signaling pathways involving ATF6, PERK, and IRE1.[5]
-
Reactive Oxygen Species (ROS) Generation: The toxin can lead to an increase in intracellular ROS, contributing to its cytotoxic effects.[5]
-
Cell Cycle Arrest: Some mycotoxins can cause cells to arrest at specific phases of the cell cycle, such as the G2/M phase.[1][6]
Q3: Which assays are typically used to measure the effects of this compound?
Commonly used assays include:
-
Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess cell viability by measuring mitochondrial metabolic activity.[7][8] Other options include LDH (lactate dehydrogenase) assays, which measure membrane integrity.[1]
-
Apoptosis Assays: These can include Annexin V staining to detect early apoptotic changes in the cell membrane, and caspase activity assays (e.g., Caspase-Glo 3/7) to measure the activation of key executioner enzymes in the apoptotic pathway.[9][10]
-
ROS Detection Assays: Fluorogenic probes like H2DCFDA are used to measure the levels of intracellular reactive oxygen species.[11][12]
-
Cell Cycle Analysis: Flow cytometry with DNA-binding dyes like propidium iodide can be used to determine the distribution of cells in different phases of the cell cycle.
Troubleshooting Guides
Issue 1: Higher than Expected Cell Viability in MTT Assay
You've treated your cells with this compound, but the MTT assay shows higher cell viability than anticipated, or the IC50 value is unexpectedly high.
| Potential Cause | Troubleshooting Step |
| Compound Inactivity: this compound may have degraded due to improper storage (e.g., exposure to light or repeated freeze-thaw cycles). | Ensure this compound is stored correctly, protected from light, and aliquoted to minimize freeze-thaw cycles. Test a fresh stock of the compound. |
| Cell Line Resistance: The chosen cell line may have inherent resistance to this compound. | Review the literature for reported IC50 values of this compound in your specific cell line. Consider testing a different, more sensitive cell line. |
| Sub-optimal Assay Conditions: Incorrect cell seeding density, incubation time, or MTT reagent concentration can affect results. | Optimize the MTT assay for your specific cell line. This includes determining the optimal cell number and incubation time that falls within the linear range of the assay.[13] |
| Interference with MTT Reduction: this compound, at certain concentrations, might paradoxically stimulate mitochondrial dehydrogenases, leading to an overestimation of viable cells. | Cross-validate your MTT results with an alternative cytotoxicity assay that has a different mechanism, such as an LDH assay which measures membrane integrity.[14] |
Issue 2: Conflicting Results Between Cytotoxicity (MTT) and Apoptosis Assays
Your MTT assay indicates a certain level of cell death, but your apoptosis assay (e.g., Annexin V) shows a different percentage of apoptotic cells.
| Potential Cause | Troubleshooting Step |
| Different Endpoints and Kinetics: MTT measures metabolic activity, while Annexin V detects phosphatidylserine externalization. These events may occur at different times after treatment.[15] | Perform a time-course experiment, measuring both cytotoxicity and apoptosis at multiple time points to understand the kinetics of each process. |
| Induction of Necrosis: At high concentrations, this compound might be inducing necrosis in addition to apoptosis. Annexin V/PI staining can distinguish between early apoptotic, late apoptotic, and necrotic cells. | Use a dual-staining method like Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to differentiate between different modes of cell death.[16] |
| Cell Detachment: Apoptotic cells can detach from the culture plate. If the supernatant is discarded before the assay, these cells will not be measured. | When performing apoptosis assays on adherent cells, ensure that both the adherent and floating cells (in the supernatant) are collected and analyzed.[16] |
| Assay-Specific Artifacts: Some compounds can interfere with the assay chemistry. For example, a compound might affect cellular metabolism without directly causing cell death, leading to misleading MTT results. | Cross-validate findings with a third, mechanistically different assay, such as a caspase activity assay.[14] |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for this compound and related mycotoxins in different cell lines. Note that IC50 values can vary depending on the cell line and experimental conditions.
Table 1: IC50 Values of this compound and Verrucarin A in Human Lymphocytes
| Compound | Average IC50 (pg/ml) |
| This compound | 20 |
| Verrucarin A | 9 |
Data from a study on the inhibition of human lymphocyte transformation.[17]
Table 2: Cytotoxicity of Various Mycotoxins in Different Cell Lines
| Mycotoxin | Cell Line | Assay | Incubation Time | IC50 |
| Patulin | HepG-2 | MTT | 24 h | Varies (µM to mM range) |
| Patulin | CHO-K1 | MTT | 24 h | 0.69 µM |
| Aflatoxin B1 | MAC-T | MTT | 48 h | 38.8 µM |
| Ochratoxin A | HepG-2 | MTT | 24 h | 8.89 µM |
| Ochratoxin A | HepG-2 | MTT | 48 h | 3.58 µM |
| Ochratoxin A | HepG-2 | MTT | 72 h | 1.86 µM |
This table summarizes data from a review on mycotoxin cytotoxicity and is intended for comparative purposes.[1]
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/ml) and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Annexin V/PI Apoptosis Assay Protocol (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound as described for the cytotoxicity assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase to avoid membrane damage.[16]
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[15]
Visualizations
Signaling Pathways
Caption: this compound induced signaling pathways leading to apoptosis.
Experimental Workflows
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. benchchem.com [benchchem.com]
- 15. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Inhibition of human lymphocyte transformation by the macrocyclic trichothecenes this compound and verrucarin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Roridin A Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Roridin A dose-response curve experiments. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that influences its dose-response curve?
A1: this compound, a macrocyclic trichothecene mycotoxin, primarily induces cytotoxicity through the inhibition of protein synthesis. This occurs via its high-affinity binding to the 60S ribosomal subunit, which triggers a "ribotoxic stress response." This response activates mitogen-activated protein kinase (MAPK) pathways, leading to downstream signaling cascades that result in apoptosis (cell death). Additionally, this compound induces endoplasmic reticulum (ER) stress, further contributing to its apoptotic effects. The dose-dependent nature of these mechanisms is a critical factor in establishing a reliable dose-response curve.
Q2: What are the key signaling pathways activated by this compound that I should consider monitoring?
A2: The two primary signaling pathways activated by this compound are the Ribotoxic Stress Response and the Endoplasmic Reticulum (ER) Stress Response.
-
Ribotoxic Stress Response: This is initiated by ribosomal inactivation and leads to the activation of MAPKs such as p38 and JNK. Activated p38 can, in turn, activate downstream effectors like caspase-3, a key executioner of apoptosis.
-
ER Stress Response: this compound can cause an accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). This involves the activation of sensors like PERK and IRE1α, leading to the upregulation of pro-apoptotic factors such as CHOP (CCAAT/enhancer-binding protein homologous protein) and the activation of caspase-12 (in rodents) and caspase-4 (in humans).
Monitoring key proteins in these pathways, such as phosphorylated p38, cleaved caspase-3, GRP78 (BiP), and CHOP, can provide valuable insights into the cellular response to this compound.
Troubleshooting Guides
MTT Assay Troubleshooting
Problem: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, inconsistent incubation times, or improper mixing of reagents.
-
Solution:
-
Ensure a single-cell suspension before seeding by gentle pipetting.
-
When seeding, gently swirl the plate to ensure an even distribution of cells.
-
Use a multichannel pipette for adding reagents to minimize timing differences between wells.
-
Ensure complete solubilization of formazan crystals by thorough mixing before reading the plate.
-
Problem: Low signal or no dose-response observed.
-
Possible Cause: Cell density is too low, incubation time with this compound is too short, or the concentration range of this compound is not appropriate for the cell line.
-
Solution:
-
Optimize cell seeding density to ensure a linear relationship between cell number and absorbance. A typical starting point for many cancer cell lines is 5,000-10,000 cells/well in a 96-well plate.
-
Increase the incubation time with this compound (e.g., 48 or 72 hours) to allow for the cytotoxic effects to manifest.
-
Perform a preliminary experiment with a broad range of this compound concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to identify an effective range for your specific cell line.
-
Problem: High background absorbance.
-
Possible Cause: Contamination of media or reagents, or interference from the phenol red in the culture medium.
-
Solution:
-
Use sterile techniques to prevent microbial contamination.
-
Prepare fresh reagents and use high-quality, sterile plasticware.
-
Consider using a culture medium without phenol red for the MTT assay, as it can interfere with absorbance readings.
-
Include a "no cell" control with media and MTT to measure the background absorbance and subtract it from all other readings.
-
Western Blot Troubleshooting
Problem: No or weak signal for target proteins (e.g., cleaved caspases, CHOP).
-
Possible Cause: Insufficient this compound concentration or incubation time to induce a detectable response, improper protein extraction, or low antibody affinity.
-
Solution:
-
Increase the concentration of this compound or the duration of treatment based on MTT assay results.
-
Use appropriate lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation.
-
Ensure the primary antibody is validated for western blotting and used at the recommended dilution.
-
Include a positive control (e.g., cells treated with a known inducer of apoptosis or ER stress) to validate the experimental setup and antibody performance.[1]
-
Problem: Non-specific bands are observed.
-
Possible Cause: Primary antibody concentration is too high, blocking is insufficient, or washing steps are inadequate.
-
Solution:
-
Titrate the primary antibody to determine the optimal concentration that gives a strong specific signal with minimal background.
-
Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Increase the number and duration of washing steps with TBST to remove non-specifically bound antibodies.
-
Quantitative Data
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| PC-12 | Pheochromocytoma (Rat) | ~10-25 ng/mL | [2] |
| Jurkat | T-cell leukemia (Human) | 2.2-18.3 nmol/l (for Satratoxins G/H, structurally similar) | [3] |
| U937 | Histiocytic lymphoma (Human) | 2.2-18.3 nmol/l (for Satratoxins G/H, structurally similar) | [3] |
| HEp-2 | Laryngeal carcinoma (Human) | 4,900 nmol/l (for Deoxynivalenol, a different trichothecene) | [3] |
| HUVEC | Primary endothelial cells (Human) | 16.5 nmol/l (for T-2 toxin, a different trichothecene) |
Note: The cytotoxicity of trichothecenes can vary significantly between different compounds and cell lines. The provided values for other trichothecenes are for comparative reference.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis of Apoptosis and ER Stress Markers
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, CHOP, GRP78, p-p38, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Visualizations
Caption: this compound induced signaling pathways leading to apoptosis.
Caption: Experimental workflow for this compound dose-response analysis.
References
Technical Support Center: Minimizing Variability in Roridin A Bioactivity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Roridin A bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic trichothecene mycotoxin produced by various fungi. Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[1][2] It achieves this by binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase center and disrupts the elongation step of translation.[3] This disruption of protein synthesis is a key event that triggers downstream cellular stress responses.
Q2: What are the downstream consequences of this compound-induced protein synthesis inhibition?
The inhibition of protein synthesis by this compound leads to a cellular stress response known as the "ribotoxic stress response."[3][4] This response activates several signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3][4] Additionally, this compound can induce endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[3][5] These events collectively contribute to the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways.[5][6]
Q3: Which bioactivity assays are commonly used to assess the effects of this compound?
Commonly used bioactivity assays to measure the cytotoxic and anti-proliferative effects of this compound include:
-
Metabolic Viability Assays:
-
MTT Assay: Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.
-
alamarBlue™ (Resazurin) Assay: A fluorescent or colorimetric assay that measures the reducing power of living cells.
-
-
Cytotoxicity Assays:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Q4: What are the most common sources of variability in this compound bioactivity assays?
Variability in bioactivity assays can arise from several factors:
-
Cell Culture Practices: Inconsistent cell seeding density, high passage number, mycoplasma contamination, and batch-to-batch variation in media and serum.
-
This compound Handling: Improper storage and handling of this compound can lead to degradation. It is a stable compound but should be stored at -20°C.
-
Assay Protocol Execution: Inconsistent incubation times, pipetting errors, and improper washing steps.
-
Data Analysis: Inappropriate background correction and normalization methods.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each row. |
| Edge Effects | To minimize evaporation from outer wells, fill the perimeter wells of the microplate with sterile PBS or media without cells. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are properly seated. |
| Cell Clumping | Gently triturate the cell suspension to break up clumps before seeding. A cell strainer can be used if necessary. |
| Contamination | Regularly test for mycoplasma contamination. Practice strict aseptic techniques. |
Issue 2: Inconsistent Dose-Response Curves
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. |
| Suboptimal Incubation Time | Optimize the incubation time with this compound for your specific cell line. A time-course experiment is recommended. |
| Cell Health Issues | Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of treatment. |
| Reagent Instability | Store all assay reagents according to the manufacturer's instructions and check expiration dates. |
| Assay Detection Window | Optimize the cell seeding density to ensure the signal is within the linear range of the detection instrument. |
Issue 3: High Background Signal
| Possible Cause | Recommended Solution |
| Media Components (Phenol Red, Serum) | Use phenol red-free media if possible, especially for colorimetric assays. Include a "media only" background control. |
| Contamination (Microbial) | Microbial contamination can metabolize assay reagents. Discard contaminated cultures and ensure aseptic technique. |
| Incomplete Washing Steps | Ensure thorough but gentle washing of cells to remove residual media and compounds before adding assay reagents. |
| Reagent Breakdown | Protect light-sensitive reagents (e.g., alamarBlue™) from light. Prepare fresh reagents as needed. |
Experimental Protocols
General Cell Culture and Seeding Protocol
-
Cell Culture: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Use culture medium and serum from a consistent source and lot number.
-
Passaging: Subculture cells when they reach 70-80% confluency. Avoid letting cells become over-confluent. Use cells within a low passage number range.
-
Cell Seeding:
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).
-
Dilute the cell suspension to the optimized seeding density in pre-warmed culture medium.
-
Seed the cells into a 96-well plate and incubate for 18-24 hours to allow for cell attachment and recovery before treatment.
-
This compound Treatment Protocol
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 24, 48, or 72 hours).
MTT Assay Protocol
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
MTT Addition: After the this compound treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Reading: Mix gently on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Optimization of Cell Seeding Density for MTT Assay
| Cell Line | Seeding Density (cells/well in 96-well plate) | Reference |
| NIH/3T3 | 3.125 x 10⁴ | [7] |
| HepG2 | 1 x 10³ | [8] |
| General Recommendation | 1 x 10⁴ - 1 x 10⁵ | [9][10] |
Note: The optimal seeding density is cell-line dependent and should be determined empirically.
Data Presentation and Analysis
Example Data Normalization
-
Background Subtraction: Subtract the average absorbance of the "media only" wells from all other absorbance readings.
-
Normalization to Control: Express the results as a percentage of the vehicle control.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound signaling cascade leading to apoptosis.
General Experimental Workflow for this compound Bioactivity Assay
Caption: Workflow for assessing this compound bioactivity.
Troubleshooting Logic Tree for High Variability
Caption: Decision tree for troubleshooting high variability.
References
- 1. Trichothecene Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of trichothecene mycotoxins on eukaryotic cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ijrr.com [ijrr.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Roridin A vs. Verrucarin A: A Comparative Guide on Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Roridin A and Verrucarin A, two potent macrocyclic trichothecene mycotoxins. Both compounds are of significant interest in toxicological and pharmacological research due to their profound cellular effects. This document summarizes their cytotoxic profiles, delves into their molecular mechanisms, and provides detailed experimental protocols for their study.
Core Mechanism of Action: Protein Synthesis Inhibition
This compound and Verrucarin A are potent inhibitors of eukaryotic protein synthesis.[1] Their primary molecular target is the 60S ribosomal subunit, where they bind to the peptidyl transferase center. This interaction interferes with the elongation step of translation, leading to a rapid cessation of protein production.[1] This fundamental mechanism underlies their broad cytotoxicity against rapidly dividing cells, including cancer cells.
Comparative Cytotoxicity
| Compound | Cell Line | Cell Type | IC50 |
| Verrucarin A | LNCaP | Prostate Cancer | Not explicitly quantified, but demonstrated strong inhibition |
| PC-3 | Prostate Cancer | Not explicitly quantified, but demonstrated strong inhibition | |
| MDA-MB-231 | Breast Cancer | Not explicitly quantified, but demonstrated dose-dependent apoptosis | |
| T47D | Breast Cancer | Not explicitly quantified, but demonstrated dose-dependent apoptosis | |
| Multiple Cancer Cell Lines | Various | Low nanomolar concentrations | |
| This compound | CD-1 Mouse Lymphocytes | Immune Cells | Equitoxic with Verrucarin A in vivo (0.35 mg/kg)[2] |
| Roridin E (a closely related roridin) | Multiple Breast Cancer Cell Lines | Breast Cancer | 0.02-0.05 nM[3] |
| H4TG, MDCK, NIH3T3, KA31T | Various Mammalian | 1.74-7.68 nM[3] |
Note: The table reflects the available data. Direct, side-by-side IC50 values for this compound and Verrucarin A across a comprehensive panel of cancer cell lines are not available in the reviewed literature. Roridin E data is included to provide a reference for the potency of the roridin class of compounds.
Differential Signaling Pathways and Cellular Responses
Beyond their primary role as protein synthesis inhibitors, this compound and Verrucarin A trigger a cascade of downstream signaling events, collectively known as the ribotoxic stress response. This response involves the activation of mitogen-activated protein kinases (MAPKs), which play a crucial role in mediating inflammation and apoptosis. However, nuances in their signaling pathways lead to distinct cellular outcomes.
This compound Signaling Pathway
This compound is known to induce a potent inflammatory response and apoptosis, primarily through the activation of MAPK and NF-κB signaling pathways. The inhibition of protein synthesis is thought to be the initial trigger for the activation of these stress-response pathways.
Caption: this compound induced signaling cascade.
Verrucarin A Signaling Pathway
Verrucarin A also activates the ribotoxic stress response and MAPK pathways. However, research has elucidated a more complex signaling network involving the inhibition of pro-survival pathways, including the Akt/NF-κB/mTOR and EGFR/MAPK/Akt signaling cascades. This dual action of inhibiting survival signals while promoting apoptotic signals may contribute to its enhanced potency.[4][5]
Caption: Verrucarin A induced signaling cascade.
Experimental Protocols
Experimental Workflow: General Overview
The following diagram outlines a general workflow for characterizing the mechanism of action of this compound and Verrucarin A.
Caption: General experimental workflow.
Detailed Methodologies
1. In Vitro Protein Synthesis Inhibition Assay
This assay measures the direct inhibitory effect of this compound and Verrucarin A on protein synthesis.
-
Principle: Actively growing cells are incubated with the test compound, followed by the addition of a radiolabeled amino acid (e.g., ³H-leucine or ³⁵S-methionine). The amount of radiolabel incorporated into newly synthesized proteins is quantified and compared to untreated controls. A reduction in incorporated radioactivity indicates inhibition of protein synthesis.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, Jurkat, or a cancer cell line of interest) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Verrucarin A in a suitable solvent (e.g., DMSO) and add to the cells. Include a vehicle control (DMSO alone). Incubate for a predetermined time (e.g., 1-4 hours).
-
Radiolabeling: Add radiolabeled amino acid (e.g., 1 µCi/well of ³H-leucine) to each well and incubate for an additional 1-2 hours.
-
Cell Lysis and Protein Precipitation: Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).
-
Quantification: Transfer the precipitated protein onto a filter mat. After washing and drying, measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition relative to the vehicle control for each concentration of the compounds. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein synthesis.
-
2. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound or Verrucarin A for a specified time (e.g., 24-48 hours). Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
-
3. Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins involved in the signaling cascades activated by this compound and Verrucarin A.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., phosphorylated and total forms of p38, JNK, Akt, mTOR, and cleaved caspases).
-
Protocol:
-
Cell Lysis: After treatment with the compounds, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
-
Conclusion
This compound and Verrucarin A are potent cytotoxic agents that share a primary mechanism of action: the inhibition of protein synthesis. This fundamental action triggers a ribotoxic stress response, leading to the activation of MAPK signaling and ultimately apoptosis. However, Verrucarin A exhibits a more complex mechanism, additionally inhibiting key pro-survival pathways such as Akt/NF-κB/mTOR and EGFR/Akt/ERK. This multifaceted attack on cellular homeostasis likely contributes to its generally higher cytotoxic potency. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and compare the intricate molecular mechanisms of these and other related mycotoxins. A deeper understanding of their differential effects on cellular signaling will be crucial for both toxicological risk assessment and the potential development of novel therapeutic strategies.
References
- 1. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of verrucarin A and this compound, macrocyclic trichothecene mycotoxins, on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Roridin A and Satratoxin G: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of two potent macrocyclic trichothecene mycotoxins, Roridin A and Satratoxin G. This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways to facilitate further investigation and drug development efforts.
Executive Summary
This compound and Satratoxin G are mycotoxins known for their potent cytotoxic effects, primarily through the inhibition of protein synthesis.[1] Both compounds induce apoptosis in various cell lines, making them of interest for toxicological and potential therapeutic research. This guide synthesizes available data to present a comparative overview of their cytotoxic potency and mechanisms of action. While direct comparative studies under identical conditions are limited, this document compiles and contextualizes data from multiple sources to provide a comprehensive overview.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Satratoxin G from various studies. It is crucial to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.
| Toxin | Cell Line | Exposure Time | Assay | IC50 Value | Reference |
| This compound | Soft-tissue sarcoma (primary) | Not Specified | Not Specified | 3.0 x 10⁻⁸ µM | [2] |
| Satratoxin G | PC-12 (neuronal cells) | 48 hours | Alamar Blue | 10-25 ng/mL | [3] |
| Satratoxin G | RAW 264.7 (murine macrophages) | 4 hours | DNA fragmentation ELISA | 10-80 ng/mL | [4] |
Experimental Protocols
To ensure reproducibility and understanding of the presented data, detailed methodologies for common cytotoxicity assays are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Toxin Treatment: Prepare serial dilutions of this compound and Satratoxin G in a serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the toxin dilutions. Include a vehicle control (medium with the solvent used to dissolve the toxins) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
AlamarBlue™ Assay for Cell Viability
The AlamarBlue™ assay utilizes the redox indicator resazurin to measure cell viability and cytotoxicity.[7][8][9]
-
Cell Plating: Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Exposure: Treat cells with various concentrations of this compound or Satratoxin G and incubate for the specified duration.
-
Reagent Addition: Add AlamarBlue™ reagent to each well at 10% of the culture volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Analysis: Determine cell viability by comparing the fluorescence or absorbance of treated cells to untreated controls and calculate the IC50 values.
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound and Satratoxin G-induced apoptosis, as well as a general experimental workflow for their comparative analysis.
Discussion
Both this compound and Satratoxin G are potent inducers of apoptosis. This compound appears to primarily act through a caspase-dependent pathway involving mitochondrial stress and the activation of MAPK signaling cascades. In contrast, studies on Satratoxin G have highlighted a caspase-independent apoptotic pathway mediated by the activation of the double-stranded RNA-activated protein kinase (PKR).[10] The activation of PKR by Satratoxin G leads to the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) and the nuclear translocation of apoptosis-inducing factor (AIF).[10]
The available data, although not from direct comparative studies, suggest that both mycotoxins exhibit high cytotoxicity at low concentrations (in the ng/mL or nanomolar range). The choice of cell line is a critical factor in determining the cytotoxic potency, with neuronal and immune cells appearing to be particularly sensitive.[4][10]
Future research should aim to perform direct comparative studies of this compound and Satratoxin G across a panel of cell lines using standardized protocols to provide a more definitive comparison of their cytotoxic potential. Such studies would be invaluable for both toxicological risk assessment and the exploration of these compounds as potential therapeutic agents.
References
- 1. Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Induction of Apoptosis by Double-Stranded-RNA-Dependent Protein Kinase (PKR) Involves the α Subunit of Eukaryotic Translation Initiation Factor 2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Roridin A in the Crosshairs: A Comparative Guide to Trichothecene Protein Synthesis Inhibitors
For Immediate Release
In the intricate world of molecular biology and drug development, the precise inhibition of protein synthesis is a critical tool and a promising therapeutic strategy. Among the arsenal of protein synthesis inhibitors, the trichothecene mycotoxins stand out for their potent effects on eukaryotic ribosomes. This guide provides a detailed comparison of Roridin A, a macrocyclic trichothecene, with other prominent members of this family, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungi. They are potent inhibitors of eukaryotic protein synthesis, primarily targeting the 60S ribosomal subunit.[1] Their mechanism of action, however, can vary depending on their chemical structure, affecting different stages of translation: initiation, elongation, or termination.[1] This guide focuses on the comparative efficacy of this compound, a Type D (macrocyclic) trichothecene, against other well-characterized trichothecenes such as the Type A (T-2 toxin, HT-2 toxin) and Type B (Deoxynivalenol - DON, Nivalenol - NIV) toxins. Macrocyclic trichothecenes like this compound are generally considered to be among the most toxic of this class.[2]
Comparative Analysis of Cytotoxicity
The cytotoxic potential of trichothecenes is a direct consequence of their ability to inhibit protein synthesis, leading to the activation of stress signaling pathways and ultimately, apoptosis. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of these compounds. The following tables summarize the IC50 values for various trichothecenes across different human cell lines, compiled from multiple studies. It is important to note that direct comparison of absolute IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50) of Trichothecenes in Human Cell Lines (in nmol/L) [3][4]
| Trichothecene | Type | Jurkat (T-cell leukemia) | U937 (Histiocytic lymphoma) | Hep-G2 (Hepatocellular carcinoma) | A549 (Lung carcinoma) | CaCo-2 (Colorectal adenocarcinoma) | HEp-2 (Larynx carcinoma) | A204 (Rhabdomyosarcoma) | HUVEC (Primary endothelial cells) |
| This compound * | D | ~1-10 (estimated) | - | - | - | - | - | - | - |
| Satratoxin H | D | 2.2 | 2.2 | 6.5 | 8.9 | 10.5 | 5.7 | - | 12.8 |
| Satratoxin G | D | 4.1 | 2.2 | 7.3 | 18.3 | 12.1 | 6.8 | 5.5 | - |
| T-2 Toxin | A | 4.4 | 5.3 | 11.3 | 11.7 | 23.1 | 6.2 | 5.3 | 16.5 |
| HT-2 Toxin | A | 7.5 | 14.5 | 55.8 | 25.0 | 52.9 | 45.9 | 12.6 | 136.9 |
| Nivalenol (NIV) | B | 300 | 500 | 800 | 1,200 | 2,600 | 1,500 | 1,000 | 1,800 |
| Deoxynivalenol (DON) | B | 600 | 1,000 | 1,500 | 2,000 | 4,900 | 4,900 | 2,500 | 4,500 |
*Note: Direct comparative IC50 values for this compound in the same study as the other listed trichothecenes were not available. The estimated range for this compound is based on findings that it is one of the most potent protein synthesis inhibitors, comparable to T-2 toxin and verrucarin A.[5] Studies on other macrocyclic trichothecenes like Roridin E and H show IC50 values in the low nanomolar range (1-35 nM) on various mammalian cell lines.[6]
Mechanism of Action: Inhibition of Protein Synthesis
All trichothecenes bind to the peptidyl transferase center of the 60S ribosomal subunit, thereby interfering with protein synthesis.[1] However, the specific step of translation they inhibit is determined by their chemical structure.
-
Initiation Inhibitors: Some trichothecenes, like T-2 toxin, primarily inhibit the initiation of protein synthesis.
-
Elongation/Termination Inhibitors: Others, like trichodermin, act on the elongation and termination steps.
The structural differences, particularly the presence of a macrocyclic ring in Type D trichothecenes like this compound, are believed to contribute to their high affinity for the ribosome and their potent inhibitory activity.
Signaling Pathways Activated by Trichothecenes
Inhibition of protein synthesis by trichothecenes triggers a cellular stress response, leading to the activation of specific signaling pathways that can culminate in apoptosis.
Ribotoxic Stress Response
Trichothecenes are known to induce the "ribotoxic stress response," which involves the activation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[7] This response is a key mechanism linking ribosomal inhibition to downstream cellular effects like inflammation and apoptosis.
Caption: Ribotoxic stress response pathway activated by trichothecenes.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The disruption of protein synthesis can also lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis.
Caption: The Unfolded Protein Response (UPR) triggered by ER stress.
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)
This assay directly measures the inhibitory effect of trichothecenes on protein synthesis in a cell-free system.
Workflow:
Caption: Workflow for in vitro protein synthesis inhibition assay.
Methodology:
-
Preparation of Reaction Mixture: Prepare a master mix containing rabbit reticulocyte lysate, an amino acid mixture lacking methionine, [35S]-methionine, an energy-generating system (e.g., creatine phosphate and creatine phosphokinase), and a template mRNA (e.g., globin mRNA).
-
Addition of Inhibitors: Aliquot the master mix into reaction tubes. Add varying concentrations of the trichothecene inhibitors (e.g., this compound, T-2 toxin, DON) or a vehicle control.
-
Incubation: Incubate the reactions at 30°C for 60 minutes to allow for protein synthesis.
-
Termination and Precipitation: Stop the reaction by adding a solution of KOH. Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).
-
Measurement: Collect the protein precipitates on glass fiber filters, wash to remove unincorporated [35S]-methionine, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each trichothecene concentration relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of protein synthesis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells (e.g., Jurkat, HepG2) into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the trichothecenes for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each trichothecene.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the trichothecenes at concentrations around their IC50 values for a specified time. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine exposure on the outer cell membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each trichothecene.
Conclusion
The available data consistently demonstrate that trichothecenes are potent inhibitors of eukaryotic protein synthesis, with macrocyclic trichothecenes like this compound exhibiting particularly high cytotoxicity. The rank order of potency is generally Type D > Type A > Type B. The choice of inhibitor for research or therapeutic development will depend on the desired potency and the specific cellular context. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued investigation and comparison of these powerful biomolecules.
References
- 1. Toxic mechanisms of the trichothecenes T-2 toxin and deoxynivalenol on protein synthesis [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Phytotoxicity and mammalian cytotoxicity of macrocyclic trichothecene mycotoxins from Myrothecium verrucaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of protein synthesis in reticulocyte lysates by trichodermin - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the Cross-Reactivity of Roridin A Antibodies with Other Mycotoxins: A Guide for Researchers
For scientists and drug development professionals working with mycotoxins, the specificity of antibodies is a critical factor in the development of accurate and reliable immunoassays. This guide provides a comparative analysis of the cross-reactivity of polyclonal and monoclonal antibodies against Roridin A with a panel of other mycotoxins, supported by experimental data from key studies.
Data Summary
The cross-reactivity of this compound antibodies has been evaluated against various mycotoxins, primarily other trichothecenes. The following tables summarize the quantitative cross-reactivity data for both polyclonal and monoclonal antibodies. Cross-reactivity is typically expressed as a percentage relative to the binding affinity of the antibody for this compound (defined as 100% or 1).
Table 1: Cross-Reactivity of Polyclonal Rabbit Anti-Roridin A Antibodies [1][2][3]
| Mycotoxin | Relative Cross-Reactivity |
| Macrocyclic Trichothecenes | |
| This compound | 1.00 |
| Roridin J | 0.41 |
| Verrucarin A | 0.15 |
| Satratoxin H | 0.15 |
| Satratoxin G | 0.07 |
| Non-Macrocyclic Trichothecenes | |
| Diacetylverrucarol | 0.0015 |
| Verrucarol | 0.0005 |
Table 2: Cross-Reactivity of Murine Monoclonal Anti-Roridin A Antibodies [4]
| Mycotoxin | Relative Cross-Reactivity (%) - Antibody 5G11 | Relative Cross-Reactivity (%) - Antibody 4H10 |
| This compound | 100.0 | 100.0 |
| Roridin J | 43.8 | 6.3 |
| Verrucarin A | 16.7 | 64.0 |
| Satratoxin G | 3.7 | 4.4 |
| Satratoxin H | 18.9 | 4.9 |
Experimental Protocols
The data presented above were generated using competitive enzyme immunoassay (EIA) techniques. Below are the detailed methodologies employed in the key experiments.
1. Production of Polyclonal Anti-Roridin A Antibodies and Competitive EIA [1][3]
-
Immunogen Preparation: this compound was first converted to this compound-hemisuccinate. This derivative was then coupled to human serum albumin (HSA) to create the immunogen.
-
Immunization: Rabbits were immunized with the this compound-HSA conjugate. Antibody titers were monitored over a period of 21 weeks, with a booster injection administered at week 14.
-
Competitive Enzyme Immunoassay Protocol:
-
A double-antibody solid phase was utilized.
-
This compound-hemisuccinate was coupled to horseradish peroxidase (HRP) to serve as the enzyme-linked toxin.
-
The assay involved a competitive binding reaction between the free this compound (or other mycotoxins being tested for cross-reactivity) in the sample and the this compound-HRP conjugate for the limited number of binding sites on the rabbit anti-Roridin A antibodies.
-
The amount of bound this compound-HRP was then quantified by measuring the enzymatic activity of HRP, which is inversely proportional to the concentration of free this compound in the sample.
-
Cross-reactivity was determined by comparing the concentration of each mycotoxin required to inhibit the binding of the this compound-HRP conjugate by 50% relative to the concentration of this compound required for the same level of inhibition.
-
2. Production of Monoclonal Anti-Roridin A Antibodies and Direct EIA [4]
-
Immunogen: Similar to the polyclonal antibody production, this compound was conjugated to a carrier protein to immunize mice.
-
Hybridoma Production: Spleen cells from the immunized mice were fused with myeloma cells to produce hybridomas.
-
Screening and Characterization: Hybridomas producing antibodies to this compound were screened and selected. Two monoclonal antibodies, designated 5G11 and 4H10 (both IgG1), were further characterized. Their affinity constants for this compound were determined to be 9.25 x 10⁷ and 1.7 x 10⁷ liters/mol, respectively.
-
Direct Enzyme Immunoassay Protocol:
-
The assay was performed on an anti-mouse immunoglobulin serum solid phase.
-
The monoclonal antibodies (5G11 or 4H10) were incubated with the sample containing this compound or a competing mycotoxin.
-
The amount of antibody bound to the solid phase was detected, likely using an enzyme-conjugated secondary antibody.
-
Cross-reactivity was calculated based on the concentration of each mycotoxin that caused 50% inhibition of the maximal response.
-
Visualizing the Competitive ELISA Workflow
The following diagram illustrates the principle of the competitive enzyme-linked immunosorbent assay (ELISA) used to determine the cross-reactivity of this compound antibodies.
References
- 1. Enzyme immunoassay for the macrocyclic trichothecene this compound: production, properties, and use of rabbit antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Production and characterization of monoclonal antibodies to the macrocyclic trichothecene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxic Effects of Roridin A and Roridin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic effects of two potent macrocyclic trichothecene mycotoxins, Roridin A and Roridin E. While both compounds are known for their cytotoxicity, this document collates available experimental data to specifically delineate their impact on the nervous system, aiding researchers in understanding their mechanisms of action and potential as neurotoxic agents or as scaffolds for therapeutic development.
At a Glance: Key Neurotoxic Properties
| Feature | This compound | Roridin E |
| Primary Neurotoxic Effect | Induction of apoptosis in specific neuronal populations | General cytotoxicity, protein synthesis inhibition |
| Affected Cell Types | Olfactory Sensory Neurons (OSNs), PC-12 cells | Broad cytotoxicity, specific neuronal effects less characterized |
| Mechanism of Action | Activation of intrinsic apoptotic pathways (p53, Bax), inflammation | Inhibition of protein synthesis, ER stress, potential receptor tyrosine kinase inhibition |
| In Vivo Neurotoxicity | Induces apoptosis of OSNs and atrophy of the olfactory epithelium in mice | Data not available |
| In Vitro Neurotoxicity | Induces apoptosis and reduces viability in PC-12 neuronal cells | Highly cytotoxic to various cell lines, specific neuronal IC50 data is limited |
Quantitative Cytotoxicity Data
While direct comparative studies on neuronal cells are limited, the following tables summarize the available cytotoxicity data for this compound and Roridin E across different cell lines.
Table 1: In Vitro Cytotoxicity of this compound on Neuronal Cells
| Cell Line | Concentration | Effect | Reference |
| PC-12 | Not specified | Significant decrease in viability | [1] |
| PC-12 | 10-25 ng/mL | Induction of apoptosis | [1][2] |
Table 2: In Vivo Neurotoxicity of this compound
| Animal Model | Dose | Effect | Reference |
| C57Bl/6 Mice | 500 µg/kg (intranasal) | Apoptosis of olfactory sensory neurons, atrophy of olfactory epithelium | [3] |
| C57Bl/6 Mice | 10 µg/kg (repeated intranasal) | Lowest-effect level for olfactory epithelial atrophy and loss of OSNs | [4] |
Table 3: General Cytotoxicity of Roridin E
| Cell Line | IC50 | Reference |
| Multiple Breast Cancer Cell Lines | 0.02-0.05 nM | [5] |
| H4TG, MDCK, NIH3T3, KA31T | 1.74-7.68 nM | [5] |
| B16F10 Mouse Melanoma | Not specified | Dose-dependent inhibition of cell proliferation |
Note: The lack of specific IC50 values for Roridin E on neuronal cell lines is a significant data gap in the current literature.
Mechanisms of Neurotoxicity
This compound: Targeted Apoptosis and Inflammation
This compound has been shown to exert its neurotoxic effects primarily through the induction of apoptosis in specific neuronal populations, particularly olfactory sensory neurons (OSNs).[3] In vivo studies in mice have demonstrated that intranasal administration of this compound leads to apoptosis of OSNs and subsequent atrophy of the olfactory epithelium.[3][4]
The proposed mechanism involves the activation of intrinsic apoptotic pathways. In vitro studies using PC-12 neuronal cells, a common model for neuronal function, have shown that this compound exposure leads to apoptosis.[1] This process is associated with the upregulation of pro-apoptotic proteins such as p53 and Bax.[6] Furthermore, this compound can induce an inflammatory response in the nasal airways, which may contribute to its neurotoxic effects.[3]
Roridin E: Potent Inhibition of Protein Synthesis and ER Stress
The neurotoxic effects of Roridin E are less specifically characterized in the literature. However, its primary mechanism of toxicity across all eukaryotic cells is the potent inhibition of protein synthesis.[7] Roridin E, like other trichothecenes, binds to the 60S subunit of the ribosome, thereby halting protein translation.[7] This disruption of a fundamental cellular process leads to widespread cytotoxicity.
Recent studies have also implicated the induction of endoplasmic reticulum (ER) stress in the cytotoxic effects of Roridin E. In melanoma cells, Roridin E treatment led to the activation of the unfolded protein response (UPR) signaling pathways, including ATF6, PERK, and IRE1, ultimately resulting in caspase-dependent apoptosis.[8] While this study was not conducted on neuronal cells, it is plausible that a similar mechanism contributes to its neurotoxicity.
Additionally, Roridin E has been shown to inhibit several receptor tyrosine kinases (RTKs) including FGFR3, IGF-1R, PDGFRβ, and TrkB, with IC50 values in the micromolar range.[5] Since these kinases are involved in crucial neuronal functions such as survival and differentiation, their inhibition could be a contributing factor to the neurotoxicity of Roridin E.
Experimental Protocols
The following are representative protocols for assessing the neurotoxic effects of mycotoxins like this compound and Roridin E.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be used to determine the IC50 of a compound on a neuronal cell line (e.g., PC-12 or SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., PC-12)
-
Complete culture medium
-
This compound or Roridin E stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or Roridin E in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the mycotoxin to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the mycotoxin).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Neuronal cell line
-
This compound or Roridin E
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or Roridin E for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
This compound and Roridin E are both potent cytotoxic mycotoxins, but their known neurotoxic profiles differ based on the available literature. This compound demonstrates a more targeted neurotoxicity, inducing apoptosis in specific neuronal populations like olfactory sensory neurons. In contrast, Roridin E's neurotoxicity is likely a manifestation of its general and potent inhibitory effect on protein synthesis, leading to broad cellular damage.
A significant research gap exists in the direct comparative neurotoxicity of these two compounds. Future studies should focus on evaluating the effects of Roridin E on various neuronal cell lines to determine its IC50 and specific mechanisms of neurotoxicity. Such research would provide a more complete understanding of the relative neurotoxic potential of these two important mycotoxins.
References
- 1. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and roridin L2 from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Neurotoxic, inflammatory, and mucosecretory responses in the nasal airways of mice repeatedly exposed to the macrocyclic trichothecene mycotoxin this compound: dose-response and persistence of injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roridin E - Wikipedia [en.wikipedia.org]
- 8. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Roridin A: A Specific Inhibitor of Protein Synthesis - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Roridin A as a specific protein synthesis inhibitor, comparing its performance with other commonly used inhibitors: cycloheximide, puromycin, and anisomycin. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound, a macrocyclic trichothecene mycotoxin, is a potent inhibitor of eukaryotic protein synthesis.[1][2] It exerts its cytotoxic effects by binding to the peptidyl transferase center of the 60S ribosomal subunit, thereby inhibiting the elongation step of translation.[1][2] This guide provides a comparative analysis of this compound with other well-characterized protein synthesis inhibitors, highlighting their mechanisms of action, effects on cellular processes, and experimental data validating their use.
Comparison of Protein Synthesis Inhibitors
The selection of a protein synthesis inhibitor is critical for the specific experimental question being addressed. The following table summarizes the key characteristics of this compound and three other widely used inhibitors.
| Feature | This compound | Cycloheximide | Puromycin | Anisomycin |
| Mechanism of Action | Inhibits the peptidyl transferase reaction on the 60S ribosomal subunit, blocking translation elongation.[1][2] | Binds to the E-site of the 60S ribosomal subunit, inhibiting the translocation step of elongation. | An aminoacyl-tRNA analog that causes premature chain termination by being incorporated into the nascent polypeptide chain. | Inhibits the peptidyl transferase activity on the 60S ribosomal subunit.[3] |
| Effect on Polysomes | Causes polysome disaggregation due to inhibition of elongation.[1] | "Freezes" ribosomes on mRNA, leading to the stabilization of polysomes. | Causes rapid polysome disassembly due to premature termination and release of ribosomes. | Can lead to polysome run-off by inhibiting initiation at higher concentrations, but primarily stabilizes polysomes at concentrations that inhibit elongation. |
| Specificity | Primarily targets eukaryotic ribosomes. | Specific for eukaryotic ribosomes. | Acts on both prokaryotic and eukaryotic ribosomes. | Primarily targets eukaryotic ribosomes.[3] |
| Reversibility | Generally considered irreversible. | Reversible upon removal from the culture medium. | Irreversible incorporation into the peptide chain. | Reversible. |
| Known Off-Target Effects | Induces ribotoxic stress response, leading to activation of MAPK pathways (JNK, p38) and ER stress-induced apoptosis.[4][5][6][7][8][9] | Can have secondary effects on other cellular processes, but is generally considered more specific for protein synthesis than anisomycin. | Can be incorporated into proteins, which may have downstream functional consequences. | Potent activator of the JNK and p38 MAPK signaling pathways, independent of its effect on protein synthesis.[10][11][12][13][14] |
Quantitative Performance Data
| Inhibitor | Cell Line | IC50 (Protein Synthesis) | CC50 (Cytotoxicity) | Reference |
| Anisomycin | HEK293 | - | 0.02 µM | [15] |
| U251 | 0.233 µM (48h) | - | [15] | |
| U87 | 0.192 µM (48h) | - | [15] | |
| Cycloheximide | HepG2 | 6600 ± 2500 nM | 570 ± 510 nM | [16] |
| Primary Rat Hepatocytes | 290 ± 90 nM | 680 ± 1300 nM | [16] | |
| Puromycin | HepG2 | 1600 ± 1200 nM | 1300 ± 64 nM | [16] |
| Primary Rat Hepatocytes | 2000 ± 2000 nM | 1600 ± 1000 nM | [16] |
Note: IC50 and CC50 values can vary significantly depending on the cell line, experimental conditions, and assay used.
Experimental Protocols
Accurate validation of protein synthesis inhibition requires robust experimental methods. Below are detailed protocols for key assays.
Polysome Profiling
Polysome profiling by sucrose gradient ultracentrifugation is a gold-standard technique to assess the global status of translation. It separates ribosomal subunits, monosomes, and polysomes based on their size and density.
a. Cell Lysis and Lysate Preparation:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with the desired protein synthesis inhibitor at the appropriate concentration and for the desired time. For elongation inhibitors like cycloheximide, a short pre-treatment (e.g., 100 µg/mL for 5-10 minutes) is recommended to "freeze" ribosomes on the mRNA.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS containing the same concentration of the inhibitor.
-
Lyse the cells in a hypotonic lysis buffer containing the inhibitor, RNase inhibitors, and a non-ionic detergent (e.g., Triton X-100 or NP-40).
-
Centrifuge the lysate at a low speed to pellet nuclei and cell debris.
-
Carefully collect the supernatant containing the cytoplasmic extract.
b. Sucrose Gradient Ultracentrifugation:
-
Prepare linear sucrose gradients (e.g., 10-50% or 15-60%) in ultracentrifuge tubes. The sucrose solutions should be prepared in a buffer containing the protein synthesis inhibitor being tested.
-
Carefully layer the cytoplasmic extract onto the top of the sucrose gradient.
-
Centrifuge the gradients at high speed (e.g., 39,000 rpm in an SW40 rotor) for a sufficient time (e.g., 2-3 hours) at 4°C.
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm using a spectrophotometer equipped with a flow cell.
c. Data Analysis: The resulting absorbance profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and progressively larger polysomes. The ratio of the area under the polysome peaks to the area under the 80S monosome peak (P/M ratio) is a measure of the global translation efficiency.
Metabolic Labeling of Nascent Proteins
Metabolic labeling techniques directly measure the rate of new protein synthesis by incorporating labeled amino acids or their analogs into newly synthesized proteins.
a. SUnSET (Surface Sensing of Translation) Assay: This non-radioactive method utilizes puromycin to label nascent polypeptide chains.
-
Culture cells to the desired density.
-
Treat cells with the protein synthesis inhibitor of interest.
-
Add a low concentration of puromycin (e.g., 1-10 µg/mL) to the culture medium for a short period (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS to remove unincorporated puromycin.
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detect the puromycylated proteins by Western blotting using an anti-puromycin antibody. The intensity of the signal is proportional to the rate of protein synthesis.
b. Click-iT® Protein Synthesis Assays: These assays use amino acid analogs containing a bioorthogonal handle (an alkyne or an azide) that can be detected via a "click" reaction with a fluorescently labeled counterpart.
-
Culture cells in a medium lacking the corresponding natural amino acid (e.g., methionine-free medium for L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) labeling).
-
Add the amino acid analog to the medium and incubate for the desired labeling period.
-
Treat cells with the protein synthesis inhibitor before or during the labeling period.
-
Fix and permeabilize the cells.
-
Perform the click reaction by adding the fluorescently labeled detection reagent.
-
Analyze the fluorescence intensity by microscopy, flow cytometry, or a plate reader. The fluorescence signal is directly proportional to the amount of newly synthesized protein.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and anisomycin, as well as the general workflows for polysome profiling and metabolic labeling.
Caption: this compound-induced ribotoxic stress and ER stress signaling pathways leading to apoptosis.
Caption: Anisomycin-induced activation of the JNK and p38 MAPK signaling pathways.
References
- 1. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Roridin D | C29H38O9 | CID 5477986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Anisomycin has a potential toxicity of promoting cuproptosis in human ovarian cancer stem cells by attenuating YY1/lipoic acid pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anisomycin activates p38 MAP kinase to induce LTD in mouse primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rndsystems.com [rndsystems.com]
- 14. Anisomycin uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anisomycin | JNK activator | Mechanism | Concentration [selleckchem.com]
- 16. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Roridin A vs. Roridin L2: A Comparative Analysis of Neurotoxicity
A deep dive into the contrasting neurotoxic profiles of two related trichothecene mycotoxins reveals significant differences in their biological activity, highlighting the critical role of chemical structure in toxicity. While Roridin A, a macrocyclic trichothecene, exhibits potent neurotoxic and inflammatory effects, its biosynthetic precursor, Roridin L2, is largely considered non-toxic.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the neurotoxicity of this compound and Roridin L2. The information presented is compiled from experimental data to facilitate an objective understanding of their distinct effects on the nervous system.
Executive Summary of Neurotoxic Effects
This compound is a well-documented neurotoxin that induces apoptosis in neuronal cells and elicits a significant inflammatory response.[1][2] In stark contrast, its precursor, Roridin L2, has been shown to be non-toxic in both in vitro and in vivo studies, even at concentrations significantly higher than the effective toxic concentrations of other macrocyclic trichothecenes like this compound and Satratoxin G.[3][4][5]
The primary structural difference between these two compounds is the presence of an intact macrocyclic ester ring in this compound, which links carbon 4 to carbon 15.[2] Roridin L2 lacks this ring and instead possesses an extended carbon chain at the C-4 position.[2] This structural variance is believed to be the key determinant of their differential neurotoxicity.
Quantitative Analysis of Neurotoxicity
The following tables summarize the key quantitative data from comparative and individual studies on the neurotoxic effects of this compound (using Satratoxin G as a close surrogate) and Roridin L2.
Table 1: In Vitro Neurotoxicity in PC-12 Neuronal Cells
| Compound | Concentration | Exposure Time | Cell Viability (% of Control) | Apoptosis Induction | Reference |
| Satratoxin G | 10 ng/mL | 48 hours | Significantly Decreased | Yes | [3][4] |
| 25 ng/mL | 48 hours | Significantly Decreased | Yes | [3][4] | |
| Roridin L2 | up to 1000 ng/mL | 48 hours | No significant change | No | [3][4] |
Table 2: In Vivo Neurotoxicity in Mice (Intranasal Instillation)
| Compound | Dose | Observation Time | Effect on Olfactory Sensory Neurons (OSNs) | Reference |
| This compound | 500 µg/kg bw | 24-72 hours | Apoptosis and marked atrophy of olfactory epithelium | [1] |
| Satratoxin G | 100 µg/kg bw | Not specified | Marked OSN apoptosis and atrophy of olfactory epithelium | [3][4] |
| Roridin L2 | 100 µg/kg bw | Not specified | No detectable nasal lesions, similar to saline control | [3] |
Signaling Pathways and Experimental Workflow
The neurotoxic effects of this compound are associated with the activation of pro-inflammatory and pro-apoptotic signaling pathways.
A typical experimental workflow to assess the neurotoxicity of these compounds is outlined below.
Detailed Experimental Protocols
The following are summaries of the methodologies used in the key experiments cited in this guide.
In Vitro Cytotoxicity and Apoptosis Assays
-
Cell Culture: PC-12 cells, a rat pheochromocytoma neuronal cell line, are cultured in F-12K medium supplemented with fetal bovine serum and horse serum.[3] Cells are plated in collagen-coated plates.[3]
-
Treatment: Purified this compound (or Satratoxin G) and Roridin L2 are dissolved in a suitable vehicle (e.g., pyrogen-free water) and added to the cell cultures at various concentrations.[3]
-
Cell Viability Assay (Alamar Blue):
-
After the treatment period (e.g., 48 hours), Alamar Blue solution is added to the cell culture.[3]
-
Plates are incubated for a specified time (e.g., 6 hours) at 37°C.[3]
-
The absorbance is measured at 570 nm and 600 nm using a microplate reader.[3]
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[3]
-
-
Apoptosis Assay (Flow Cytometry with Propidium Iodide):
-
DNA Fragmentation Assay (Agarose Gel Electrophoresis):
-
DNA is extracted from treated and control cells.
-
The DNA is then run on an agarose gel.
-
Apoptosis is indicated by a characteristic "laddering" pattern of DNA fragments.[3]
-
In Vivo Neurotoxicity Assessment
-
Animal Model and Administration:
-
Nasal Histopathology:
-
At selected time points post-instillation, mice are euthanized, and their heads are collected for fixation.[1][3]
-
The heads are decalcified, and the nasal cavity is sectioned at specific anatomical locations.[3]
-
Tissue sections are stained with hematoxylin and eosin (H&E) for microscopic examination of the olfactory epithelium for signs of apoptosis, atrophy, and inflammation.[3]
-
-
Gene Expression Analysis (Real-Time PCR):
-
Following in vivo exposure, specific tissues like the olfactory epithelium-lined ethmoid turbinates are microdissected.[1]
-
Total RNA is extracted from the tissues.
-
Real-time PCR is performed to quantify the messenger RNA (mRNA) expression levels of pro-apoptotic genes (e.g., Fas, PKR, p53, Bax) and pro-inflammatory cytokines.[1]
-
Conclusion
The available experimental evidence consistently demonstrates a stark difference in the neurotoxic potential of this compound and Roridin L2. This compound is a potent neurotoxin that induces neuronal apoptosis and inflammation, likely through the activation of stress-activated protein kinases and pro-apoptotic signaling cascades. In contrast, Roridin L2, its biosynthetic precursor, is largely devoid of neurotoxic activity. This significant disparity underscores the critical role of the macrocyclic ring structure in the neurotoxicity of this class of trichothecenes. These findings are crucial for risk assessment and for guiding future research into the mechanisms of mycotoxin-induced neurodegeneration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and roridin L2 from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to Confirming Roridin A Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the cellular target engagement of Roridin A, a potent trichothecene mycotoxin. By objectively evaluating various methods and presenting supporting data, this document aims to equip researchers with the necessary information to select the most appropriate techniques for their studies.
Introduction
This compound is a secondary metabolite produced by various fungi and is known for its potent cytotoxic effects.[1] Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[1] this compound binds with high affinity to the A-site of the peptidyl transferase center on the 60S ribosomal subunit, thereby stalling protein elongation.[2][3] This direct interaction with the ribosome triggers a signaling cascade known as the ribotoxic stress response, which is characterized by the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK). Confirmation of this target engagement is crucial for understanding its mechanism of action and for the development of potential therapeutic applications or countermeasures.
Methods for Confirming Target Engagement
Several methods can be employed to confirm that this compound directly engages its ribosomal target in a cellular context. These techniques can be broadly categorized into direct binding assays and downstream effect assays. This guide will compare the following key methods:
-
In Vitro Translation Inhibition Assay: A direct measure of the compound's inhibitory effect on protein synthesis.
-
Western Blot Analysis of Ribotoxic Stress Response: Measures the activation of downstream signaling pathways (p38 and JNK phosphorylation) as a consequence of ribosome binding.
-
Cellular Thermal Shift Assay (CETSA): A label-free method to assess target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[3]
-
Chemical Proteomics: Utilizes a chemically modified version of the compound (a "probe") to identify its direct binding partners within the cellular proteome.[1]
Comparative Performance Data
The following table summarizes the quantitative data for this compound and two other well-characterized ribosome-targeting compounds, Anisomycin and Verrucarin A, which also induce the ribotoxic stress response.
| Compound | In Vitro Translation Inhibition (IC50) | Ribosome Binding Affinity (Kd) | Notes |
| This compound | ~0.3 µg/mL (in rabbit reticulocyte lysate) | High affinity (qualitative) | A highly potent inhibitor of protein synthesis.[1] |
| Anisomycin | ~20 µM (in H. marismortui cell-free system) | ~0.1 mM (for H. marismortui 50S subunit)[4] | Binds to the peptidyl transferase center.[5] |
| Verrucarin A | Potent inhibitor (qualitative)[6] | High affinity (qualitative)[7] | Structurally related to this compound and also a potent protein synthesis inhibitor.[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to implement these techniques in their own laboratories.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system, such as a rabbit reticulocyte lysate.[6][8][9]
Materials:
-
Amino acid mixture (containing all amino acids except methionine)
-
[³⁵S]-Methionine
-
mRNA template (e.g., luciferase mRNA)
-
This compound, Anisomycin, Verrucarin A (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare translation reactions in microcentrifuge tubes on ice. Each reaction should contain rabbit reticulocyte lysate, the amino acid mixture, and the mRNA template.
-
Add varying concentrations of the test compound (this compound, Anisomycin, or Verrucarin A) or vehicle control (DMSO) to the reactions.
-
Initiate the translation reaction by adding [³⁵S]-Methionine and incubating at 30°C for 60-90 minutes.
-
Stop the reaction by placing the tubes on ice.
-
Precipitate the newly synthesized, radiolabeled proteins by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes.
-
Collect the precipitated proteins by filtration through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phosphorylated p38 and JNK
This method assesses the activation of the ribotoxic stress response by measuring the phosphorylation of p38 and JNK kinases in cells treated with the compound.
Materials:
-
Cell line (e.g., HEK293T, HeLa, or a relevant cell line for the research question)
-
Cell culture medium and supplements
-
This compound, Anisomycin, Verrucarin A
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-p38, anti-phospho-JNK (Thr183/Tyr185), anti-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Anisomycin, Verrucarin A, or vehicle control for a specified time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38 and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells.[3][10]
Materials:
-
Cell line of interest
-
This compound
-
PBS supplemented with protease inhibitors
-
Liquid nitrogen
-
Thermal cycler or heating block
-
Ultracentrifuge
-
SDS-PAGE and Western blot reagents (as described above)
-
Antibodies against ribosomal proteins (e.g., RPL3, RPS6)
Procedure:
-
Culture cells to confluency.
-
Treat the cells with this compound or vehicle control for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated proteins by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and analyze the protein concentration.
-
Analyze the soluble protein fractions by Western blot using antibodies against ribosomal proteins to detect the stabilization of the ribosome.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Chemical Proteomics Workflow
This approach involves synthesizing a chemical probe based on the this compound structure to pull down its binding partners from cell lysates.[1]
Materials:
-
This compound analog with a reactive group and a reporter tag (e.g., an alkyne handle for click chemistry).
-
Cell line of interest
-
Lysis buffer
-
Azide-biotin tag and click chemistry reagents (e.g., copper(I) catalyst, ligand)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Probe Synthesis: Synthesize a this compound derivative containing an alkyne group. This typically involves modifying a less critical part of the molecule to avoid disrupting its binding to the ribosome.
-
Cell Treatment and Lysis: Treat cells with the this compound-alkyne probe. Lyse the cells to obtain a total protein extract.
-
Click Chemistry: Perform a click reaction to attach a biotin tag to the alkyne group on the this compound probe that is now bound to its target proteins.
-
Affinity Purification: Incubate the biotin-labeled lysate with streptavidin-coated magnetic beads to capture the this compound-protein complexes.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the this compound probe. The primary target should be ribosomal proteins.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: this compound signaling pathway.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Chemical proteomics workflow for this compound.
Conclusion
Confirming the target engagement of this compound is a critical step in understanding its biological activity. This guide has provided a comparative overview of several robust methods, including direct functional assays and downstream pathway analysis. The choice of method will depend on the specific research question, available resources, and the desired level of detail. For a direct confirmation of ribosome binding and its functional consequence, the in vitro translation inhibition assay is a straightforward and quantitative approach. To understand the cellular consequences of this engagement, Western blot analysis of the ribotoxic stress response is essential. For label-free confirmation of target interaction in a more physiological context, CETSA provides a powerful tool. Finally, for an unbiased identification of direct binding partners, a chemical proteomics approach is the most comprehensive strategy. By utilizing the information and protocols provided in this guide, researchers can confidently and accurately confirm the target engagement of this compound in their cellular models.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wur.nl [wur.nl]
- 6. Rabbit Reticulocyte Lysate Protocol [promega.com]
- 7. Quantitative binding of antibiotics to ribosomes from a yeast mutant altered on the peptidyl-transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rabbit Reticulocyte Lysate, Nuclease-Treated [promega.kr]
- 9. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Roridin A: A Comparative Analysis of In Vitro and In Vivo Toxicity
For Researchers, Scientists, and Drug Development Professionals
Roridin A, a macrocyclic trichothecene mycotoxin produced by various species of fungi, has garnered significant interest in the scientific community for its potent biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo toxicity of this compound, supported by experimental data, detailed methodologies, and a visual representation of its mechanism of action. This information is intended to assist researchers in evaluating its potential toxicological profile and therapeutic applications.
Quantitative Toxicity Data
The following tables summarize the key quantitative data on the toxicity of this compound and related trichothecenes from both in vitro and in vivo studies.
In Vitro Cytotoxicity
While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, data for the closely related and structurally similar macrocyclic trichothecene, Roridin E, provides valuable insight into the potent cytotoxicity of this compound class.
| Compound | Cell Line | Cell Type | IC50 (nM) |
| Roridin E | Multiple Breast Cancer | Human Breast Cancer | 0.02 - 0.05 |
| Roridin E | H4TG | Mammalian Cell Line | 1.74 |
| Roridin E | MDCK | Madin-Darby Canine Kidney | 7.68 |
| Roridin E | NIH3T3 | Mouse Embryonic Fibroblast | 2.45 |
| Roridin E | KA31T | Mammalian Cell Line | 3.89 |
Note: The IC50 values for Roridin E demonstrate the high cytotoxic potential of this class of compounds. Further studies are needed to establish a comprehensive IC50 profile for this compound across a diverse panel of cell lines.
In Vivo Acute Toxicity
The acute toxicity of this compound has been evaluated in several animal models, with the LD50 (the dose required to kill 50% of the test population) being a key metric.
| Animal Model | Route of Administration | LD50 |
| Mouse | Intraperitoneal | 0.35 mg/kg (equitoxic dose used in immunomodulatory studies)[1] |
| Rabbit | Not Specified | Toxic at 2.3, 3.9, or 4.1 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative protocols for assessing the in vitro and in vivo toxicity of compounds like this compound.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.
Animal Model: Typically, young adult female rats or mice are used.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.
-
Dose Administration: The test substance (this compound) is administered orally by gavage in a single dose. The procedure starts with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: A group of three animals is used in a sequential process. The outcome of dosing in the first animal determines the dose for the next. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test is terminated when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level. The LD50 is then estimated based on the observed outcomes.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
Mechanism of Action: Signaling Pathway
This compound, like other macrocyclic trichothecenes, exerts its toxic effects through the induction of cellular stress, leading to apoptosis (programmed cell death). A key mechanism is the induction of Endoplasmic Reticulum (ER) stress.
// Nodes RoridinA [label="this compound", fillcolor="#FBBC05"]; Ribosome [label="Ribosome", fillcolor="#F1F3F4"]; ER_Stress [label="Endoplasmic Reticulum (ER) Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PERK [label="PERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATF6 [label="ATF6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRE1 [label="IRE1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eIF2a [label="p-eIF2α", fillcolor="#F1F3F4"]; ATF4 [label="ATF4", fillcolor="#F1F3F4"]; ATF6n [label="ATF6 (active)", fillcolor="#F1F3F4"]; XBP1s [label="XBP1s", fillcolor="#F1F3F4"]; CHOP [label="CHOP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2_down [label="Bcl-2\n(Anti-apoptotic)\nDownregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax_up [label="Bax\n(Pro-apoptotic)\nUpregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4"]; Cytochrome_c [label="Cytochrome c release", shape=ellipse, fillcolor="#FBBC05"]; Caspase9 [label="Caspase-9 activation", fillcolor="#F1F3F4"]; Caspase3 [label="Caspase-3 activation", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05"];
// Edges RoridinA -> Ribosome [label="Inhibits\nprotein synthesis"]; Ribosome -> ER_Stress; ER_Stress -> PERK; ER_Stress -> ATF6; ER_Stress -> IRE1; PERK -> eIF2a; eIF2a -> ATF4; ATF6 -> ATF6n; IRE1 -> XBP1s; ATF4 -> CHOP; ATF6n -> CHOP; XBP1s -> CHOP; CHOP -> Bcl2_down; CHOP -> Bax_up; Bcl2_down -> Mitochondria; Bax_up -> Mitochondria; Mitochondria -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; RoridinA -> ROS; ROS -> ER_Stress; ROS -> Mitochondria; } this compound-induced ER stress and apoptosis pathway.
Conclusion
The available data indicates that this compound is a highly toxic compound both in vitro and in vivo. Its potent cytotoxicity against various cell lines, as suggested by data from related compounds, and its low LD50 values in animal models, underscore the need for careful handling and thorough toxicological assessment. The primary mechanism of its toxicity appears to be the induction of ER stress, leading to apoptosis. This understanding of its molecular mechanism is critical for both assessing its risks and exploring any potential therapeutic applications, particularly in the context of oncology where the induction of apoptosis in cancer cells is a desired outcome. Further research is warranted to establish a more complete toxicological profile of this compound, including a broader range of IC50 values and more detailed in vivo studies.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Roridin A
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Roridin A. Adherence to these protocols is critical to mitigate the significant health risks associated with this potent mycotoxin.
This compound, a macrocyclic trichothecene mycotoxin, is a highly toxic compound requiring stringent handling procedures to prevent exposure. It is classified as acutely toxic and is fatal if swallowed.[1] Exposure can also occur through dermal contact and inhalation of aerosols.[1] This document outlines the necessary personal protective equipment (PPE), operational plans for safe handling and disposal, and emergency procedures for spills.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent all possible routes of exposure.
Primary Barrier Protection:
-
Gloves: Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination or every two hours during extended procedures.
-
Lab Coat: A dedicated, disposable, solid-front lab coat with tight-fitting cuffs is essential. This should be worn over personal clothing and removed before exiting the designated work area.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn at all times to protect against splashes and aerosols.
-
Respiratory Protection: A NIOSH-approved N95 respirator is the minimum requirement when handling the solid form of this compound or when there is a risk of aerosol generation. For higher-risk procedures, a powered air-purifying respirator (PAPR) should be considered.
Secondary Barrier Protection (for high-concentration work or spill cleanup):
-
Chemical-Resistant Suit: A disposable, chemical-resistant suit provides full-body protection.
-
Shoe Covers: Disposable, slip-resistant shoe covers must be worn over laboratory shoes.
Quantitative Toxicity Data
The following table summarizes the known toxicity values for this compound and related trichothecenes. This data underscores the extreme toxicity of these compounds and the necessity of the prescribed safety measures.
| Compound | Test | Route of Exposure | Species | Value | Reference |
| This compound | LD50 | Intravenous | Mouse | 1.0 mg/kg | [1] |
| Roridin E | LD50 | Intraperitoneal | Mouse | 10 mg/kg | [2] |
| Roridin H | IC50 | H4TG hepatoma cells | - | 10.8 nM | [3] |
| Roridin H | IC50 | MDCK kidney cells | - | 3.98 nM | [3] |
| Roridin H | IC50 | NIH3T3 fibroblasts | - | 9.84 nM | [3] |
| Roridin H | IC50 | KA31T fibroblasts | - | 8.64 nM | [3] |
| Roridin E | IC50 | Breast cancer cell lines | - | 0.02-0.05 nM | [2] |
| 12′-episatratoxin H | IC50 | Various cancer cell lines | - | 0.3-3.0 nM | [4] |
| Satratoxin H | IC50 | Various cancer cell lines | - | 1.93-4.22 µM | [4] |
Operational Plans
Strict adherence to the following operational procedures is mandatory to ensure a safe working environment.
Experimental Workflow for Handling this compound
All manipulations of this compound, particularly in its solid form or in volatile solvents, must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to contain any potential aerosols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
